Product packaging for N-Decanoyl-L-homoserine lactone(Cat. No.:CAS No. 177315-87-6)

N-Decanoyl-L-homoserine lactone

Cat. No.: B061074
CAS No.: 177315-87-6
M. Wt: 255.35 g/mol
InChI Key: TZWZKDULKILUPV-LBPRGKRZSA-N
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Description

N-Decanoyl-L-Homoserine lactone (C10-HSL) is a potent acyl-homoserine lactone (AHL) signaling molecule that serves as a core mediator of bacterial quorum sensing (QS), specifically in Gram-negative bacteria. This compound functions as an autoinducer, allowing bacterial populations to regulate gene expression in a cell-density-dependent manner. As a mid-length chain AHL, C10-HSL diffuses across cell membranes and binds to specific LuxR-type transcriptional regulators upon reaching a critical threshold concentration. This binding activates or represses the expression of target genes governing vital collective behaviors, including virulence factor production, biofilm formation, bioluminescence, sporulation, and antibiotic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO3 B061074 N-Decanoyl-L-homoserine lactone CAS No. 177315-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZKDULKILUPV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436062
Record name N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177315-87-6
Record name N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of 3-hydroxy-decanoyl-homoserine lactone (3-OH-C10-HSL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and analysis of the bacterial quorum-sensing molecule, N-(3-hydroxydecanoyl)-L-homoserine lactone (3-OH-C10-HSL). It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Origin

Initial Identification

N-(3-hydroxydecanoyl)-L-homoserine lactone (3-OH-C10-HSL) was first identified as a novel acyl-homoserine lactone (AHL) in the bacterium Pseudomonas fluorescens isolate 2-79.[1] Its discovery was part of broader research into bacterial cell-to-cell communication, which revealed that many bacteria produce a variety of these signaling molecules.[1] The identification was achieved using a combination of thin-layer chromatography (TLC) assays with an Agrobacterium tumefaciens biosensor and confirmation by mass spectrometry.[1] The fragmentation pattern in mass spectrometry was consistent with the molecular structure of N-(3-hydroxydecanoyl)-L-HSL.[1]

Bacterial Origin and Biosynthesis

Subsequent research has shown that 3-OH-C10-HSL is produced by several species within the Pseudomonas genus. For instance, Pseudomonas fluorescens 2-79 and Pseudomonas chlororaphis 30-84 are known to synthesize a range of AHLs, including 3-OH-C10-HSL.[2] It has also been found in Burkholderia pseudomallei.

The enzymatic synthesis of 3-OH-C10-HSL in P. fluorescens and P. chlororaphis is catalyzed by the PhzI synthase , an enzyme homologous to the LuxI family of AHL synthases. These enzymes utilize S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) as substrates to produce the corresponding AHL. The PhzI synthase is responsible for producing a suite of 3-hydroxy AHLs with varying acyl chain lengths (C6, C7, C8, and C10).

Quantitative Data

The production of 3-OH-C10-HSL can vary between different bacterial strains and under different growth conditions. The following table summarizes the quantitative analysis of AHLs produced by wild-type Pseudomonas chlororaphis 30-84 and an E. coli strain expressing the cloned phzI gene from P. chlororaphis 30-84. The concentrations were determined from late-stationary-phase culture supernatants.

Acyl-Homoserine LactoneConcentration in P. chlororaphis 30-84 (nM)Concentration in E. coli(pSF110) expressing phzI (nM)
3-OH-C6-HSL15001200
C6-HSL125
3-OH-C8-HSL2520
C8-HSL<1<1
3-OH-C10-HSL 10 10
C10-HSL<1<1

Data sourced from Chin-A-Woeng et al. (2001).

Signaling Pathway

The canonical signaling pathway for AHLs like 3-OH-C10-HSL involves a transcriptional regulator of the LuxR family. In the case of P. chlororaphis, the cognate receptor for the AHLs produced by PhzI is PhzR . At low cell density, the concentration of 3-OH-C10-HSL is low, and PhzR is inactive. As the bacterial population grows, the concentration of 3-OH-C10-HSL increases and, upon reaching a threshold, it binds to and activates PhzR. The 3-OH-C10-HSL/PhzR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. This leads to a coordinated change in gene expression throughout the population, regulating processes such as antibiotic production.

AHL_Signaling_Pathway cluster_cell Bacterial Cell PhzI PhzI Synthase AHL_out 3-OH-C10-HSL PhzI->AHL_out Biosynthesis PhzR_inactive PhzR (inactive) PhzR_active 3-OH-C10-HSL-PhzR Complex (active) DNA Promoter (phz box) PhzR_active->DNA Binds Target_Genes Target Genes (e.g., phenazine biosynthesis) DNA->Target_Genes Activates Transcription AHL_in 3-OH-C10-HSL AHL_out->AHL_in Diffusion (High Cell Density) AHL_in->PhzR_inactive Binding

AHL-mediated quorum sensing pathway.

Experimental Protocols

The identification and quantification of 3-OH-C10-HSL rely on a series of well-established protocols.

Extraction of AHLs from Bacterial Supernatant

This protocol outlines the general procedure for extracting AHLs from bacterial cultures for subsequent analysis.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., P. fluorescens) in a suitable liquid medium (e.g., Luria-Bertani broth) to the late logarithmic or early stationary phase, where AHL production is typically maximal.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the cell-free supernatant into a fresh tube.

  • Solvent Extraction:

    • Acidify the supernatant to pH 3.0 with hydrochloric acid to protonate the AHLs, making them less water-soluble.

    • Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent, such as dichloromethane or acidified ethyl acetate.

    • Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate.

  • Solvent Collection: Carefully collect the organic (lower) phase containing the AHLs. Repeat the extraction process two more times to ensure complete recovery.

  • Drying and Resuspension: Evaporate the pooled organic solvent to dryness under a stream of nitrogen or using a rotary evaporator. Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.

Detection and Identification

4.2.1 Thin-Layer Chromatography (TLC)

TLC is a semi-quantitative method used to separate and tentatively identify different AHL molecules in an extract.

  • Plate Preparation: Use a C18 reversed-phase TLC plate.

  • Sample Spotting: Spot a small volume (e.g., 1-5 µL) of the resuspended AHL extract onto the TLC plate. Also, spot standards of known AHLs for comparison.

  • Chromatography: Develop the plate in a chromatography tank containing a mobile phase of 60% (v/v) methanol in water.

  • Biosensor Overlay:

    • Once the solvent front has reached the top of the plate, air-dry the chromatogram completely.

    • Overlay the plate with a thin layer of agar seeded with a suitable AHL biosensor strain. The Agrobacterium tumefaciens strain NTL4(pZLR4) is effective for detecting a broad range of AHLs, including 3-hydroxy derivatives with C8 to C10 acyl chains. This biosensor typically contains a lacZ reporter gene, which produces a blue color in the presence of an AHL when X-Gal is included in the overlay medium.

  • Incubation and Visualization: Incubate the plate overnight at an appropriate temperature (e.g., 28°C). The presence of AHLs will be indicated by colored zones on the chromatogram. The migration distance (Rf value) and spot characteristics can help in the tentative identification of the AHLs. 3-hydroxy-substituted AHLs typically produce circular spots with sharp edges that do not tail.

4.2.2 High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for the definitive identification and quantification of AHLs.

  • Sample Preparation: The resuspended AHL extract is typically filtered through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A typical gradient might start at 30-40% B, increasing to 95-100% B over 20-30 minutes to elute the AHLs based on their hydrophobicity.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: The mass spectrometer can be operated in full scan mode to identify the parent ions of potential AHLs. For 3-OH-C10-HSL, the expected m/z for the protonated molecule [M+H]⁺ is 272.2.

    • MS/MS Fragmentation: To confirm the identity, tandem mass spectrometry (MS/MS) is performed on the parent ion. A characteristic fragment ion for AHLs is at m/z 102, which corresponds to the homoserine lactone ring.

  • Quantification: For quantification, a standard curve is generated using synthetic 3-OH-C10-HSL of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to the standard curve.

Experimental_Workflow cluster_extraction AHL Extraction cluster_analysis Analysis and Identification Culture Bacterial Culture (e.g., P. fluorescens) Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Cell-Free Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Dry_Resuspend Dry and Resuspend Extract Extraction->Dry_Resuspend TLC TLC Separation Dry_Resuspend->TLC HPLC HPLC-MS/MS Analysis Dry_Resuspend->HPLC Biosensor Biosensor Overlay (A. tumefaciens) TLC->Biosensor Tentative ID Quant Quantification vs. Standard Curve HPLC->Quant Definitive ID & Quantification

Experimental workflow for AHL analysis.

References

N-3-hydroxydecanoyl-L-Homoserine Lactone: A Core Component of Bacterial Communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-acyl homoserine lactones (AHLs) are a cornerstone of bacterial intercellular communication, a process known as quorum sensing (QS). This system allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. Among the diverse family of AHLs, N-3-hydroxydecanoyl-L-Homoserine lactone (3-OH-C10-HSL) has emerged as a significant signaling molecule in various Gram-negative bacteria. This technical guide provides a comprehensive overview of 3-OH-C10-HSL, detailing its physicochemical properties, its central role in signaling pathways, its impact on bacterial phenotypes, and the experimental methodologies used for its study. This document is intended to serve as a critical resource for researchers engaged in microbiology, infectious disease, and the development of novel anti-virulence therapeutics.

Physicochemical Properties of N-3-hydroxydecanoyl-L-Homoserine Lactone

N-3-hydroxydecanoyl-L-Homoserine lactone is a small, diffusible signaling molecule characterized by a homoserine lactone ring attached to a 10-carbon acyl chain with a hydroxyl group at the third carbon position.[1][2] Its structural features are critical for its synthesis, diffusion, and specific recognition by bacterial receptor proteins. The key physicochemical properties are summarized below.

PropertyValueReferences
Synonyms OH-C10-HSL, 3OH-C10-HSL, 3OH-C10-L-HSL[3][4]
CAS Number 192883-12-8 (L-form); 929222-14-0 (DL-form)[3]
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Appearance White to off-white powder
Purity ≥97% to ≥98%
Solubility DMSO (20 mg/ml), DMF (20 mg/ml), Acetonitrile (soluble)
Stability Stable for ≥ 4 years at -20°C

The 3-OH-C10-HSL Signaling Pathway in Bacterial Communication

The 3-OH-C10-HSL signaling cascade is a classic example of a LuxI/LuxR-type quorum-sensing circuit, which is fundamental to many Gram-negative bacteria. This pathway enables individual bacterial cells to sense population density and switch to a collective, coordinated mode of gene expression.

Biosynthesis, Diffusion, and Perception

The synthesis of 3-OH-C10-HSL is catalyzed by a LuxI-family synthase, such as AinS in Aliivibrio wodanis. This enzyme utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as substrates.

At low cell density, the basal level of synthesized 3-OH-C10-HSL diffuses out of the cells and remains at a low concentration in the extracellular environment. As the bacterial population grows, the extracellular concentration of 3-OH-C10-HSL increases proportionally. Once a threshold concentration is reached, the molecule diffuses back into the cells and binds to its cognate cytoplasmic receptor, a member of the LuxR family of transcriptional regulators (e.g., LitR).

Transcriptional Regulation

The binding of 3-OH-C10-HSL to its LuxR-type receptor induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. This binding event typically activates the transcription of a suite of genes involved in various collective behaviors, including the production of virulence factors and enzymes essential for biofilm maturation. In some systems, this creates a positive feedback loop by upregulating the expression of the AHL synthase itself, leading to a rapid and robust population-wide response.

G cluster_LCD Low Cell Density cluster_HCD High Cell Density ainS_lcd AinS Synthase ahl_lcd 3-OH-C10-HSL ainS_lcd->ahl_lcd Synthesis ahl_out_lcd Low Extracellular Concentration ahl_lcd->ahl_out_lcd Diffusion Out litR_lcd LitR Receptor (Inactive) genes_lcd Target Genes (Repressed) ainS_hcd AinS Synthase ahl_hcd 3-OH-C10-HSL ainS_hcd->ahl_hcd Synthesis litR_hcd LitR Receptor ahl_hcd->litR_hcd Binding ahl_out_hcd High Extracellular Concentration ahl_hcd->ahl_out_hcd Accumulation complex LitR::AHL Complex (Active) litR_hcd->complex genes_hcd Target Genes (Activated) complex->genes_hcd Activation phenotype Coordinated Behavior (e.g., Biofilm, Virulence) genes_hcd->phenotype ahl_out_hcd->ahl_hcd Diffusion In

Caption: Generalized 3-OH-C10-HSL quorum-sensing pathway.

Role in Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses, host immune responses, and antimicrobial agents. Quorum sensing, mediated by molecules like 3-OH-C10-HSL, is integral to the regulation of this complex developmental process.

Studies in Aliivibrio salmonicida have demonstrated the importance of 3-OH-C10-HSL in biofilm development. The addition of exogenous 3-OH-C10-HSL can influence the biofilm-forming capacity of various mutant strains, highlighting its role in the regulatory network. For instance, in a mutant lacking the AinS synthase (ΔainS), which cannot produce 3-OH-C10-HSL, the ability to form a biofilm is compromised. This phenotype can often be rescued by the addition of the synthetic molecule.

StrainTreatmentEffect on Biofilm Formation (Relative to Wild Type)Reference
A. salmonicida LFI1238 (Wild Type)100 ng/ml 3-OH-C10-HSLNo significant change
A. salmonicida ΔlitR (Receptor Mutant)100 ng/ml 3-OH-C10-HSLSignificantly reduced biofilm
A. salmonicida ΔainS (Synthase Mutant)100 ng/ml 3-OH-C10-HSLRestoration of biofilm to near wild-type levels

Note: Data interpreted from graphical representations in the cited literature.

Experimental Methodologies

The study of 3-OH-C10-HSL requires robust methods for its detection, quantification, and synthesis, as well as for assessing its biological activity.

Detection and Quantification

Thin-Layer Chromatography (TLC): A foundational method for screening bacterial cultures for the presence of AHLs. Supernatants are extracted, concentrated, and spotted on a TLC plate. After development, the plate is overlaid with an indicator strain (e.g., Agrobacterium tumefaciens) that produces a detectable signal (like violacein pigment or β-galactosidase activity) in response to AHLs. The position (Rf value) of the spot provides a tentative identification of the AHL.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for accurate quantification and identification of AHLs.

  • Sample Preparation: Bacterial culture supernatants are acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: The extract is injected into an HPLC system, typically with a C18 reverse-phase column, to separate the different AHLs based on their hydrophobicity.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into a mass spectrometer. The parent ion (M+H)+ corresponding to the mass of 3-OH-C10-HSL (m/z 272) is selected and fragmented. The resulting fragmentation pattern provides definitive structural identification and allows for highly sensitive quantification.

G culture Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) culture->extraction concentration Evaporation & Reconstitution extraction->concentration separation Chromatographic Separation (HPLC / SFC) concentration->separation detection Mass Spectrometry (MS/MS) separation->detection analysis Data Analysis (Identify & Quantify) detection->analysis

Caption: General workflow for the detection and quantification of AHLs.
Chemical Synthesis

The availability of pure, synthetic 3-OH-C10-HSL is crucial for biological assays. A common method for synthesizing 3-hydroxy AHLs involves carbodiimide-mediated amide coupling.

  • Precursors: The two primary precursors are L-homoserine lactone (typically as a hydrobromide salt) and 3-hydroxydecanoic acid.

  • Activation: The carboxylic acid group of 3-hydroxydecanoic acid is activated using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

  • Coupling: The activated carboxylic acid is then reacted with the amino group of L-homoserine lactone in an appropriate solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrobromide salt.

  • Purification: The final product is purified from the reaction mixture using techniques like column chromatography or preparative HPLC to yield high-purity 3-OH-C10-HSL.

G cluster_reactants Reactants cluster_reagents Reagents hsl L-Homoserine Lactone (HBr salt) reaction Amide Coupling Reaction hsl->reaction acid 3-Hydroxydecanoic Acid acid->reaction reagents EDC / HOBt (Coupling Agents) DIPEA (Base) DCM (Solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography / HPLC workup->purification product Pure N-3-hydroxydecanoyl- L-Homoserine lactone purification->product

Caption: Workflow for the chemical synthesis of 3-OH-C10-HSL.
Biofilm Quantification Assay

The crystal violet (CV) assay is a widely used method to quantify biofilm formation in vitro.

  • Biofilm Growth: Bacterial strains are grown in a multi-well plate (e.g., 96-well) under conditions that promote biofilm formation, with or without the addition of 3-OH-C10-HSL.

  • Removal of Planktonic Cells: After incubation (e.g., 72 hours), the culture medium containing non-adherent, planktonic cells is carefully removed.

  • Washing: The wells are gently washed with a buffer (e.g., PBS) to remove any remaining planktonic cells.

  • Staining: The remaining adherent biofilm is stained with a crystal violet solution (e.g., 0.1% w/v) for a set period.

  • Destaining: Excess stain is washed away, and the plate is allowed to dry. The bound crystal violet is then solubilized with a solvent, such as ethanol or acetic acid.

  • Quantification: The absorbance of the solubilized stain is measured using a plate reader at a specific wavelength (e.g., 590 nm). The absorbance value is directly proportional to the amount of biofilm formed.

Implications for Drug Development

The central role of 3-OH-C10-HSL and other AHLs in controlling virulence and biofilm formation makes the quorum-sensing pathway an attractive target for novel antimicrobial strategies. Disrupting this communication system, a concept known as "quorum quenching," offers a promising alternative to traditional antibiotics. This approach aims to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance.

Strategies for targeting the 3-OH-C10-HSL pathway include:

  • Receptor Antagonists: Developing small molecules that are structurally similar to 3-OH-C10-HSL and can bind to the LuxR-type receptor without activating it, thereby competitively inhibiting the binding of the native signal.

  • Inhibition of Synthesis: Designing molecules that inhibit the activity of the AinS/LuxI-type synthases, preventing the production of 3-OH-C10-HSL.

  • Enzymatic Degradation: Using enzymes (e.g., lactonases or acylases) that can degrade 3-OH-C10-HSL, effectively silencing the communication channel.

Conclusion

N-3-hydroxydecanoyl-L-Homoserine lactone is a key signaling molecule that enables a broad range of Gram-negative bacteria to orchestrate complex, density-dependent behaviors. Its function is integral to the expression of virulence and the formation of resilient biofilm communities. A thorough understanding of its synthesis, perception, and regulatory functions, facilitated by the robust experimental protocols detailed herein, is essential for fundamental microbiology research and for the development of innovative anti-pathogenic therapies that target bacterial communication. The continued investigation into the 3-OH-C10-HSL signaling network will undoubtedly uncover new facets of the microbial world and provide novel avenues for controlling bacterial infections.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS). This guide focuses on N-((3S)-2-oxooxolan-3-yl)decanamide, also known as N-decanoyl-L-homoserine lactone (C10-HSL), and its broader family of related AHLs. These molecules play a crucial role in regulating virulence, biofilm formation, and other collective behaviors in numerous Gram-negative bacteria.[1][2][3] Consequently, they represent a significant target for the development of novel anti-infective therapies that disrupt bacterial communication rather than directly killing the bacteria, a strategy that may circumvent the development of antibiotic resistance. This document provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of these molecules, along with detailed experimental protocols for their study.

Introduction to Acyl-Homoserine Lactones and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression in a synchronized manner.[2][4] This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.

The canonical AHL-mediated quorum sensing system is the LuxI/LuxR system, first identified in the marine bacterium Vibrio fischeri. The LuxI protein is an AHL synthase that catalyzes the formation of a specific AHL molecule. As the bacterial population grows, the concentration of the AHL in the environment increases. Once a threshold concentration is reached, the AHL binds to and activates the LuxR protein, a cytoplasmic transcriptional regulator. The LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes. These genes often encode for virulence factors, biofilm formation proteins, and enzymes for secondary metabolite production.

N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) and its Analogs

N-((3S)-2-oxooxolan-3-yl)decanamide, or C10-HSL, is a specific AHL with a 10-carbon acyl chain. It is a key signaling molecule for various bacteria, including Pseudomonas aeruginosa, a significant opportunistic human pathogen. The structure of AHLs consists of a conserved homoserine lactone ring and a variable acyl side chain, which determines the specificity of the signal.

Chemical Structure and Properties

The general structure of an AHL is characterized by a lactone ring derived from S-adenosylmethionine and an acyl chain of varying length (typically 4 to 18 carbons) and substitution at the C3 position (oxo- or hydroxy-). These structural variations are responsible for the species-specific signaling observed in different bacteria.

Table 1: Physicochemical Properties of N-((3S)-2-oxooxolan-3-yl)decanamide and Related AHLs

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL)N-[(3S)-tetrahydro-2-oxo-3-furanyl]-decanamideC14H25NO3255.35
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide (3-OH-C10-HSL)3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamideC14H25NO4271.35
3-oxo-N-(2-oxooxolan-3-yl)decanamide (3-oxo-C10-HSL)3-oxo-N-(2-oxooxolan-3-yl)decanamideC14H23NO4269.33
N-dodecanoyl-L-Homoserine lactone (C12-HSL)N-dodecanoyl-L-Homoserine lactoneC16H29NO3283.41

Data sourced from PubChem and other chemical databases.

Biological Activity and Signaling Pathways

AHLs are integral to the regulation of various bacterial processes. The specific biological outcomes are dependent on the type of AHL, its concentration, and the bacterial species.

Role in Virulence and Biofilm Formation

In pathogenic bacteria like Pseudomonas aeruginosa, AHLs such as C10-HSL and 3-oxo-C12-HSL are known to regulate the expression of a wide array of virulence factors, including exotoxins, proteases, and swarming motility. They are also critical for the formation and maturation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Biofilms provide bacteria with increased resistance to antibiotics and host immune responses.

LuxI/LuxR Signaling Pathway

The LuxI/LuxR circuit is the archetypal AHL-mediated quorum sensing system. The process can be summarized in the following steps:

  • Synthesis: The LuxI synthase produces a specific AHL molecule from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP).

  • Diffusion: The AHL molecule freely diffuses across the bacterial cell membrane.

  • Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL rises.

  • Binding and Activation: Upon reaching a threshold concentration, the AHL diffuses back into the bacterial cytoplasm and binds to the LuxR receptor protein.

  • Transcriptional Regulation: The AHL-LuxR complex dimerizes and binds to specific DNA promoter regions (lux boxes), leading to the activation or repression of target gene transcription.

LuxI_LuxR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Bacterial Cytoplasm AHL_out AHL AHL_in AHL AHL_out->AHL_in Re-entry at high concentration SAM S-adenosylmethionine LuxI LuxI Synthase SAM->LuxI Acyl_ACP Acyl-ACP Acyl_ACP->LuxI LuxI->AHL_in Synthesis AHL_in->AHL_out Diffusion LuxR_inactive Inactive LuxR AHL_in->LuxR_inactive Binding LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active DNA DNA (lux box) LuxR_active->DNA Binding Genes Target Genes (Virulence, Biofilm, etc.) DNA->Genes Transcription Activation/Repression

Caption: The LuxI/LuxR quorum sensing signaling pathway.

Quorum Quenching: Disrupting Bacterial Communication

Quorum quenching (QQ) refers to the enzymatic degradation of AHL signal molecules, which effectively disrupts quorum sensing. This is a promising anti-virulence strategy. The primary enzymes involved in QQ are:

  • AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring of AHLs.

  • AHL Acylases: These enzymes cleave the amide bond between the acyl chain and the homoserine lactone ring.

  • Oxidoreductases: These enzymes modify the acyl chain, for example, by reducing a 3-oxo group to a 3-hydroxy group, which can inactivate the signal.

Table 2: Kinetic Parameters of Selected Quorum Quenching Enzymes

EnzymeSource OrganismSubstrateKm (µM)kcat (s⁻¹)
AiiA LactonaseBacillus sp.N-(3-oxohexanoyl)-L-HSL15.31,200
AiiA LactonaseBacillus sp.N-decanoyl-L-HSL25.6800
PvdQ AcylasePseudomonas aeruginosaN-(3-oxododecanoyl)-L-HSL1.20.04

This data is compiled from various studies and serves as an illustrative example. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of AHLs.

Extraction of AHLs from Bacterial Cultures

Objective: To extract AHLs from the supernatant of a bacterial culture for subsequent analysis.

Materials:

  • Bacterial culture in stationary phase

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream

  • Methanol or acetonitrile (HPLC grade)

Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase of growth.

  • Centrifuge the culture at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.

  • Carefully decant the supernatant into a clean flask.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate. This is typically done in a separatory funnel.

  • Pool the organic (ethyl acetate) layers.

  • Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of HPLC-grade methanol or acetonitrile for analysis.

AHL_Extraction_Workflow start Bacterial Culture (Stationary Phase) centrifuge Centrifugation (10,000 x g, 10 min, 4°C) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Evaporation to Dryness (Rotary Evaporator or N2 Stream) extraction->evaporation resuspend Resuspend in Methanol/Acetonitrile evaporation->resuspend analysis Ready for Analysis (TLC, HPLC, LC-MS/MS) resuspend->analysis

References

Quorum Sensing and N-Acyl-Homoserine Lactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core mechanisms, quantitative data, and experimental methodologies in the study of bacterial communication.

This technical guide provides a comprehensive overview of quorum sensing (QS), with a specific focus on N-acyl-homoserine lactone (AHL)-mediated signaling in Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental signaling pathways, presents quantitative data on AHL production and activity, and offers detailed experimental protocols for their study.

Introduction to Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1] This process relies on the production, secretion, and detection of small signaling molecules called autoinducers.[2] When the bacterial population reaches a certain density, or "quorum," the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in the expression of specific genes across the community.[1] These regulated behaviors are often those that are most effective when undertaken by a group rather than a single bacterium, such as biofilm formation, virulence factor production, bioluminescence, and antibiotic resistance.[2][3]

In Gram-negative bacteria, one of the most extensively studied families of autoinducers is the N-acyl-homoserine lactones (AHLs). These molecules are central to intraspecies communication and play a critical role in the pathogenicity of many bacteria.

N-Acyl-Homoserine Lactones (AHLs): The Signaling Molecules

AHLs are comprised of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and substitution. This structural diversity, including variations in the length of the acyl chain and modifications at the C3 position (e.g., a hydroxyl or an oxo group), allows for a high degree of specificity in signaling.

Diversity of AHLs

The structural variety of AHLs is a key feature of this signaling system, enabling different bacterial species to have distinct chemical languages. Some bacteria produce a single type of AHL, while others synthesize multiple AHLs to regulate different sets of genes.

Table 1: Examples of N-Acyl-Homoserine Lactones Produced by Various Gram-Negative Bacteria

Bacterial SpeciesAHL ProducedAcyl ChainC3-Substitution
Vibrio fischeriN-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)C63-oxo
Pseudomonas aeruginosaN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)C123-oxo
N-butanoyl-L-homoserine lactone (C4-HSL)C4None
Chromobacterium violaceumN-hexanoyl-L-homoserine lactone (C6-HSL)C6None
Yersinia enterocoliticaN-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)C63-oxo
N-hexanoyl-L-homoserine lactone (C6-HSL)C6None
Erwinia carotovoraN-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)C63-oxo
Agrobacterium tumefaciensN-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)C83-oxo
Quantitative Aspects of AHL Signaling

The activation of quorum sensing is dependent on the concentration of AHLs reaching a specific threshold. This threshold can vary depending on the bacterial species, the specific AHL, and the sensitivity of the cognate receptor.

Table 2: Reported Activation Thresholds for Various AHLs

AHLReporter SystemActivation ThresholdReference
Various AHLsAgrobacterium tumefaciens NTL4(pCF218)(pCF372)~100 nM - 300 nM
3-oxo-C6-HSLE. coli (pSB401)~1 nM
C8-HSLRalstonia solanacearum bioassayNot specified
Various AHLsWastewater biofilms10 ng/L - 10 µg/L

Core Signaling Pathways

The canonical AHL-mediated quorum sensing system involves two key proteins: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.

The LuxI/LuxR Circuit in Vibrio fischeri

The LuxI/LuxR system in the marine bacterium Vibrio fischeri is the archetypal model for AHL-dependent quorum sensing.

LuxI_LuxR_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell AHL_out 3-oxo-C6-HSL AHL_in 3-oxo-C6-HSL AHL_out->AHL_in Diffusion (High cell density) LuxI LuxI (AHL Synthase) LuxI->AHL_in Synthesis LuxR LuxR (Transcriptional Regulator) AHL_in->AHL_out Diffusion LuxR_AHL LuxR-AHL Complex lux_operon luxICDABEG Operon LuxR_AHL->lux_operon Activates transcription lux_operon->LuxI Translation Bioluminescence Bioluminescence lux_operon->Bioluminescence Expression AHL_inLuxR AHL_inLuxR AHL_inLuxR->LuxR_AHL

Caption: The LuxI/LuxR quorum sensing circuit in Vibrio fischeri.

At low cell density, the basal level of LuxI produces a small amount of 3-oxo-C6-HSL, which diffuses out of the cell. As the bacterial population grows, the extracellular concentration of 3-oxo-C6-HSL increases. Once a threshold is reached, the AHL diffuses back into the cells and binds to the LuxR protein. The LuxR-AHL complex then acts as a transcriptional activator, binding to the promoter of the lux operon and inducing the expression of genes for bioluminescence and more LuxI, creating a positive feedback loop.

The LasI/R and RhlI/R Hierarchy in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, employs a more complex and hierarchical quorum sensing network involving at least two interconnected AHL systems: LasI/R and RhlI/R.

Las_Rhl_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI 3_oxo_C12_HSL 3-oxo-C12-HSL LasI->3_oxo_C12_HSL Synthesizes LasR LasR LasR_AHL LasR-AHL Complex RhlI RhlI LasR_AHL->RhlI Activates transcription RhlR RhlR LasR_AHL->RhlR Activates transcription Virulence_Genes_1 Virulence Genes (e.g., lasB) LasR_AHL->Virulence_Genes_1 Activates C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR_AHL RhlR-AHL Complex Virulence_Genes_2 Virulence Genes (e.g., rhamnolipids) RhlR_AHL->Virulence_Genes_2 Activates 3_oxo_C12_HSLLasR 3_oxo_C12_HSLLasR 3_oxo_C12_HSLLasR->LasR_AHL C4_HSLRhlR C4_HSLRhlR C4_HSLRhlR->RhlR_AHL

Caption: The hierarchical LasI/R and RhlI/R quorum sensing systems in P. aeruginosa.

The LasI/R system is at the top of this hierarchy. The LasI synthase produces 3-oxo-C12-HSL. The LasR-AHL complex activates the expression of various virulence genes and also positively regulates the expression of the rhlR and rhlI genes. The RhlI synthase then produces C4-HSL, which binds to RhlR to activate another set of virulence genes. This hierarchical structure allows for a more complex and fine-tuned regulation of gene expression in response to population density and environmental cues.

Experimental Protocols

The study of AHL-mediated quorum sensing relies on a variety of experimental techniques to extract, detect, and quantify these signaling molecules.

Extraction of AHLs from Bacterial Cultures

A common method for isolating AHLs from bacterial culture supernatants is liquid-liquid extraction using an organic solvent.

Protocol: Ethyl Acetate Extraction of AHLs

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically stationary phase, when AHL production is maximal).

  • Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean container. For enhanced purity, the supernatant can be passed through a 0.22 µm filter to remove any remaining cells and debris.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (e.g., with 0.5% acetic acid to improve the stability of some AHLs) and shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the phases to separate. The organic (top) layer containing the AHLs is collected.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize the recovery of AHLs.

  • Solvent Evaporation: Pool the organic phases and evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for subsequent analysis.

Detection and Quantification of AHLs

Several methods are available for the detection and quantification of AHLs, ranging from sensitive bioassays to precise analytical techniques.

Bacterial biosensors are strains that are engineered to produce a detectable signal, such as color or light, in the presence of specific AHLs. A commonly used biosensor is Agrobacterium tumefaciens NTL4, which carries a plasmid with a traG-lacZ fusion that is induced by AHLs.

Protocol: Agrobacterium tumefaciens Plate Bioassay

  • Prepare Reporter Strain: Grow an overnight culture of the A. tumefaciens reporter strain in a suitable medium with appropriate antibiotics.

  • Prepare Assay Plates: Prepare agar plates with a suitable medium. For a qualitative assay, the test strains can be streaked perpendicular to a streak of the reporter strain. For a quantitative well-diffusion assay, create wells in the agar.

  • Inoculate Plates: For the well-diffusion assay, inoculate the molten agar with the reporter strain culture before pouring the plates.

  • Apply Sample: Add a known volume of the AHL extract or a dilution series of a known AHL standard to the wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Detection: Observe the plates for the development of a colored (e.g., blue with X-gal) or luminescent zone around the well or the test strain streak. The diameter of the zone is proportional to the concentration of the AHL.

LC-MS/MS is a powerful analytical technique for the specific and sensitive identification and quantification of AHLs in complex mixtures.

Protocol: LC-MS/MS Analysis of AHLs

  • Sample Preparation: Prepare AHL extracts as described in section 4.1. It is advisable to include an internal standard for accurate quantification.

  • Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18 reversed-phase). Use a gradient of solvents (e.g., water and acetonitrile with formic acid) to separate the different AHLs based on their hydrophobicity.

  • Mass Spectrometry Detection: The eluent from the LC is introduced into a mass spectrometer. The AHLs are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio (m/z) is determined.

  • Tandem Mass Spectrometry (MS/MS): For unambiguous identification, specific parent ions are selected and fragmented to produce a characteristic fragmentation pattern. The detection of a specific parent ion and its characteristic fragment ions provides high confidence in the identification of the AHL.

  • Quantification: The abundance of each AHL is determined by integrating the area of its corresponding peak in the chromatogram. A standard curve generated from known concentrations of AHL standards is used for absolute quantification.

A simple and rapid colorimetric method can be used for the semi-quantitative detection of AHLs.

Protocol: Hydroxylamine-Based Colorimetric Assay

  • Sample Preparation: Prepare the AHL extract and aliquot it into a 96-well plate.

  • Reaction Mixture: Add a freshly prepared 1:1 mixture of 2 M hydroxylamine and 3.5 M NaOH to each well and mix.

  • Acidification and Color Development: Add a 1:1 mixture of 10% ferric chloride in 4 M HCl and 95% ethanol to each well.

  • Measurement: Measure the absorbance at 520 nm using a spectrophotometer. The intensity of the color is proportional to the concentration of AHLs.

Experimental and Logical Workflows

Visualizing experimental workflows can aid in understanding the logical progression of research in quorum sensing.

Experimental_Workflow Start Start: Bacterial Culture Extraction AHL Extraction (Liquid-Liquid) Start->Extraction Crude_Extract Crude AHL Extract Extraction->Crude_Extract Bioassay Qualitative Detection (Bioassay) Crude_Extract->Bioassay LCMS Identification & Quantification (LC-MS/MS) Crude_Extract->LCMS Colorimetric Semi-Quantitative Detection (Colorimetric Assay) Crude_Extract->Colorimetric Data_Analysis Data Analysis and Interpretation Bioassay->Data_Analysis LCMS->Data_Analysis Colorimetric->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for the extraction and analysis of AHLs.

Conclusion and Future Directions

The study of quorum sensing and N-acyl-homoserine lactones has profound implications for understanding bacterial pathogenesis, biofilm formation, and microbial ecology. The methodologies outlined in this guide provide a robust framework for researchers to investigate these complex communication systems. As our understanding of these pathways deepens, so too does the potential for developing novel therapeutic strategies. The targeted disruption of quorum sensing, often referred to as "quorum quenching," represents a promising anti-virulence approach that could circumvent the development of traditional antibiotic resistance. Future research will likely focus on the discovery of novel AHLs, the elucidation of more intricate regulatory networks, and the development of potent and specific quorum sensing inhibitors for clinical and industrial applications.

References

The Role of N-((3S)-2-oxooxolan-3-yl)decanamide in Pseudomonas aeruginosa Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence and biofilm formation through a sophisticated cell-to-cell communication network known as quorum sensing (QS). This intricate system relies on the production and perception of small signaling molecules, primarily N-acyl-homoserine lactones (AHLs). While the roles of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) in the Las and Rhl systems, respectively, are well-established, the function of other AHLs, such as N-((3S)-2-oxooxolan-3-yl)decanamide (a C10-HSL variant), is an area of growing interest. This technical guide provides an in-depth exploration of the role of C10-HSL and its derivatives in P. aeruginosa signaling, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction to P. aeruginosa Quorum Sensing

Pseudomonas aeruginosa employs a hierarchical quorum-sensing network to regulate the expression of a vast arsenal of virulence factors and to promote the formation of antibiotic-resistant biofilms[1][2]. This network is comprised of at least four interconnected systems: las, rhl, pqs (Pseudomonas quinolone signal), and iqs (integrated quorum sensing signal)[3][4][5]. The las and rhl systems are mediated by AHLs, which are synthesized by LuxI-type synthases and recognized by LuxR-type transcriptional regulators.

The las system, considered the master regulator, utilizes 3-oxo-C12-HSL, synthesized by LasI, which binds to the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex activates the expression of numerous virulence genes, including those for elastase and alkaline protease, and also induces the expression of the rhl system components. The rhl system, in turn, is controlled by the RhlR regulator and its cognate signal, C4-HSL, which is produced by RhlI. This system governs the production of virulence factors such as pyocyanin and rhamnolipids.

N-((3S)-2-oxooxolan-3-yl)decanamide: A C10-HSL Variant in the P. aeruginosa QS Network

The molecule N-((3S)-2-oxooxolan-3-yl)decanamide is a member of the C10-HSL family of signaling molecules. While not as extensively studied as 3-oxo-C12-HSL or C4-HSL, evidence suggests that C10-HSL and its derivatives, such as 3-oxo-C10-HSL and 3-hydroxy-C10-HSL, play a significant role in the complex regulatory network of P. aeruginosa.

Biosynthesis and Presence in P. aeruginosa

The primary synthase for long-chain AHLs in P. aeruginosa is LasI. While its main product is 3-oxo-C12-HSL, LasI is also known to produce other AHLs, including 3-oxo-C10-HSL, albeit at lower concentrations. The presence of 3-oxo-C10-HSL has been detected in the sputum of cystic fibrosis patients infected with P. aeruginosa, indicating its production and potential relevance in a clinical context.

Perception and Signaling Pathways

While LasR and RhlR are the primary receptors for 3-oxo-C12-HSL and C4-HSL, respectively, the orphan regulator QscR has been shown to bind a broader range of AHLs with high affinity. Notably, QscR recognizes and is activated by C10-HSL and 3-oxo-C10-HSL.

dot

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C10-HSL_out C10-HSL C10-HSL_in C10-HSL C10-HSL_out->C10-HSL_in Diffusion QscR QscR (Orphan Receptor) QscR_active QscR:C10-HSL Complex C10-HSL_in->QscR Binds to DNA Target DNA QscR_active->DNA Binds to Gene_Expression Regulation of Target Genes DNA->Gene_Expression Regulates

Figure 1. C10-HSL signaling through the QscR receptor.

Furthermore, studies have revealed a LuxR homolog-independent mechanism of gene regulation by C10-HSL. In a mutant strain lacking LasR, RhlR, and QscR, C10-HSL was found to regulate at least 37 genes, including those involved in the degradation of anthranilate, a precursor for the synthesis of the Pseudomonas quinolone signal (PQS). This suggests that C10-HSL can influence the PQS signaling pathway independently of the canonical AHL receptors.

dot

G C10-HSL C10-HSL antR antR (Transcriptional Activator) C10-HSL->antR Activates expression of ant_operon ant operon (Anthranilate degradation) antR->ant_operon Activates transcription of cat_operon cat operon (Anthranilate degradation) antR->cat_operon Activates transcription of PQS_precursor PQS Precursor (Anthranilate) ant_operon->PQS_precursor Influences availability of cat_operon->PQS_precursor Influences availability of PQS_system PQS Signaling PQS_precursor->PQS_system Leads to

Figure 2. LuxR-independent regulation of gene expression by C10-HSL.

Quantitative Data on the Effects of C10-HSL Analogs

While data on the direct effects of endogenous C10-HSL are limited, studies using synthetic analogs provide valuable insights into its potential regulatory roles. A synthesized analog, Y0-C10-HSL (N-cyclopentyl-n-decanamide), has been shown to inhibit key virulence-associated phenotypes in P. aeruginosa.

Table 1: Inhibitory Effects of Y0-C10-HSL on P. aeruginosa Biofilm Formation and Motility

Concentration (µmol/L)Biofilm Formation Inhibition (%)Pre-formed Biofilm Dispersion (%)Exopolysaccharide Production Inhibition (%)
1015.910.79.63
10025.025.620.76
20038.544.829.3

Table 2: Binding Affinities of Various AHLs to the QscR Receptor

LigandK0.5 (nM)
3-oxo-C12-HSL3.1
C12-HSL3.3
C10-HSL3.3
3-oxo-C10-HSL8.7

K0.5 represents the concentration of the ligand required for half-saturation of QscR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of C10-HSL and other AHLs in P. aeruginosa signaling.

Biofilm Formation Assay (Crystal Violet Method)

dot

G cluster_workflow Biofilm Formation Assay Workflow A 1. Inoculate 96-well plate with P. aeruginosa and test compound B 2. Incubate to allow biofilm formation A->B C 3. Wash to remove planktonic cells B->C D 4. Stain with 0.1% Crystal Violet C->D E 5. Wash to remove excess stain D->E F 6. Solubilize bound stain with 30% acetic acid E->F G 7. Measure absorbance at 550 nm F->G

Figure 3. Workflow for the crystal violet biofilm formation assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • P. aeruginosa strain of interest

  • Luria-Bertani (LB) broth or other suitable growth medium

  • M63 minimal medium (for some protocols)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking. Dilute the overnight culture 1:100 in fresh growth medium.

  • Plate Inoculation: Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate. For testing the effect of C10-HSL or its analogs, add the desired concentrations of the compound to the wells along with the bacterial suspension. Include appropriate controls (media only, bacteria without compound).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Excess Stain Removal: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm using a microplate reader.

Pyocyanin Quantification Assay

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., LB broth) at 37°C with shaking for 24-48 hours.

  • Supernatant Collection: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells. Collect the cell-free supernatant.

  • Extraction: To 3 mL of the supernatant, add 2 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

  • Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.

Elastase Activity Assay (Elastin-Congo Red Method)

Materials:

  • P. aeruginosa culture supernatant

  • Elastin-Congo Red (ECR)

  • ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5)

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Supernatant Preparation: Grow P. aeruginosa cultures and collect the cell-free supernatant as described for the pyocyanin assay.

  • Assay Reaction: In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of ECR buffer containing 1 mg/mL of Elastin-Congo Red.

  • Incubation: Incubate the mixture at 37°C for at least 3 hours (or overnight for higher sensitivity) with shaking.

  • Pelleting Insoluble Substrate: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the insoluble ECR.

  • Quantification: Transfer the supernatant to a new tube or a cuvette and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Swarming Motility Assay

Materials:

  • Swarm agar plates (e.g., M8 medium with 0.5% agar)

  • P. aeruginosa culture

  • Incubator

Procedure:

  • Plate Preparation: Prepare swarm agar plates and allow them to solidify and dry at room temperature for a few hours.

  • Inoculation: Grow an overnight culture of P. aeruginosa. Spot 2.5 µL of the culture onto the center of the swarm agar plate.

  • Incubation: Incubate the plates upright at 37°C for 16-24 hours.

  • Observation: Measure the diameter of the swarming zone. The formation of tendril-like patterns is characteristic of swarming motility.

Conclusion

N-((3S)-2-oxooxolan-3-yl)decanamide, a C10-HSL variant, is an integral, albeit less understood, component of the intricate quorum-sensing network of P. aeruginosa. While the Las and Rhl systems hold hierarchical dominance, the ability of C10-HSL to interact with the orphan receptor QscR and to mediate gene expression independently of canonical LuxR homologs highlights the complexity and adaptability of bacterial communication. The inhibitory effects of C10-HSL analogs on virulence phenotypes underscore the potential of targeting these auxiliary signaling pathways for the development of novel anti-virulence strategies. Further research into the precise role of endogenous C10-HSL in wild-type P. aeruginosa and its interplay with other QS systems will undoubtedly unveil new facets of bacterial pathogenesis and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Core Synthesis Pathway of N-((3S)-2-oxooxolan-3-yl)decanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis pathway for N-((3S)-2-oxooxolan-3-yl)decanamide, a molecule of significant interest in the study of bacterial quorum sensing. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry, microbiology, and drug development.

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide, also known as N-decanoyl-L-homoserine lactone (C10-HSL), is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The ability to synthesize C10-HSL and its analogs is essential for developing quorum sensing inhibitors, which represent a promising avenue for novel anti-virulence therapies. This guide details a robust and reproducible synthetic pathway for obtaining this target compound.

Core Synthesis Pathway Overview

The most direct and common pathway for the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide involves the N-acylation of the chiral intermediate (S)-α-amino-γ-butyrolactone with a decanoic acid derivative. The overall synthesis can be conceptually divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate, (S)-α-Amino-γ-butyrolactone Hydrochloride. This crucial precursor is typically synthesized from the readily available and enantiomerically pure amino acid, L-methionine.

  • Stage 2: N-Acylation to Yield the Final Product. The amino group of the lactone is acylated using either decanoic acid via a coupling agent or a more reactive derivative like decanoyl chloride.

This guide will provide detailed protocols for both stages.

Experimental Protocols

Stage 1: Synthesis of (S)-α-Amino-γ-butyrolactone Hydrochloride from L-Methionine

This one-pot procedure provides a high-yield synthesis of the key lactone intermediate.

Reaction Scheme:

(S)-α-Amino-γ-butyrolactone Hydrochloride + Decanoic Acid -> N-((3S)-2-oxooxolan-3-yl)decanamide

Caption: Overall synthesis pathway for N-((3S)-2-oxooxolan-3-yl)decanamide.

Experimental Workflow for N-Acylation

This diagram outlines the key steps in the N-acylation reaction and purification process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Mix_Reagents Mix Lactone, Decanoic Acid, DMAP in DCM Add_EDC Add EDC Mix_Reagents->Add_EDC Stir_24h Stir for 24h at RT Add_EDC->Stir_24h Wash_HCl Wash with 5% HCl Stir_24h->Wash_HCl Extract_EtOAc Extract with Ethyl Acetate Wash_HCl->Extract_EtOAc Dry_MgSO4 Dry over MgSO4 Extract_EtOAc->Dry_MgSO4 Concentrate Concentrate in vacuo Dry_MgSO4->Concentrate Column_Chromatography Silica Gel Column Chromatography Concentrate->Column_Chromatography Final_Product Pure N-((3S)-2-oxooxolan-3-yl)decanamide Column_Chromatography->Final_Product

Caption: Workflow for the N-acylation and purification steps.

N-((3S)-2-oxooxolan-3-yl)decanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-((3S)-2-oxooxolan-3-yl)decanamide

This technical guide provides a comprehensive overview of N-((3S)-2-oxooxolan-3-yl)decanamide, a compound of interest to researchers in drug development and microbiology. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its biological significance, particularly in the context of bacterial quorum sensing.

Quantitative Data Summary

The fundamental molecular properties of N-((3S)-2-oxooxolan-3-yl)decanamide are summarized below.

PropertyValue
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
CAS Number177315-87-6
SynonymsDecanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide belongs to a class of molecules structurally related to N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules involved in quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. Due to their role in regulating virulence factors and biofilm formation in many pathogenic bacteria, AHLs and their synthetic analogs are significant targets for the development of novel antimicrobial therapies. This guide focuses on the specific properties and potential applications of the N-decanoyl derivative.

Synthesis and Experimental Protocols

Objective: To synthesize N-((3S)-2-oxooxolan-3-yl)decanamide via amidation of (S)-α-amino-γ-butyrolactone.

Materials:

  • (S)-α-amino-γ-butyrolactone hydrochloride

  • Decanoyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of the Amine: (S)-α-amino-γ-butyrolactone hydrochloride is dissolved in DCM. An equimolar amount of triethylamine is added to neutralize the hydrochloride salt and liberate the free amine. The mixture is stirred at room temperature for approximately 30 minutes.

  • Acylation Reaction: The reaction mixture is cooled in an ice bath. Decanoyl chloride (1.0-1.2 equivalents) is added dropwise to the solution. The reaction is allowed to proceed at 0°C for one hour and then warmed to room temperature and stirred for an additional 12-24 hours.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-((3S)-2-oxooxolan-3-yl)decanamide.

  • Characterization: The final product's identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Context and Signaling Pathways

N-((3S)-2-oxooxolan-3-yl)decanamide and its analogs are primarily studied for their ability to modulate bacterial quorum sensing (QS).[1] In many Gram-negative bacteria, QS systems rely on the production and detection of AHLs. These signaling molecules, also known as autoinducers, are synthesized by the bacteria and diffuse into the environment. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding to transcriptional regulators. This complex then activates or represses the expression of target genes, which often include those responsible for virulence, biofilm formation, and antibiotic resistance.

Molecules like N-((3S)-2-oxooxolan-3-yl)decanamide can act as antagonists to these systems. By mimicking the structure of the native AHL, they can competitively bind to the receptor protein without activating it, thereby inhibiting the QS cascade. This mechanism makes them attractive candidates for anti-virulence drugs that disarm pathogens rather than killing them, potentially reducing the selective pressure for developing resistance.

Visualizing Quorum Sensing Inhibition

The following diagram illustrates the general mechanism of quorum sensing and its inhibition by an antagonist molecule.

QuorumSensingInhibition Mechanism of Quorum Sensing and Inhibition cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment AHL_Synthase AHL Synthase AHL AHL Autoinducer AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) Gene_Expression Target Gene Expression Receptor->Gene_Expression Activates Virulence Virulence Factors, Biofilm Formation Gene_Expression->Virulence Leads to AHL->Receptor Binding & Activation (at high concentration) Inhibitor QS Inhibitor (e.g., N-((3S)-2-oxooxolan-3-yl)decanamide) Inhibitor->Receptor Competitive Binding (Inhibition)

Caption: Quorum sensing activation and inhibition workflow.

References

Methodological & Application

Synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the chemical synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide, a member of the N-acyl-homoserine lactone (AHL) family of bacterial quorum sensing molecules.[1][2][3] This detailed methodology is intended for researchers in chemical biology, microbiology, and drug development who are investigating bacterial communication and seeking to develop novel anti-infective strategies. The protocol outlines a straightforward amide coupling reaction and includes information on reagents, equipment, and purification methods. Additionally, a summary of expected quantitative data and a visual representation of the synthetic workflow are provided to ensure clarity and reproducibility.

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide, also known as N-decanoyl-L-homoserine lactone (C10-HSL), is a crucial signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][4] Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The synthesis of pure, well-characterized AHLs like C10-HSL is essential for studying these communication pathways and for the development of quorum quenching strategies that can disrupt bacterial pathogenesis. This document presents a reliable method for the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide.

ParameterValueReference
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Purity>96%
AppearanceWhite to off-white solid
CAS Number177315-87-6

Experimental Protocol

This protocol describes the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide via the coupling of decanoic acid and (S)-(-)-α-amino-γ-butyrolactone hydrochloride.

Materials:

  • Decanoic acid

  • (S)-(-)-α-Amino-γ-butyrolactone hydrochloride (L-Homoserine lactone hydrochloride)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve decanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Activation of Carboxylic Acid: To the solution from step 1, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: In a separate flask, suspend (S)-(-)-α-amino-γ-butyrolactone hydrochloride (1.1 equivalents) in anhydrous DCM. To this suspension, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling Reaction: Add the amine solution from step 3 to the activated carboxylic acid solution from step 2.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((3S)-2-oxooxolan-3-yl)decanamide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide.

SynthesisWorkflow Reactants Decanoic Acid + (S)-(-)-α-amino-γ-butyrolactone HCl Activation Carboxylic Acid Activation (EDC, DMAP in DCM) Reactants->Activation Step 1 & 2 Coupling Amide Coupling (Addition of Amine) Activation->Coupling Step 3 & 4 Purification Work-up and Column Chromatography Coupling->Purification Step 5 & 6 Product N-((3S)-2-oxooxolan-3-yl)decanamide Purification->Product Step 7

Caption: Synthetic workflow for N-((3S)-2-oxooxolan-3-yl)decanamide.

Signaling Pathway Context

N-((3S)-2-oxooxolan-3-yl)decanamide is an autoinducer molecule involved in bacterial quorum sensing. The simplified signaling pathway is depicted below.

QuorumSensing cluster_bacteria Bacterial Cell Synthase AHL Synthase (e.g., LuxI homolog) AHL N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) Synthase->AHL Biosynthesis Extracellular Extracellular Environment AHL->Extracellular Diffusion Receptor Transcriptional Regulator (e.g., LuxR homolog) DNA Target Genes Receptor->DNA Activation GeneExpression Coordinated Gene Expression (e.g., Virulence, Biofilm Formation) DNA->GeneExpression Transcription Extracellular->Receptor Binding at high cell density

Caption: Simplified quorum sensing signaling pathway involving C10-HSL.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide. The availability of this synthetic molecule is paramount for advancing our understanding of bacterial quorum sensing and for the development of innovative strategies to combat bacterial infections. The provided workflow and contextual diagrams aim to facilitate the successful implementation of this protocol in a research setting.

References

Application Note: HPLC Analysis of N-((3S)-2-oxooxolan-3-yl)decanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-((3S)-2-oxooxolan-3-yl)decanamide, a member of the N-acyl homoserine lactone (AHL) family. AHLs are crucial signaling molecules in bacterial quorum sensing, a system that regulates virulence and biofilm formation.[1][2][3] The ability to accurately quantify these molecules is essential for research into antibacterial strategies. This protocol outlines the chromatographic conditions, sample preparation, and method validation parameters for the reliable determination of this compound in various matrices.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[3][4] N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) is a specific AHL that plays a significant role in the QS pathways of various bacterial species. The development of reliable analytical methods to detect and quantify C10-HSL is critical for studying bacterial communication and for the development of novel anti-virulence therapies. This document provides a detailed reverse-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • N-((3S)-2-oxooxolan-3-yl)decanamide standard (purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent HPLC grade)

    • Formic acid (LC-MS grade, optional for improved peak shape)

    • Methanol (HPLC grade, for sample and standard preparation)

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-((3S)-2-oxooxolan-3-yl)decanamide standard and dissolve it in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions or methanol.

  • Sample Preparation (from bacterial culture):

    • Centrifuge the bacterial culture to pellet the cells (e.g., 10,000 x g for 10 min at 4°C).

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

    • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (with 0.1% formic acid) to the supernatant. Vortex vigorously.

    • Separate the organic phase and repeat the extraction two more times.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of mobile phase or methanol for HPLC analysis.

The separation is achieved using a gradient elution on a C18 column.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-20 min: 30% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 30 minutes

Results and Method Validation

The described method provides excellent separation of N-((3S)-2-oxooxolan-3-yl)decanamide from common sample matrix components. The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Retention Time Approximately 15.8 min (Varies with system)
Linearity (R²) > 0.999 (for 1-100 µg/mL range)
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL

Note: These values are representative and should be determined experimentally for each specific instrument and laboratory setup.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation (C18 Column, Gradient Elution) Standard->HPLC Sample Extract Sample (LLE) Reconstitute Reconstitute Dried Extract Sample->Reconstitute Reconstitute->HPLC Detect UV Detection (210 nm) HPLC->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Workflow for the HPLC analysis of N-((3S)-2-oxooxolan-3-yl)decanamide.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of N-((3S)-2-oxooxolan-3-yl)decanamide using RP-HPLC with UV detection. The method is sensitive, linear, and robust, making it suitable for routine quantification in research and development settings. For higher sensitivity and structural confirmation, this method can be readily adapted for use with a mass spectrometry (MS) detector.

References

Application Note: Mass Spectrometric Identification of N-((3S)-2-oxooxolan-3-yl)decanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of N-((3S)-2-oxooxolan-3-yl)decanamide, a member of the N-acyl-homoserine lactone (AHL) family, using liquid chromatography-mass spectrometry (LC-MS). AHLs are crucial signaling molecules in bacterial quorum sensing, making their detection and characterization essential for research in microbiology, infectious diseases, and drug development. This document outlines the sample preparation, LC-MS/MS analysis, and data interpretation for the unambiguous identification of this compound.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The specificity of this signaling is determined by the length and modification of the N-acyl side chain. N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) is an AHL with a 10-carbon acyl chain. Accurate identification and quantification of specific AHLs are critical for understanding bacterial communication and for the development of novel antimicrobial strategies that disrupt quorum sensing.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of AHLs.[1][2] This application note details the use of electrospray ionization (ESI) mass spectrometry for the characterization of N-((3S)-2-oxooxolan-3-yl)decanamide.

Experimental Protocols

Sample Preparation: Extraction of AHLs from Bacterial Supernatant

This protocol is adapted from methods developed for the extraction of AHLs from bacterial cultures.[2]

  • Cell Culture: Grow the bacterial strain of interest in appropriate liquid media to the desired cell density.

  • Centrifugation: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the cell-free supernatant to a clean tube.

  • Solvent Extraction:

    • Acidify the supernatant to pH 3.0 with 1 M HCl.

    • Add an equal volume of ethyl acetate to the supernatant.

    • Vortex vigorously for 1 minute and then centrifuge at 5,000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer with another volume of ethyl acetate.

  • Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol or an appropriate solvent compatible with the LC-MS mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general protocol for the LC-MS/MS analysis of N-((3S)-2-oxooxolan-3-yl)decanamide. Optimization may be required depending on the specific instrumentation used.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[1][3]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) is commonly used for the separation of AHLs.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).

  • MS/MS Analysis: For targeted identification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or targeted MS/MS on a high-resolution instrument.

Data Presentation and Interpretation

The primary identification of N-((3S)-2-oxooxolan-3-yl)decanamide is based on its molecular weight and characteristic fragmentation pattern. The molecular formula of N-((3S)-2-oxooxolan-3-yl)decanamide is C14H25NO3, and its monoisotopic mass is 255.1834 g/mol .

Expected Mass Spectra

In positive ion ESI, the molecule will be observed as the protonated molecule [M+H]⁺. The fragmentation of this precursor ion in the collision cell of the mass spectrometer will yield characteristic product ions. A hallmark of AHL fragmentation is the production of a common ion corresponding to the homoserine lactone moiety.

Table 1: Expected m/z values for N-((3S)-2-oxooxolan-3-yl)decanamide

Ion SpeciesDescriptionCalculated m/z
[M+H]⁺Protonated parent molecule256.1913
[M+Na]⁺Sodium adduct278.1732
Fragment IonHomoserine lactone moiety102.0550

Note: The observation of the sodium adduct can further confirm the molecular weight of the analyte.

Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated N-((3S)-2-oxooxolan-3-yl)decanamide primarily results in the cleavage of the amide bond, leading to the formation of the stable homoserine lactone ring fragment.

cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions Precursor [N-((3S)-2-oxooxolan-3-yl)decanamide + H]⁺ m/z = 256.1913 Fragmentation Amide Bond Cleavage Precursor->Fragmentation Fragmentation Product1 Homoserine Lactone Moiety m/z = 102.0550 Fragmentation->Product1 Product2 Decanoyl Cation m/z = 155.1487 Fragmentation->Product2

Caption: Fragmentation of protonated N-((3S)-2-oxooxolan-3-yl)decanamide.

Experimental Workflow

The overall workflow for the identification of N-((3S)-2-oxooxolan-3-yl)decanamide is summarized in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Bacterial Culture B Centrifugation A->B C Supernatant Collection B->C D Solvent Extraction C->D E Drying and Reconstitution D->E F LC Separation E->F G ESI Ionization (Positive Mode) F->G H MS1 Scan (Precursor Ion Selection) G->H I MS2 Scan (Fragmentation) H->I J Extract Ion Chromatogram I->J L Identify Fragment Ions I->L K Identify Precursor m/z J->K M Confirmation of Structure K->M L->M

Caption: Workflow for the identification of N-((3S)-2-oxooxolan-3-yl)decanamide.

Conclusion

The protocol described in this application note provides a robust and reliable method for the identification of N-((3S)-2-oxooxolan-3-yl)decanamide using LC-MS/MS. The characteristic fragmentation pattern, particularly the presence of the m/z 102.0550 ion, serves as a diagnostic marker for the homoserine lactone moiety, enabling confident identification of this and other AHLs. This methodology is a valuable tool for researchers studying bacterial quorum sensing and for the development of quorum sensing inhibitors.

References

Application Notes and Protocols for the Structure Elucidation of N-((3S)-2-oxooxolan-3-yl)decanamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide is a member of the N-acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. The precise structural characterization of these molecules is paramount for understanding their biological activity and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the chemical structure of such small molecules in solution. This document provides detailed application notes and experimental protocols for the structural determination of N-((3S)-2-oxooxolan-3-yl)decanamide using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structure and Atom Numbering

The structure of N-((3S)-2-oxooxolan-3-yl)decanamide with the conventional atom numbering for NMR analysis is presented below. This numbering is used consistently throughout this document for the assignment of NMR signals.

N-((3S)-2-oxooxolan-3-yl)decanamide Structure with Atom Numbering

Figure 1. Chemical structure of N-((3S)-2-oxooxolan-3-yl)decanamide with atom numbering for NMR assignments.

Data Presentation

A comprehensive analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals in the molecule. The following tables summarize the expected quantitative NMR data for N-((3S)-2-oxooxolan-3-yl)decanamide in a common deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3'~4.60m-1H
H-5'a~4.35m-1H
H-5'b~4.20m-1H
H-4'a~2.80m-1H
H-4'b~2.15m-1H
H-2~2.25t7.52H
H-3~1.65p7.52H
H-4 to H-9~1.25m-12H
H-10~0.88t7.03H
NH~6.50br s-1H

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C-1' (C=O, lactone)~175.5
C-1 (C=O, amide)~173.0
C-5' (CH₂)~66.0
C-3' (CH)~50.0
C-2 (CH₂)~36.5
C-4' (CH₂)~30.0
C-4 to C-8 (CH₂)~29.0-29.5
C-3 (CH₂)~25.5
C-9 (CH₂)~22.7
C-10 (CH₃)~14.1

Table 3: Key 2D NMR Correlations

ExperimentKey Correlations
COSY H-3'/H-4'a, H-3'/H-4'b, H-4'a/H-5'a, H-4'b/H-5'b, H-2/H-3, H-3/H-4, H-9/H-10
HSQC C-3'/H-3', C-4'/H-4'a,b, C-5'/H-5'a,b, C-2/H-2, C-3/H-3, C-4 to C-9/H-4 to H-9, C-10/H-10
HMBC C-1/H-2, C-1/NH, C-1'/H-3', C-1'/H-4'a,b, C-1'/H-5'a,b, C-2/H-3, C-3/H-2, C-3/H-4

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.[1]

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified N-((3S)-2-oxooxolan-3-yl)decanamide and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Shimming: Place the NMR tube in the spectrometer and perform automatic or manual shimming to optimize the magnetic field homogeneity.

1D NMR Experiments
  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Processing: Apply a line broadening factor of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply a line broadening factor of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction.

2D NMR Experiments
  • COSY (Correlation Spectroscopy):

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 2-4 per increment.

    • Processing: Apply a sine-bell window function in both dimensions, followed by zero-filling, Fourier transformation, and symmetrization.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans: 4-8 per increment.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Processing: Apply a squared sine-bell window function in both dimensions, followed by zero-filling and Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 8-16 per increment.

    • Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions, followed by zero-filling and Fourier transformation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structure elucidation of N-((3S)-2-oxooxolan-3-yl)decanamide using NMR spectroscopy.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified Compound Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1H NMR Transfer->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Proton_Assignment Assign Proton Signals HMBC->Proton_Assignment Carbon_Assignment Assign Carbon Signals Proton_Assignment->Carbon_Assignment Connectivity Establish Connectivity Carbon_Assignment->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

Caption: NMR structure elucidation workflow.

NMR Signaling Pathways

The following diagram visualizes the key correlations from COSY, HSQC, and HMBC experiments that are crucial for piecing together the structure of N-((3S)-2-oxooxolan-3-yl)decanamide.

G cluster_lactone Oxolanone Ring cluster_chain Decanamide Chain C1_prime C-1' H3_prime H-3' C1_prime->H3_prime HMBC H5_prime H-5' C1_prime->H5_prime HMBC C3_prime C-3' C3_prime->H3_prime HSQC C1 C-1 C4_prime C-4' H4_prime H-4' C4_prime->H4_prime HSQC C5_prime C-5' C5_prime->H5_prime HSQC H3_prime->H4_prime COSY H4_prime->H5_prime COSY H2 H-2 C1->H2 HMBC NH NH C1->NH HMBC C2 C-2 C2->H2 HSQC H3 H-3 C2->H3 HMBC C3 C-3 C3->H3 HSQC C10 C-10 H10 H-10 C10->H10 HSQC H2->H3 COSY

Caption: Key 2D NMR correlations for structure elucidation.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of N-((3S)-2-oxooxolan-3-yl)decanamide. By following the detailed protocols and analyzing the key correlations as outlined, researchers can confidently assign all proton and carbon signals and confirm the molecular structure, which is a critical step in advancing research in quorum sensing and drug development.

References

Application Notes and Protocols for N-((3S)-2-oxooxolan-3-yl)decanamide in Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide, a derivative of N-acyl-homoserine lactone (AHL), is a quorum sensing (QS) inhibitor that shows potential in the disruption of bacterial biofilms. As an analog of naturally occurring AHL signaling molecules, this compound can interfere with the intricate communication systems that bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, utilize to coordinate collective behaviors such as biofilm formation and virulence factor production. These application notes provide detailed protocols for assessing the biofilm inhibition properties of N-((3S)-2-oxooxolan-3-yl)decanamide, offering a valuable tool for researchers in microbiology, infectious diseases, and drug development.

Mechanism of Action: Quorum Sensing Inhibition

N-((3S)-2-oxooxolan-3-yl)decanamide functions by competitively inhibiting the binding of natural AHL autoinducers to their cognate LuxR-type receptors. In P. aeruginosa, a key target is the LasR protein, a transcriptional regulator that, when activated by its natural ligand N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), initiates a signaling cascade leading to the expression of genes responsible for biofilm matrix production, motility, and virulence. By binding to LasR without activating it, N-((3S)-2-oxooxolan-3-yl)decanamide effectively blocks this signaling pathway, thereby preventing the coordinated gene expression required for mature biofilm formation.

QS_Inhibition cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Space LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR Receptor AHL->LasR_inactive Binds to AHL_out 3-oxo-C12-HSL AHL->AHL_out Diffuses out LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Activates DNA Target DNA LasR_active->DNA Binds to Virulence Virulence & Biofilm Gene Expression DNA->Virulence Promotes Inhibitor N-((3S)-2-oxooxolan-3-yl)decanamide Inhibitor->LasR_inactive Competitively Binds & Inhibits Activation AHL_out->AHL Diffuses in at high cell density Inhibitor_out N-((3S)-2-oxooxolan-3-yl)decanamide Inhibitor_out->Inhibitor Enters cell

Caption: Quorum Sensing Inhibition Pathway.

Data Presentation

The following table summarizes the reported biofilm inhibitory activity of N-decanoyl-L-homoserine lactone (C10-HSL), a close structural analog of N-((3S)-2-oxooxolan-3-yl)decanamide. This data can serve as a preliminary guide for concentration range selection in initial experiments. It is crucial to determine the specific inhibitory concentrations for N-((3S)-2-oxooxolan-3-yl)decanamide through the protocols outlined below.

CompoundTarget OrganismAssayEndpointResult
This compound (C10-HSL)Chromobacterium violaceumViolacein Production Inhibition% Inhibition51% inhibition at 100 nM
N-decanoyl cyclopentylamide (C10-CPA)Pseudomonas aeruginosaReporter Gene Assay (lasB-lacZ)IC5080 µM
N-decanoyl cyclopentylamide (C10-CPA)Pseudomonas aeruginosaReporter Gene Assay (rhlA-lacZ)IC5090 µM

Experimental Protocols

Preparation of N-((3S)-2-oxooxolan-3-yl)decanamide Stock Solution

Materials:

  • N-((3S)-2-oxooxolan-3-yl)decanamide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

Protocol:

  • Accurately weigh the desired amount of N-((3S)-2-oxooxolan-3-yl)decanamide powder.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Static Biofilm Inhibition Assay (Crystal Violet Method)

This protocol determines the ability of the compound to prevent the initial formation of biofilms.

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_stain Staining and Quantification start Start culture Overnight Bacterial Culture start->culture dilution Dilute Culture (e.g., 1:100) culture->dilution plate Add Diluted Culture and Compound to 96-well Plate dilution->plate compound_prep Prepare Serial Dilutions of N-((3S)-2-oxooxolan-3-yl)decanamide compound_prep->plate incubate Incubate (e.g., 24-48h at 37°C) plate->incubate wash1 Remove Planktonic Cells and Wash Wells incubate->wash1 stain Add 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize Stain (e.g., with Acetic Acid or Ethanol) wash2->solubilize read Read Absorbance (e.g., at OD570 nm) solubilize->read end End read->end

Caption: Crystal Violet Biofilm Inhibition Assay Workflow.

Materials:

  • 96-well flat-bottom microtiter plates, sterile

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., Luria-Bertani (LB) broth)

  • N-((3S)-2-oxooxolan-3-yl)decanamide stock solution

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% (v/v) Ethanol

  • Microplate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

  • Culture Dilution: Dilute the overnight culture 1:100 in fresh growth medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add the desired concentrations of N-((3S)-2-oxooxolan-3-yl)decanamide to the wells. Include a vehicle control (DMSO) and a positive control (bacteria without inhibitor). It is recommended to perform each condition in triplicate.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at the optimal growth temperature.

  • Washing:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization:

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification: Measure the absorbance at a wavelength of 570 nm (OD570) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Biofilm Eradication Assay (MBEC Assay)

This protocol assesses the ability of the compound to disrupt pre-formed, mature biofilms.

Materials:

  • Same as the static biofilm inhibition assay.

Protocol:

  • Biofilm Formation:

    • Add 100 µL of a 1:100 diluted overnight bacterial culture to each well of a 96-well plate.

    • Incubate for 24-48 hours at the optimal temperature to allow for mature biofilm formation.

  • Washing:

    • Remove the planktonic culture and wash the wells twice with 200 µL of sterile PBS.

  • Compound Treatment:

    • Add 100 µL of fresh growth medium containing various concentrations of N-((3S)-2-oxooxolan-3-yl)decanamide to the wells with the pre-formed biofilms.

    • Include a vehicle control (DMSO) and a positive control (biofilm with fresh medium only).

  • Incubation: Incubate the plate for another 24 hours at the optimal temperature.

  • Quantification: Follow steps 5-8 of the Static Biofilm Inhibition Assay protocol to stain and quantify the remaining biofilm.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Materials:

  • Glass-bottom dishes or chamber slides, sterile

  • Bacterial strain of interest

  • Appropriate growth medium

  • N-((3S)-2-oxooxolan-3-yl)decanamide stock solution

  • Fluorescent stains for live/dead cell discrimination (e.g., SYTO 9 and propidium iodide)

  • Confocal microscope

Protocol:

  • Biofilm Growth: Grow biofilms on the glass surface of the dishes or slides in the presence or absence of the inhibitor, following a similar procedure to the static assay.

  • Staining:

    • Gently wash the biofilms with sterile PBS.

    • Add the fluorescent stain solution (e.g., a mixture of SYTO 9 and propidium iodide) according to the manufacturer's instructions.

    • Incubate in the dark for 15-30 minutes.

  • Imaging:

    • Gently wash off the excess stain with PBS.

    • Visualize the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen stains.

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

Conclusion

The protocols described in these application notes provide a comprehensive framework for evaluating the anti-biofilm properties of N-((3S)-2-oxooxolan-3-yl)decanamide. By systematically assessing its impact on biofilm formation and eradication, researchers can gain valuable insights into its potential as a novel therapeutic agent for combating biofilm-associated infections. The combination of quantitative assays and microscopic visualization will offer a robust characterization of the compound's efficacy and mechanism of action.

Application Notes: N-((3S)-2-oxooxolan-3-yl)decanamide in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction and Background

N-((3S)-2-oxooxolan-3-yl)decanamide, more commonly known as N-decanoyl-L-homoserine lactone (C10-HSL), is a key signaling molecule in bacterial communication systems known as quorum sensing (QS).[1][2] As a member of the N-acyl-homoserine lactone (AHL) family, C10-HSL functions as an autoinducer, primarily in Gram-negative bacteria.[3] The process of quorum sensing allows bacteria to monitor their population density and coordinate gene expression, leading to collective behaviors such as biofilm formation, virulence factor production, and motility.[4][5]

The central role of C10-HSL and other AHLs in regulating bacterial pathogenicity makes them and their associated signaling pathways attractive targets for the development of novel anti-infective therapies, often referred to as quorum quenching (QQ) or anti-virulence strategies.

2. Mechanism of Action

The canonical AHL-mediated quorum sensing pathway, involving molecules like C10-HSL, follows a conserved mechanism. A LuxI-family synthase protein produces C10-HSL within the bacterial cell. As the bacterial population grows, C10-HSL is released into the extracellular environment and its concentration increases. Once a critical threshold concentration is reached, C10-HSL diffuses back into the cells and binds to its cognate cytoplasmic receptor, a transcriptional regulator protein of the LuxR family. This binding event typically induces a conformational change in the LuxR-type protein, promoting its dimerization and enhancing its ability to bind to specific DNA sequences (often called "lux boxes") in the promoter regions of target genes. This, in turn, activates or represses the transcription of dozens to hundreds of genes, effectively synchronizing the behavior of the entire population.

Quorum_Sensing_Pathway cluster_population High Population Density AHL_out AHL (C10-HSL) AHL_in->AHL_out Diffusion AHL_out_high High [AHL] LuxI LuxI LuxR LuxR AHL_bound AHL_bound DNA DNA

3. Research Applications

This compound is a versatile tool in quorum sensing research with several key applications:

  • Induction of QS-Regulated Phenotypes: C10-HSL is used to exogenously induce or restore quorum sensing-controlled behaviors in wild-type or mutant bacterial strains. This allows researchers to study the specific genes and pathways regulated by this signal molecule, including virulence factor production (e.g., elastase, pyocyanin, rhamnolipids in Pseudomonas aeruginosa) and biofilm maturation.

  • Screening for Quorum Sensing Inhibitors (QSIs): C10-HSL is essential as the agonist in high-throughput screening assays designed to identify novel QSI compounds. In these assays, a reporter strain is stimulated with C10-HSL to activate a measurable signal (e.g., pigment production, bioluminescence, or fluorescence), and candidate inhibitors are evaluated for their ability to block this activation.

  • Studying Inter-kingdom Signaling: Research has shown that AHLs, including related molecules like 3-oxo-C12-HSL, can directly modulate host cell functions, particularly immune responses. C10-HSL can be used to investigate how bacterial signals influence eukaryotic cell signaling pathways, cytokine production, and apoptosis, providing insight into the host-pathogen relationship.

  • Biophysical and Structural Studies: Pure C10-HSL is used in biophysical assays (e.g., isothermal titration calorimetry) and structural biology studies (e.g., X-ray crystallography) to characterize its binding interactions with cognate LuxR-type receptor proteins. Understanding this interaction at a molecular level is crucial for the rational design of potent QS inhibitors.

Quantitative Data

The biological activity of N-acyl-homoserine lactones is concentration-dependent. The following table summarizes reported effective concentrations for C10-HSL and closely related long-chain AHLs in various biological assays.

MoleculeOrganism/Cell LineAssay/Effect MeasuredEffective ConcentrationReference
3-oxo-C12-HSL Murine Mast CellsInhibition of degranulation and mediator releaseNot specified, but potent
3-oxo-C12-HSL Naive T cellsInduction of IFN-γ production5 µM
3-oxo-C12-HSL Bone Marrow-Derived MacrophagesInduction of apoptosis12 - 50 µM
3-oxo-C12-HSL Human Macrophages1.8-fold increase in phagocytic activity100 µM
C10-CPA (inhibitor) P. aeruginosa PAO1IC₅₀ for lasB-lacZ expression80 µM
C10-CPA (inhibitor) P. aeruginosa PAO1IC₅₀ for rhlA-lacZ expression90 µM

Note: 3-oxo-C12-HSL is a structurally similar and well-studied AHL, often used in research on P. aeruginosa. Data for this molecule provides context for the concentration ranges at which long-chain AHLs are biologically active.

Experimental Protocols

QSI_Screening_Workflow A Prepare Reporter Strain (e.g., C. violaceum) B Dispense into 96-well Plate A->B C Add Controls & Test Compounds B->C D Add C10-HSL (to induce QS) C->D E Incubate (e.g., 24-48h at 26-30°C) D->E F Quantify QS Signal (e.g., Violacein Absorbance at 585 nm) E->F G Quantify Bacterial Growth (OD600) to check for toxicity E->G H Analyze Data: Calculate % Inhibition F->H G->H

Protocol 1: Quorum Sensing Inhibition (QSI) Assay using Chromobacterium violaceum

This protocol describes a method to screen for compounds that inhibit C10-HSL-mediated quorum sensing by measuring the reduction of the purple pigment violacein in the reporter strain C. violaceum.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or CV026 mutant which requires exogenous AHL)

  • Luria-Bertani (LB) broth and agar

  • This compound (C10-HSL) stock solution (e.g., 1 mg/mL in DMSO)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Plate reader capable of measuring absorbance at 585 nm and 600 nm

  • Dimethyl sulfoxide (DMSO)

Methodology:

  • Prepare Reporter Strain: Inoculate 5 mL of LB broth with a single colony of C. violaceum and incubate overnight at 26-30°C with shaking.

  • Dilute Culture: Dilute the overnight culture with fresh LB broth to a final optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Plate Setup:

    • To each well of a 96-well plate, add 180 µL of the diluted bacterial culture.

    • Add 2 µL of the test compound at various concentrations. For controls, add 2 µL of solvent (e.g., DMSO).

    • Add a known, sub-maximal inducing concentration of C10-HSL to all wells (except negative controls). The final concentration may need to be optimized but is typically in the low µM range.

  • Incubation: Cover the plate and incubate at 26-30°C for 24-48 hours without shaking, or until the positive control wells show strong purple coloration.

  • Quantify Violacein:

    • After incubation, vigorously resuspend the contents of the wells.

    • Centrifuge the plate or transfer contents to microcentrifuge tubes and centrifuge at >8,000 x g for 10 minutes to pellet the cells and insoluble violacein.

    • Carefully discard the supernatant.

    • Add 200 µL of DMSO to each pellet and vortex thoroughly to solubilize the violacein.

    • Centrifuge again to pellet the cell debris.

    • Transfer 150 µL of the violacein-containing DMSO supernatant to a new flat-bottom 96-well plate.

  • Measure Absorbance: Read the absorbance at 585 nm (A₅₈₅) using the plate reader.

  • Assess Growth Inhibition (Optional but Recommended): To ensure that the reduction in violacein is not due to bactericidal activity, bacterial growth can be measured by reading the OD₆₀₀ of the resuspended cultures before centrifugation.

  • Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control (C10-HSL without inhibitor).

Biofilm_Assay_Workflow A Prepare Bacterial Culture (e.g., P. aeruginosa) B Dispense Culture + Treatments into 96-well plate A->B C Incubate (Static) (e.g., 24-48h at 37°C) B->C D Discard Planktonic Cells C->D E Wash Wells (e.g., with PBS or water) D->E F Stain with 0.1% Crystal Violet E->F G Wash Excess Stain F->G H Solubilize Bound Stain (e.g., 30% Acetic Acid or Ethanol) G->H I Quantify Absorbance (at ~550-590 nm) H->I

Protocol 2: Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies total biofilm biomass on an abiotic surface and can be used to assess the effect of C10-HSL (as an inducer) or potential inhibitors on biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., LB or M63 minimal medium)

  • C10-HSL and/or test compounds

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet (CV) solution in water

  • 30% (v/v) acetic acid in water or 95% ethanol

  • Phosphate-buffered saline (PBS) or sterile water for washing

  • Plate reader capable of measuring absorbance at ~550 nm

Methodology:

  • Prepare Inoculum: Grow an overnight culture of the bacterial strain. Dilute the culture 1:100 into fresh growth medium.

  • Plate Setup:

    • Add 100 µL of the diluted culture to each well of a 96-well plate.

    • Add the desired concentration of C10-HSL or test compounds. Include appropriate vehicle controls. Use sterile medium as a blank.

    • Typically, 4-8 replicate wells are used for each condition.

  • Incubation: Cover the plate and incubate at the optimal growth temperature (e.g., 37°C for P. aeruginosa) for 24-48 hours under static (non-shaking) conditions.

  • Wash Planktonic Cells: After incubation, carefully discard the liquid medium from the wells by inverting the plate and shaking gently. Wash the wells gently 2-3 times with 200 µL of PBS or water to remove loosely attached cells.

  • Stain Biofilm:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

    • Discard the CV solution and wash the plate again 3-4 times with water until the wash water runs clear.

    • Invert the plate and blot on paper towels to remove all excess liquid. Let the plate air dry.

  • Solubilize Stain:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV.

    • Incubate for 15-20 minutes at room temperature, with gentle shaking if necessary.

  • Measure Absorbance: Transfer 150 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at a wavelength between 550-590 nm.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from the experimental values. Compare the absorbance values between different conditions to determine the effect on biofilm formation.

References

Application Notes and Protocols for N-((3S)-2-oxooxolan-3-yl)decanamide as a Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. This process is mediated by signaling molecules known as autoinducers. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. The increasing prevalence of antibiotic resistance has spurred the development of alternative therapeutic strategies, including the inhibition of quorum sensing, a promising anti-virulence approach.

N-((3S)-2-oxooxolan-3-yl)decanamide is a synthetic analog of natural AHLs designed to act as a competitive inhibitor of quorum sensing receptors, such as LasR in P. aeruginosa. By binding to these receptors without activating them, this compound can effectively block the QS signaling cascade, leading to a reduction in virulence and biofilm formation. These application notes provide detailed protocols for utilizing N-((3S)-2-oxooxolan-3-yl)decanamide as a quorum sensing inhibitor in a research setting.

Mechanism of Action

N-((3S)-2-oxooxolan-3-yl)decanamide functions by competitively binding to the ligand-binding domain of QS transcriptional regulators, primarily targeting the LasR protein in Pseudomonas aeruginosa. This binding event prevents the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), from activating the receptor. The inactivation of LasR disrupts the entire Las quorum sensing circuit, which in turn downregulates the expression of numerous virulence genes and the dependent Rhl quorum sensing system. This leads to a significant decrease in the production of virulence factors and a reduced capacity for biofilm formation.[1]

Data Presentation

The following tables summarize representative quantitative data for the inhibitory effects of N-acyl-homoserine lactone analogs, similar in structure and function to N-((3S)-2-oxooxolan-3-yl)decanamide, on Pseudomonas aeruginosa.

Table 1: Inhibition of Biofilm Formation by N-Acyl-Homoserine Lactone Analogs

Compound Concentration (µM)Biofilm Inhibition (%)
50~35%
100~45%
200>60%
400>60%

Note: Data is representative for potent N-acyl-homoserine lactone analogs and may vary for N-((3S)-2-oxooxolan-3-yl)decanamide.[2]

Table 2: Reduction of Virulence Factor Production by N-Acyl-Homoserine Lactone Analogs

Virulence FactorInhibition (%) at 200 µM
Elastase Activity~50-70%
Pyocyanin Production~60-80%
Total Protease Activity~40-60%

Note: Data is representative for potent N-acyl-homoserine lactone analogs and may vary for N-((3S)-2-oxooxolan-3-yl)decanamide.[3][4]

Table 3: Downregulation of Quorum Sensing-Related Gene Expression by N-Acyl-Homoserine Lactone Analogs

GeneFold Decrease in Expression
lasI~4.5 - 5.5
lasR~3.3 - 4.3
rhlI~2.5 - 3.5
rhlR~5.0 - 10.0

Note: Data is representative for potent N-acyl-homoserine lactone analogs and may vary for N-((3S)-2-oxooxolan-3-yl)decanamide.[1]

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol details the procedure to quantify the inhibitory effect of N-((3S)-2-oxooxolan-3-yl)decanamide on biofilm formation by P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • N-((3S)-2-oxooxolan-3-yl)decanamide

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Crystal Violet solution (0.1% w/v in water)

  • Ethanol (95%) or Glacial Acetic Acid (30%)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of 0.02.

  • Prepare Compound Dilutions: Dissolve N-((3S)-2-oxooxolan-3-yl)decanamide in DMSO to create a stock solution. Prepare serial dilutions of the compound in LB broth to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 400 µM). Ensure the final DMSO concentration is the same across all wells and does not exceed 1% (v/v), as higher concentrations can affect bacterial growth.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Include a positive control (bacteria with LB broth and DMSO, no inhibitor) and a negative control (sterile LB broth only).

  • Incubation: Cover the plate and incubate statically at 37°C for 24 hours.

  • Staining:

    • Carefully discard the planktonic cell culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Air dry the plate for 15-20 minutes.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Quantification:

    • Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at OD₅₇₀ nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] * 100

Protocol 2: Pyocyanin Production Inhibition Assay

This protocol measures the effect of N-((3S)-2-oxooxolan-3-yl)decanamide on the production of the virulence factor pyocyanin in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Glycerol Alanine (GA) medium

  • N-((3S)-2-oxooxolan-3-yl)decanamide

  • DMSO

  • Chloroform

  • HCl (0.2 M)

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow P. aeruginosa overnight in LB broth. Inoculate 5 mL of GA medium with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Treatment: Add N-((3S)-2-oxooxolan-3-yl)decanamide at desired concentrations (e.g., 50, 100, 200 µM) to the cultures. Include a DMSO control.

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Pyocyanin Extraction:

    • Centrifuge 3 mL of the culture at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

    • Carefully transfer 1 mL of the chloroform layer to a new tube.

    • Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper pink aqueous phase.

  • Quantification: Measure the absorbance of the top pink layer at OD₅₂₀ nm.

  • Data Analysis: Normalize the pyocyanin production to bacterial growth by dividing the OD₅₂₀ by the OD₆₀₀ of the corresponding culture. Calculate the percentage inhibition relative to the control.

Protocol 3: Elastase Activity Assay

This protocol assesses the impact of N-((3S)-2-oxooxolan-3-yl)decanamide on the activity of the LasB elastase virulence factor.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • LB broth

  • N-((3S)-2-oxooxolan-3-yl)decanamide

  • DMSO

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (0.1 M, pH 7.2)

Procedure:

  • Culture and Treatment: Grow P. aeruginosa in LB broth with the desired concentrations of the inhibitor or DMSO (control) at 37°C with shaking for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C. Collect the cell-free supernatant which contains the secreted elastase.

  • Enzyme Reaction:

    • Prepare the ECR reaction buffer: 10 mg of ECR in 1 mL of Tris-HCl buffer.

    • In a microcentrifuge tube, mix 900 µL of the ECR reaction buffer with 100 µL of the bacterial supernatant.

    • Incubate the mixture at 37°C for 3-6 hours with gentle agitation.

  • Stopping the Reaction: Place the tubes on ice for 10 minutes to stop the reaction.

  • Quantification:

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the insoluble ECR.

    • Transfer the supernatant to a clean cuvette and measure the absorbance at OD₄₉₅ nm.

  • Data Analysis: Normalize the elastase activity to bacterial growth (OD₆₀₀). Calculate the percentage inhibition relative to the control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and a general experimental workflow for testing quorum sensing inhibitors.

QuorumSensingPathway cluster_Las Las System cluster_Rhl Rhl System cluster_Inhibitor Inhibitor Action LasI LasI Synthase AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-AHL Complex (active) AHL_Las->LasR_inactive Binds to LasR_active->LasI Upregulates Virulence_Las Virulence Genes (e.g., lasB elastase) LasR_active->Virulence_Las Activates RhlR_gene rhlR gene LasR_active->RhlR_gene Activates RhlR_inactive RhlR (inactive) RhlR_gene->RhlR_inactive Expressed RhlI RhlI Synthase AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes RhlR_active RhlR-AHL Complex (active) AHL_Rhl->RhlR_inactive Binds to RhlR_active->RhlI Upregulates Virulence_Rhl Virulence Genes (e.g., pyocyanin) RhlR_active->Virulence_Rhl Activates Inhibitor N-((3S)-2-oxooxolan-3-yl) decanamide Inhibitor->LasR_inactive Competitively Binds

Caption: Pseudomonas aeruginosa Quorum Sensing Pathways and the inhibitory action of N-((3S)-2-oxooxolan-3-yl)decanamide.

ExperimentalWorkflow cluster_assays Perform Assays start Start: Prepare Bacterial Culture and Inhibitor Stock subculturing Subculture Bacteria to Logarithmic Phase start->subculturing treatment Treat with N-((3S)-2-oxooxolan-3-yl)decanamide (and controls) subculturing->treatment incubation Incubate under appropriate conditions treatment->incubation biofilm_assay Biofilm Inhibition Assay incubation->biofilm_assay virulence_assay Virulence Factor Assays (e.g., Pyocyanin, Elastase) incubation->virulence_assay gene_expression_assay Gene Expression Analysis (qRT-PCR) incubation->gene_expression_assay data_analysis Data Analysis and Quantification biofilm_assay->data_analysis virulence_assay->data_analysis gene_expression_assay->data_analysis conclusion Conclusion on Inhibitory Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating the efficacy of N-((3S)-2-oxooxolan-3-yl)decanamide as a quorum sensing inhibitor.

References

Application Notes and Protocols for the Experimental Use of N-acyl Homoserine Lactones in C. elegans Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established methodologies for studying N-acyl homoserine lactones (AHLs) and quorum sensing (QS) inhibitors in Caenorhabditis elegans infection models. While N-((3S)-2-oxooxolan-3-yl)decanamide, also known as N-(3-Oxodecanoyl)-DL-homoserine lactone or 3-oxo-C10-homoserine lactone, belongs to the AHL class of molecules, specific experimental data for this compound in C. elegans was not found in the public domain at the time of this writing.[1][2] The provided protocols are representative of how a compound of this class would be evaluated.

Introduction

Caenorhabditis elegans has emerged as a powerful in vivo model for studying host-pathogen interactions and for the discovery of novel anti-infective agents.[3][4][5] Its genetic tractability, short lifespan, and well-defined innate immune pathways make it an ideal system for high-throughput screening. A promising strategy in antimicrobial drug discovery is the targeting of bacterial communication systems, known as quorum sensing (QS). In many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactones (AHLs). These molecules regulate the expression of virulence factors and biofilm formation.

The nematode C. elegans can be infected and killed by various human pathogens, including Pseudomonas aeruginosa, which utilizes an AHL-based QS system. This makes the C. elegans-P. aeruginosa infection model highly relevant for studying the effects of QS-modulating compounds, such as N-((3S)-2-oxooxolan-3-yl)decanamide. By exposing infected worms to such compounds, researchers can assess their potential to attenuate bacterial virulence and promote host survival.

Key Concepts and Signaling Pathways

Quorum Sensing in Pseudomonas aeruginosa

The P. aeruginosa QS system is a hierarchical network primarily controlled by the las and rhl systems. The las system, composed of the LasI synthase and the LasR receptor, produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). The rhl system, with RhlI and RhlR, utilizes N-butanoyl-L-homoserine lactone (C4-HSL). The las system positively regulates the rhl system. These systems control the expression of numerous virulence factors, including elastase, proteases, and pyocyanin, as well as biofilm formation.

QuorumSensingPathway cluster_bacteria Pseudomonas aeruginosa LasI LasI (Synthase) AHL_3O_C12 3O-C12-HSL (AHL) LasI->AHL_3O_C12 produces RhlI RhlI (Synthase) AHL_C4 C4-HSL (AHL) RhlI->AHL_C4 produces LasR LasR (Receptor) LasR->LasI activates LasR->RhlI activates Virulence Virulence Factors (e.g., elastase, pyocyanin) LasR->Virulence activates Biofilm Biofilm Formation LasR->Biofilm activates RhlR RhlR (Receptor) RhlR->RhlI activates RhlR->Virulence activates RhlR->Biofilm activates AHL_3O_C12->LasR binds AHL_C4->RhlR binds

Caption: Simplified P. aeruginosa Quorum Sensing Pathway.

Experimental Protocols

The following are generalized protocols for assessing the effect of an AHL-like compound, such as N-((3S)-2-oxooxolan-3-yl)decanamide, in a C. elegans infection model.

Protocol 1: C. elegans Survival Assay

This assay is the primary method for determining if a compound can protect C. elegans from pathogen-induced killing.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (standard C. elegans food source)

  • Pathogenic bacteria (e.g., Pseudomonas aeruginosa PAO1 or PA14)

  • M9 buffer

  • Synchronized L4 stage wild-type C. elegans (e.g., N2 strain)

  • Test compound (N-((3S)-2-oxooxolan-3-yl)decanamide) dissolved in a suitable solvent (e.g., DMSO)

  • Control solvent

Procedure:

  • Preparation of Bacterial Lawns:

    • Prepare lawns of P. aeruginosa on NGM plates and incubate at 37°C for 16-24 hours.

    • Separately, prepare plates with lawns of E. coli OP50 for control groups.

  • Compound Administration:

    • Incorporate the test compound into the NGM agar at various concentrations before pouring the plates. Ensure the final solvent concentration is consistent across all plates and non-toxic to the worms.

    • Alternatively, the compound can be added topically to the bacterial lawn and allowed to dry.

  • Infection:

    • Transfer synchronized L4 stage C. elegans from E. coli OP50 plates to the prepared P. aeruginosa plates containing the test compound or solvent control.

    • Use approximately 30-50 worms per plate, with at least three replicate plates per condition.

  • Incubation and Scoring:

    • Incubate the plates at 20-25°C.

    • Score the number of living and dead worms every 24 hours. Worms that do not respond to gentle prodding with a platinum wire are considered dead.

  • Data Analysis:

    • Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.

SurvivalAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare P. aeruginosa lawns on NGM plates B Incorporate Test Compound into NGM or onto lawn A->B D Transfer L4 worms to P. aeruginosa plates B->D C Synchronize C. elegans to L4 stage C->D E Incubate at 20-25°C D->E F Score live/dead worms daily E->F G Generate Survival Curves (Kaplan-Meier) F->G H Statistical Analysis (Log-rank test) G->H

References

Application Notes and Protocols: N-((3S)-2-oxooxolan-3-yl)decanamide as a Chemical Probe for Studying LasR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide is a synthetic N-acyl homoserine lactone (AHL) analog that serves as a valuable chemical probe for investigating the LasR quorum sensing (QS) system in Pseudomonas aeruginosa. As a key transcriptional regulator, LasR controls the expression of numerous virulence factors and plays a critical role in biofilm formation, making it an attractive target for the development of novel anti-virulence therapies. This document provides detailed application notes and experimental protocols for utilizing N-((3S)-2-oxooxolan-3-yl)decanamide to study LasR function and to screen for novel LasR modulators. This probe can act as an antagonist, competing with the native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), thereby inhibiting LasR activity.

The LasR Signaling Pathway in Pseudomonas aeruginosa

The LasR protein is a key component of the las quorum sensing system, which is at the top of a hierarchical QS cascade in P. aeruginosa. The basic mechanism involves the synthesis of the autoinducer 3O-C12-HSL by LasI synthase. As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, 3O-C12-HSL binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby regulating their transcription. The LasR regulon includes genes encoding for virulence factors such as elastase (lasB), alkaline protease (aprA), and exotoxin A (toxA), as well as genes that regulate other QS systems like rhlR/rhlI.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3O_C12_HSL_out 3O-C12-HSL 3O_C12_HSL_in 3O-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in Diffusion LasI LasI (Synthase) LasI->3O_C12_HSL_out Synthesis & Secretion LasR_inactive LasR (Inactive) LasR_active LasR-3O-C12-HSL (Active Dimer) LasR_inactive->LasR_active Dimerization & Activation 3O_C12_HSL_in->LasR_inactive Binding las_box las box (Promoter) LasR_active->las_box Binds Virulence_Genes Virulence Genes (lasB, rhlR, etc.) las_box->Virulence_Genes Activates Transcription Probe N-((3S)-2-oxooxolan-3-yl)decanamide (Antagonist Probe) Probe->LasR_inactive Competitive Binding

Figure 1. The LasR quorum sensing signaling pathway in P. aeruginosa and the antagonistic action of N-((3S)-2-oxooxolan-3-yl)decanamide.

Quantitative Data

While specific experimentally determined binding affinities for N-((3S)-2-oxooxolan-3-yl)decanamide are not widely published, data from structurally similar N-acyl homoserine lactone analogs with antagonist activity against LasR suggest potency in the low micromolar range. The following table provides expected values based on related compounds. Researchers should experimentally determine these values for their specific assay conditions.

ParameterExpected ValueMethod of Determination
IC50 1 - 20 µMReporter Gene Assay
Kd 0.5 - 15 µMIsothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP)
Purity >95%HPLC, NMR
Molecular Weight 255.35 g/mol Mass Spectrometry

Experimental Protocols

LasR Reporter Gene Assay for Antagonist Activity

This protocol is designed to quantify the inhibitory activity of N-((3S)-2-oxooxolan-3-yl)decanamide on LasR-dependent gene expression using a reporter strain. A common reporter is E. coli harboring a plasmid with the lasB promoter fused to a reporter gene (e.g., lacZ or gfp) and a second plasmid constitutively expressing LasR.

Materials:

  • E. coli reporter strain (e.g., DH5α) with pJN105L (LasR expression) and pSC11 (PlasB-lacZ)

  • LB broth and agar plates with appropriate antibiotics (e.g., gentamicin and carbenicillin)

  • N-((3S)-2-oxooxolan-3-yl)decanamide (stock solution in DMSO)

  • 3O-C12-HSL (stock solution in DMSO)

  • 96-well microtiter plates

  • Microplate reader (for absorbance or fluorescence)

  • β-galactosidase assay reagents (for lacZ reporter)

Procedure:

  • Prepare Reporter Strain: Inoculate a single colony of the E. coli reporter strain into LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD600 of 0.2-0.3.

  • Assay Setup: In a 96-well plate, add the subculture and the test compounds. A typical setup includes:

    • Negative Control: Reporter strain + DMSO (vehicle control).

    • Positive Control: Reporter strain + 3O-C12-HSL (at a concentration that gives ~80% maximal activation, e.g., 100 nM) + DMSO.

    • Test Wells: Reporter strain + 3O-C12-HSL (e.g., 100 nM) + serial dilutions of N-((3S)-2-oxooxolan-3-yl)decanamide.

  • Incubation: Incubate the plate at 37°C for 4-6 hours with shaking.

  • Measurement:

    • For a GFP reporter, measure fluorescence (e.g., excitation at 485 nm, emission at 520 nm) and OD600. Normalize fluorescence to cell density.

    • For a LacZ reporter, perform a β-galactosidase assay (e.g., using ONPG as a substrate) and measure absorbance at 420 nm. Normalize activity to cell density (OD600).

  • Data Analysis: Calculate the percent inhibition for each concentration of the probe relative to the positive control. Plot the percent inhibition against the log of the probe concentration and fit the data to a dose-response curve to determine the IC50 value.

Reporter_Assay_Workflow A 1. Prepare Reporter Strain (Overnight Culture) B 2. Subculture to Exponential Phase (OD600 0.2-0.3) A->B C 3. Assay Setup in 96-well Plate (Controls & Test Compound Dilutions) B->C D 4. Incubate (37°C, 4-6 hours) C->D E 5. Measure Reporter Activity (Fluorescence/Absorbance) & OD600 D->E F 6. Data Analysis (Normalize, Calculate % Inhibition, Determine IC50) E->F

Figure 2. Experimental workflow for the LasR reporter gene assay.

Pyocyanin Production Inhibition Assay in P. aeruginosa

This protocol assesses the ability of N-((3S)-2-oxooxolan-3-yl)decanamide to inhibit the production of pyocyanin, a LasR-regulated virulence factor, in a wild-type P. aeruginosa strain (e.g., PAO1 or PA14).

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Glycerol Alanine (GA) medium or Pseudomonas Broth

  • N-((3S)-2-oxooxolan-3-yl)decanamide (stock solution in DMSO)

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and spectrophotometer

Procedure:

  • Culture Preparation: Grow P. aeruginosa overnight in the chosen medium at 37°C with shaking.

  • Inoculation and Treatment: Dilute the overnight culture to an OD600 of ~0.05 in fresh medium. Add serial dilutions of N-((3S)-2-oxooxolan-3-yl)decanamide to the cultures. Include a vehicle control (DMSO).

  • Incubation: Grow the cultures for 18-24 hours at 37°C with shaking.

  • Pyocyanin Extraction:

    • Centrifuge 5 ml of each culture to pellet the cells.

    • Transfer the supernatant to a new tube and add 3 ml of chloroform. Vortex to mix.

    • Centrifuge to separate the phases. The blue pyocyanin will be in the bottom chloroform layer.

    • Carefully transfer the chloroform layer to a new tube and add 1 ml of 0.2 M HCl. Vortex to mix. Pyocyanin will move to the upper aqueous (HCl) layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink HCl layer at 520 nm.

  • Data Analysis: Compare the A520 readings of the treated samples to the vehicle control to determine the percent inhibition of pyocyanin production.

Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the effect of N-((3S)-2-oxooxolan-3-yl)decanamide on biofilm formation.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • LB broth or other suitable medium

  • N-((3S)-2-oxooxolan-3-yl)decanamide (stock solution in DMSO)

  • 96-well flat-bottom sterile microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow P. aeruginosa overnight. Dilute the culture 1:100 in fresh medium.

  • Assay Setup: To the wells of a 96-well plate, add 100 µl of the diluted bacterial culture and 1 µl of the desired concentration of N-((3S)-2-oxooxolan-3-yl)decanamide (or DMSO for control).

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µl of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 200 µl of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 550-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the vehicle control.

Biofilm_Assay_Workflow A 1. Prepare Inoculum (1:100 dilution of overnight culture) B 2. Setup in 96-well Plate (Inoculum + Test Compound) A->B C 3. Static Incubation (37°C, 24-48 hours) B->C D 4. Wash Planktonic Cells (PBS) C->D E 5. Stain with Crystal Violet D->E F 6. Wash Excess Stain E->F G 7. Solubilize Bound Stain F->G H 8. Quantify Absorbance (550-590 nm) G->H

Figure 3. Experimental workflow for the biofilm inhibition assay.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures when handling chemicals and microorganisms.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-((3S)-2-oxooxolan-3-yl)decanamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-((3S)-2-oxooxolan-3-yl)decanamide?

The most common and effective strategy for synthesizing N-((3S)-2-oxooxolan-3-yl)decanamide is the N-acylation of (S)-α-amino-γ-butyrolactone (also known as L-homoserine lactone) with decanoic acid. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, in the presence of a suitable catalyst and base.

Q2: Which coupling agent is most effective for this synthesis?

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a widely used and effective coupling agent for this type of amide bond formation. It is often used in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) and an additive such as 1-hydroxybenzotriazole (HOBt) to improve yield and suppress side reactions.

Q3: What are the most common side reactions, and how can they be minimized?

The most prevalent side reaction is the formation of a stable N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents. To minimize this, it is recommended to add HOBt or HOAt, which trap the intermediate to form an active ester, thereby preventing the rearrangement. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help reduce the rate of side reactions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 19:1 v/v) or ethyl acetate and hexanes, can be used to separate the starting materials from the product. The spots can be visualized using an appropriate stain, such as potassium permanganate.

Q5: What is the best method for purifying the final product?

Purification is typically achieved through silica gel column chromatography. The crude reaction mixture is first washed with a dilute acid (e.g., 5% HCl) to remove unreacted EDC and base, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The concentrated organic layer is then loaded onto a silica gel column and eluted with a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to isolate the pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient activation of decanoic acid: The coupling agent may be old or degraded. 2. Poor quality of reagents: (S)-α-amino-γ-butyrolactone hydrobromide may contain impurities. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Inappropriate solvent: The chosen solvent may not be suitable for dissolving all reactants.1. Use fresh, high-quality EDC and other coupling reagents. Consider using a more potent coupling reagent like HATU if the issue persists. 2. Ensure the purity of all starting materials. 3. While starting the reaction at 0 °C is recommended to minimize side reactions, allowing it to slowly warm to room temperature and stir for an extended period (18-24 hours) is often necessary for completion.[1] 4. Anhydrous dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF) are generally good solvent choices.
Presence of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate: This is a common side reaction with carbodiimide coupling agents like EDC.1. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.[2] 2. Maintain a low reaction temperature (0 °C initially) to slow down the rearrangement reaction.
Difficulty in Product Purification 1. Co-elution of the product and impurities: The polarity of the product and byproducts might be very similar. 2. Incomplete removal of EDC-urea: The urea byproduct from EDC can sometimes be difficult to remove completely.1. Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Perform an acidic wash (e.g., with 5% HCl) of the crude reaction mixture before column chromatography to protonate and dissolve the urea byproduct in the aqueous phase.
Racemization of the Chiral Center 1. High reaction temperature: Elevated temperatures can promote racemization at the stereocenter of the lactone. 2. Excessive amount of base: Strong bases or an excess of base can lead to epimerization.1. Conduct the reaction at low temperatures (0 °C to room temperature). Avoid heating the reaction mixture. 2. Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine. Use the base in a controlled stoichiometric amount.

Experimental Protocols

Synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide

This protocol is adapted from established procedures for the synthesis of similar N-acyl homoserine lactones.[1][3]

Materials:

  • Decanoic acid

  • (S)-α-amino-γ-butyrolactone hydrobromide

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of decanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add DMAP (0.1-0.3 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15-20 minutes to activate the carboxylic acid.

  • Add (S)-α-amino-γ-butyrolactone hydrobromide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC (e.g., eluting with 5% methanol in DCM).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-((3S)-2-oxooxolan-3-yl)decanamide as a solid.

Data Presentation

Table 1: Reported Yields for the Synthesis of N-decanoyl-L-homoserine Lactone

Acyl ChainCoupling ReagentsSolventYield (%)Reference
DecanoylEDC, DMAPDCM79[1]

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product Decanoic_Acid Decanoic Acid Activation Activation (0°C, 15-20 min) Decanoic_Acid->Activation Homoserine_Lactone (S)-α-amino-γ- butyrolactone HBr Coupling Coupling Reaction (0°C to RT, 18-24h) Homoserine_Lactone->Coupling EDC EDC·HCl EDC->Activation DMAP DMAP DMAP->Activation DCM Anhydrous DCM DCM->Activation Activation->Coupling Workup Aqueous Workup (HCl, NaHCO₃, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product N-((3S)-2-oxooxolan-3-yl) decanamide Purification->Final_Product

Caption: Experimental workflow for the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide.

TroubleshootingLogic cluster_solutions Potential Solutions Start Low Yield Observed Check_Reagents Check Reagent Quality (EDC, Lactone) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture for Byproducts (TLC, NMR) Start->Analyze_Byproducts Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents Degraded reagents Optimize_Temp_Time Optimize Temperature & Time Check_Conditions->Optimize_Temp_Time Suboptimal conditions Add_HOBt Add HOBt/HOAt Analyze_Byproducts->Add_HOBt N-acylurea present Optimize_Purification Optimize Purification Analyze_Byproducts->Optimize_Purification Complex mixture

Caption: Logical troubleshooting workflow for low yield in the synthesis.

References

N-((3S)-2-oxooxolan-3-yl)decanamide solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-((3S)-2-oxooxolan-3-yl)decanamide (also known as N-decanoyl-L-homoserine lactone or C10-HSL).

Frequently Asked Questions (FAQs)

Q1: What is N-((3S)-2-oxooxolan-3-yl)decanamide and what is its primary research application?

A1: N-((3S)-2-oxooxolan-3-yl)decanamide, or C10-HSL, is a small, diffusible signaling molecule involved in bacterial quorum sensing.[1] Quorum sensing is a system of stimulus and response correlated to population density, used by bacteria to coordinate gene expression and regulate various physiological activities, including virulence and biofilm formation.[2][3] Its primary research applications are in studying bacterial communication, developing anti-virulence strategies, and investigating microbial pathogenesis.[4]

Q2: What are the known solvents for N-((3S)-2-oxooxolan-3-yl)decanamide?

A2: Based on available data, N-((3S)-2-oxooxolan-3-yl)decanamide is soluble in several organic solvents. The solubility has been reported as follows:

  • Dimethylformamide (DMF): 30 mg/mL[1]

  • Dimethyl sulfoxide (DMSO): 20 mg/mL

It has limited solubility in aqueous solutions. For instance, in a DMF:PBS (pH 7.2) mixture at a 1:4 ratio, the solubility is 0.2 mg/mL.

Q3: Can I dissolve N-((3S)-2-oxooxolan-3-yl)decanamide directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's hydrophobic nature, stemming from its long decanamide chain. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it to the final working concentration in your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q4: Are there any solvents I should avoid when working with N-((3S)-2-oxooxolan-3-yl)decanamide?

A4: While not explicitly stated for C10-HSL, for similar N-acyl homoserine lactones like N-dodecanoyl-L-Homoserine lactone (C12-HSL), the use of ethanol and other primary alcohols is not recommended. These solvents have been shown to open the lactone ring, which would inactivate the molecule. Given the structural similarity, it is prudent to exercise caution when using primary alcohols with C10-HSL.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen organic solvent.
  • Possible Cause 1: Insufficient Solvent Volume.

    • Solution: Ensure you are using a sufficient volume of the solvent based on the solubility data provided in the table below.

  • Possible Cause 2: Low Temperature.

    • Solution: Gently warm the solution to 37°C and vortex or sonicate briefly. Avoid excessive heating, as it may degrade the compound.

  • Possible Cause 3: Compound Purity/Form.

    • Solution: The compound is typically supplied as a crystalline solid. Ensure there are no visible impurities. If the problem persists, contact the supplier for a certificate of analysis.

Issue 2: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.
  • Possible Cause 1: Exceeded Aqueous Solubility.

    • Solution: The final concentration in the aqueous buffer may be too high. As noted, the solubility in a DMF:PBS (1:4) mixture is only 0.2 mg/mL. Try preparing a more dilute working solution. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Possible Cause 2: High Final Concentration of Organic Solvent.

    • Solution: While the organic solvent aids in initial dissolution, a high final concentration can affect the stability of your system and the solubility of other components. Keep the final organic solvent concentration to a minimum, ideally below 1% (v/v), and ensure it is compatible with your experimental setup.

Issue 3: I am observing unexpected or no biological activity in my experiment.
  • Possible Cause 1: Lactone Ring Hydrolysis.

    • Solution: The lactone ring is susceptible to hydrolysis, especially under basic pH conditions or in the presence of certain enzymes (lactonases). Prepare fresh working solutions daily from your frozen stock. Avoid storing the compound in aqueous solutions for extended periods.

  • Possible Cause 2: Improper Storage.

    • Solution: Stock solutions should be stored at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.

Quantitative Data Summary

CompoundSolventSolubilityReference
N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL)DMF30 mg/mL
DMSO20 mg/mL
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Objective: To prepare a 20 mg/mL stock solution of N-((3S)-2-oxooxolan-3-yl)decanamide in DMSO.

  • Materials:

    • N-((3S)-2-oxooxolan-3-yl)decanamide (crystalline solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out the desired amount of N-((3S)-2-oxooxolan-3-yl)decanamide in a sterile vial. For example, for 1 mL of a 20 mg/mL solution, weigh 20 mg of the compound.

    • Add the appropriate volume of DMSO to the vial.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. The stability is reported to be at least 4 years when stored at -20°C as a solid. For solutions, it is recommended to use them within 1-6 months depending on the storage temperature.

Protocol 2: Preparation of an Aqueous Working Solution
  • Objective: To prepare a 20 µM working solution in an aqueous buffer (e.g., PBS) from a 20 mg/mL DMSO stock solution. The molecular weight of N-((3S)-2-oxooxolan-3-yl)decanamide is 255.35 g/mol .

  • Materials:

    • 20 mg/mL stock solution of N-((3S)-2-oxooxolan-3-yl)decanamide in DMSO.

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2.

    • Sterile conical tubes.

    • Vortex mixer.

  • Procedure:

    • Calculate the molarity of the stock solution: (20 mg/mL) / (255.35 g/mol ) * 1000 = 78.32 mM.

    • Determine the dilution factor needed: (78.32 mM) / (20 µM) = 3916.

    • Prepare the working solution by adding the stock solution to the PBS. For 1 mL of a 20 µM working solution, you will need 1 mL / 3916 = 0.255 µL of the stock solution.

    • To ensure accurate pipetting, it is recommended to perform a serial dilution. For example, first, dilute the stock solution 1:100 in DMSO, and then dilute this intermediate stock into the final aqueous buffer.

    • Crucially, add the stock solution dropwise to the vortexing PBS to prevent precipitation.

    • Use the working solution immediately or within the same day. Do not store aqueous solutions for extended periods.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh C10-HSL Solid add_dmso Add DMSO weigh->add_dmso to 20 mg/mL dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C aliquot->store retrieve Retrieve Stock Aliquot store->retrieve For Experiment dilute Dilute Stock into Aqueous Buffer retrieve->dilute e.g., to 20 µM use Use Immediately dilute->use

Caption: Experimental workflow for solubilizing N-((3S)-2-oxooxolan-3-yl)decanamide.

quorum_sensing_pathway cluster_cell Bacterial Cell luxI LuxI-type Synthase hsl_out C10-HSL (Low Cell Density) luxI->hsl_out Synthesis luxR LuxR-type Receptor dna Target Genes luxR->dna Activation dna->dna Gene Expression (e.g., Virulence) hsl_in C10-HSL (High Cell Density) hsl_out->hsl_in Diffusion (Concentration Increases) hsl_in->luxR Binding

Caption: Simplified quorum sensing signaling pathway involving N-acyl homoserine lactones.

References

Technical Support Center: Purification of Synthetic N-Acyl-Homoserine Lactones (AHLs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of synthetic N-acyl-homoserine lactones (AHLs).

Troubleshooting Guide

This guide addresses common problems encountered during the purification of synthetic AHLs in a question-and-answer format.

Problem Possible Cause Solution
Low or No Yield After Purification Incomplete reaction: The synthesis of the AHL may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure all reagents are fresh and of high purity.
Degradation of AHL: The lactone ring of AHLs is susceptible to hydrolysis, especially at non-neutral pH.- Maintain a neutral pH during extraction and purification steps.[1] - Use acidified extraction solvents (e.g., ethyl acetate with 0.1% acetic acid) to minimize hydrolysis.[2]
Loss during extraction: The AHL may have poor partitioning into the organic solvent.- Perform multiple extractions (2-3 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[3] - Ensure thorough mixing of the aqueous and organic phases during extraction.
Inefficient elution from chromatography column: The chosen solvent system may not be optimal for eluting the AHL.- Optimize the solvent system for column chromatography by first performing TLC analysis to find a solvent mixture that gives your AHL an Rf value of ~0.3. - If using preparative HPLC, develop a gradient that effectively separates the AHL from impurities.[4]
Presence of Impurities in the Final Product Incomplete removal of starting materials or byproducts: The purification method may not be effective at separating the AHL from structurally similar compounds.- For silica gel chromatography, a gradient elution may be necessary to separate closely related impurities. - Preparative HPLC with a high-resolution column can provide better separation of complex mixtures.[4] - Recrystallization of the purified AHL can be an effective final purification step.
Contamination from solvents or labware: Impurities can be introduced from the solvents, glassware, or other equipment used.- Use high-purity, HPLC-grade solvents for all purification steps. - Thoroughly clean all glassware before use.
Unexpected Peaks in HPLC/LC-MS Analysis Isomers of the AHL: The synthesis may have produced stereoisomers or regioisomers that have similar masses but different retention times.- Use chiral chromatography to separate enantiomers if stereoisomers are a concern. - High-resolution mass spectrometry (HRMS) can help in identifying isomeric impurities.
Degradation products: The AHL may have degraded during storage or analysis.- Store purified AHLs at low temperatures (e.g., -20°C) and under anhydrous conditions. - Analyze samples promptly after preparation.
Contaminants from the HPLC system: Ghost peaks can arise from the mobile phase, injector, or column.- Flush the HPLC system and column thoroughly. - Use fresh, high-purity mobile phase solvents and additives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic AHLs?

A1: The most common methods for purifying synthetic AHLs are liquid-liquid extraction (LLE), silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: How can I remove unreacted fatty acid from my synthetic AHL?

A2: Unreacted fatty acid can often be removed by silica gel column chromatography. A solvent system with a lower polarity will typically elute the fatty acid before the more polar AHL. Alternatively, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the liquid-liquid extraction can help remove acidic impurities like fatty acids, but care must be taken to avoid hydrolysis of the AHL's lactone ring.

Q3: My AHL appears to be degrading during purification. What can I do to prevent this?

A3: AHLs are sensitive to pH extremes, which can cause the lactone ring to hydrolyze. It is crucial to work at or near neutral pH whenever possible. During liquid-liquid extraction, using an acidified organic solvent can help to stabilize the AHL. When concentrating the purified AHL, avoid excessive heat by using a rotary evaporator at a moderate temperature. For long-term storage, it is best to keep the AHL as a solid at low temperatures (-20°C or below) under a dry, inert atmosphere.

Q4: How do I choose the right solvent system for silica gel column chromatography of my AHL?

A4: The ideal solvent system can be determined by running analytical Thin Layer Chromatography (TLC) plates. The goal is to find a solvent mixture (e.g., a ratio of ethyl acetate and hexanes) that results in an Rf value of approximately 0.2-0.4 for your target AHL. This will allow for good separation from more polar and less polar impurities on the column.

Q5: What purity level is generally required for in vitro and in vivo studies?

A5: For most biological assays, a purity of >95% is recommended to ensure that the observed effects are due to the AHL itself and not impurities. For applications in drug development or clinical studies, even higher purity (>99%) may be required. Purity should be assessed by a combination of techniques, such as HPLC with UV detection and mass spectrometry (LC-MS).

Data Presentation: Comparison of Purification Methods

The following table provides an illustrative comparison of common purification methods for synthetic AHLs. The actual yield and purity can vary significantly depending on the specific AHL, the synthetic route, and the experimental conditions.

Purification Method Typical Yield (%) Typical Purity (%) Advantages Disadvantages
Liquid-Liquid Extraction (LLE) 70-9050-80- Simple and fast for initial cleanup- Good for removing water-soluble impurities- Limited separation of structurally similar compounds- May not remove all starting materials or byproducts
Silica Gel Column Chromatography 50-8085-98- Good for separating compounds with different polarities- Scalable for larger quantities- Can be time-consuming- May lead to some product loss on the column
Preparative HPLC 40-70>99- High-resolution separation- Excellent for achieving high purity- More expensive- Limited sample loading capacity- Requires specialized equipment

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for AHL Purification

This protocol describes a general procedure for the initial purification of a synthetic AHL from an aqueous reaction mixture.

Materials:

  • Reaction mixture containing the synthetic AHL

  • Ethyl acetate (or dichloromethane)

  • Saturated sodium bicarbonate solution (optional, for removing acidic impurities)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (containing the AHL) will typically be the top layer.

  • (Optional) To remove acidic impurities, drain the aqueous layer and add a saturated sodium bicarbonate solution to the organic layer. Shake gently and then separate the layers, retaining the organic layer.

  • Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and swirling for a few minutes.

  • Filter the drying agent and collect the dried organic solution.

  • Remove the solvent using a rotary evaporator to obtain the crude AHL.

Silica Gel Column Chromatography Protocol for AHL Purification

This protocol outlines the purification of a crude AHL using silica gel column chromatography.

Materials:

  • Crude AHL

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., ethyl acetate/hexanes), determined by TLC analysis

  • Glass chromatography column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar solvent of your chosen solvent system.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica gel evenly.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the crude AHL in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Collect fractions in separate tubes or flasks.

  • Monitor the fractions by TLC to identify those containing the purified AHL.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified AHL.

Purity Assessment by HPLC-MS

This protocol provides a general method for assessing the purity of a synthetic AHL using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials:

  • Purified AHL sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

  • Mass spectrometer

Procedure:

  • Prepare the mobile phases. A typical setup is Mobile Phase A: water with 0.1% formic acid, and Mobile Phase B: acetonitrile with 0.1% formic acid.

  • Prepare a dilute solution of the purified AHL in the initial mobile phase composition (e.g., 95:5 Water:ACN).

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the AHL sample onto the column.

  • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Monitor the elution using the UV detector (typically around 210 nm for the amide bond) and the mass spectrometer.

  • Analyze the resulting chromatogram and mass spectrum to determine the purity of the AHL and identify any impurities based on their mass-to-charge ratio.

Visualizations

AHL_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude AHL Crude AHL LLE Liquid-Liquid Extraction Crude AHL->LLE Initial Cleanup Column_Chrom Silica Gel Column Chromatography LLE->Column_Chrom Further Purification Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC High Purity (Optional) Purity_Analysis HPLC-MS Column_Chrom->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_AHL Pure AHL (>95%) Purity_Analysis->Pure_AHL

Caption: General workflow for the purification and analysis of synthetic N-acyl-homoserine lactones.

Troubleshooting_Low_Yield Start Low Purification Yield Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Synthesis Optimize Synthesis Conditions Incomplete->Optimize_Synthesis Yes Check_Degradation Assess AHL Degradation (pH, Temperature) Incomplete->Check_Degradation No Degradation Degradation Occurring Check_Degradation->Degradation Control_pH_Temp Control pH and Temperature Degradation->Control_pH_Temp Yes Check_Extraction Evaluate Extraction Efficiency Degradation->Check_Extraction No Inefficient_Extraction Inefficient Extraction Check_Extraction->Inefficient_Extraction Modify_Extraction Modify Extraction Protocol (e.g., more extractions) Inefficient_Extraction->Modify_Extraction Yes Check_Chromatography Review Chromatography (Solvent System) Inefficient_Extraction->Check_Chromatography No Poor_Elution Poor Elution Check_Chromatography->Poor_Elution Optimize_Elution Optimize Elution Conditions Poor_Elution->Optimize_Elution Yes

Caption: A logical troubleshooting guide for addressing low yield in AHL purification.

AHL_Signaling_Pathway AHL_Synthase AHL Synthase (e.g., LuxI) AHL N-Acyl-Homoserine Lactone (AHL) AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding Complex AHL-Receptor Complex Receptor->Complex DNA Target DNA (lux box) Complex->DNA Binds to Gene_Expression Quorum Sensing Gene Expression DNA->Gene_Expression Regulates

Caption: A simplified diagram of a typical N-acyl-homoserine lactone signaling pathway.

References

Technical Support Center: Optimizing HPLC Separation of AHLs from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of N-acyl-homoserine lactones (AHLs) from bacterial cultures. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting AHLs from bacterial cultures for HPLC analysis?

A1: The most prevalent and well-established method for extracting AHLs from bacterial culture supernatants is liquid-liquid extraction (LLE).[1] This typically involves using an organic solvent, most commonly acidified ethyl acetate, to partition the AHLs from the aqueous culture medium.[1][2][3] Dichloromethane and chloroform have also been used.[1] After extraction, the organic solvent is evaporated, and the residue is redissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile or methanol, for analysis.

Q2: Which type of HPLC column is best suited for AHL separation?

A2: Reversed-phase (RP) HPLC columns are the standard choice for separating AHLs due to the varying hydrophobicity of their acyl side chains. C18 columns are the most widely used and are a good starting point for most AHL analyses. C8 columns are also utilized and can provide different selectivity. The choice between C18 and C8 depends on the specific AHLs being targeted and the complexity of the sample matrix. For very polar AHLs, a C18 AQ column, designed for use with highly aqueous mobile phases, may be beneficial to prevent phase collapse.

Q3: What are the typical mobile phases used for HPLC separation of AHLs?

A3: The mobile phases for reversed-phase HPLC of AHLs typically consist of a mixture of water and an organic solvent, most commonly acetonitrile (ACN) or methanol. A gradient elution is often employed, where the proportion of the organic solvent is gradually increased over the course of the run. This allows for the effective separation of a wide range of AHLs with different acyl chain lengths and polarities in a single analysis. To improve peak shape and aid in ionization for mass spectrometry detection, additives like formic acid or acetic acid (typically at 0.1%) are often included in the mobile phase.

Q4: How does gradient elution improve the separation of complex AHL mixtures?

A4: Gradient elution is highly advantageous for complex samples containing AHLs with a wide range of polarities. It begins with a lower concentration of the organic solvent (weaker mobile phase) to retain and resolve more polar, early-eluting compounds. As the gradient progresses, the increasing organic solvent concentration (stronger mobile phase) effectively elutes the more non-polar, later-eluting AHLs with longer acyl chains. This approach leads to better resolution across the entire chromatogram, sharper peaks for late-eluting compounds, and reduced analysis times compared to isocratic methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of AHLs.

Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column Silanols Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase.
Column Overload Reduce the injection volume or the concentration of the sample. Consider using a column with a larger internal diameter if high sample loading is necessary.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Column Degradation If the column is old or has been exposed to harsh conditions (e.g., extreme pH), the stationary phase may be degraded. Replace the column.
Shifting Retention Times
Potential Cause Troubleshooting Step
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature. Even minor temperature changes can affect retention times.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration is a common cause of retention time drift.
Column Contamination A buildup of contaminants from the sample matrix can alter the stationary phase chemistry. Implement a column washing step after each sequence or as needed.
High Backpressure
Potential Cause Troubleshooting Step
Column Frit Blockage Filter all samples and mobile phases to remove particulates. If a blockage is suspected, try back-flushing the column (disconnect from the detector first). Using a guard column can help protect the analytical column.
Precipitation of Buffer Salts If using buffers, ensure they are soluble in the entire range of mobile phase compositions. When switching between organic and high-aqueous phases, flush the system thoroughly with an intermediate solvent to prevent buffer precipitation.
High Mobile Phase Viscosity The viscosity of methanol/water mixtures can be high. Increasing the column temperature can reduce viscosity and backpressure.
Tubing Blockage Systematically check for blockages in the tubing and fittings between the injector and the column.
Poor Resolution
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Composition Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Experiment with changing the organic modifier (e.g., acetonitrile vs. methanol) as this can alter selectivity.
Incorrect Column Choice Ensure the column chemistry (e.g., C18, C8) is appropriate for your analytes. For better resolution, consider a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column, but be mindful of the resulting increase in backpressure.
Flow Rate is Too High Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.
Insufficient Column Efficiency This can be due to an old or poorly packed column. Replacing the column may be necessary.

Quantitative Data

The following table summarizes typical retention times for a selection of AHL standards under specific reversed-phase HPLC conditions. Note that these values are illustrative and will vary depending on the exact system, column, and mobile phase used.

Table 1: Example Retention Times of AHL Standards

AHL StandardRetention Time (minutes)HPLC Conditions
C4-HSL3.459Column: C18Mobile Phase: Gradient of methanol and water.
C6-HSL5.913Column: C18Mobile Phase: Gradient of methanol and water.
3-oxo-C6-HSL10.174Column: C18Mobile Phase: Gradient of methanol and water.
C8-HSL14.463Column: C18Mobile Phase: Gradient of methanol and water.
C10-HSL20.531Column: C18Mobile Phase: Gradient of methanol and water.
C12-HSL24.941Column: C18Mobile Phase: Gradient of methanol and water.
C14-HSL29.532Column: C18Mobile Phase: Gradient of methanol and water.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of AHLs from Bacterial Supernatant
  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., stationary phase).

  • Centrifuge the culture at a low speed (e.g., 3000 rpm for 15 minutes at 4°C) to pellet the bacterial cells.

  • Carefully collect the supernatant. For enhanced removal of fine particulates, the supernatant can be passed through a 0.22 µm filter.

  • Acidify the supernatant with an acid such as formic acid or acetic acid to a final concentration of 0.1-0.5%.

  • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and then collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and remove the solvent using a rotary evaporator at 30-45°C.

  • Dry the remaining residue under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small, precise volume (e.g., 1 ml) of HPLC-grade methanol or acetonitrile.

  • Transfer the reconstituted sample to an HPLC vial for analysis. Store at -20°C until injection.

Visualizations

AHL_Quorum_Sensing cluster_bacteria Gram-Negative Bacterium LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL synthesizes LuxR LuxR (Transcriptional Regulator) Complex AHL-LuxR Complex LuxR->Complex AHL->LuxR binds to AHL->Complex AHL_out AHLs diffuse out (Low cell density) AHL->AHL_out TargetGenes Target Genes (e.g., virulence, biofilm) Complex->TargetGenes activates transcription AHL_in AHLs diffuse in (High cell density) AHL_in->AHL

Caption: Simplified LuxI/LuxR quorum sensing pathway in Gram-negative bacteria.

HPLC_Workflow Culture 1. Bacterial Culture Growth Centrifuge 2. Centrifugation & Filtration (Remove Cells) Culture->Centrifuge Extraction 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifuge->Extraction Evaporation 4. Solvent Evaporation (Rotovap & Nitrogen) Extraction->Evaporation Reconstitution 5. Reconstitution (Methanol or Acetonitrile) Evaporation->Reconstitution HPLC 6. HPLC Analysis (C18 Column, Gradient Elution) Reconstitution->HPLC Detection 7. Detection (UV or MS) HPLC->Detection Analysis 8. Data Analysis (Quantification & Identification) Detection->Analysis

Caption: Experimental workflow for AHL analysis from bacterial cultures using HPLC.

References

Technical Support Center: N-((3S)-2-oxooxolan-3-yl)decanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-((3S)-2-oxooxolan-3-yl)decanamide (also known as N-decanoyl-L-homoserine lactone or C10-HSL) in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-((3S)-2-oxooxolan-3-yl)decanamide degradation in aqueous solutions?

A1: The principal degradation pathway for N-((3S)-2-oxooxolan-3-yl)decanamide in aqueous solutions is the hydrolysis of the homoserine lactone ring. This process, known as lactonolysis, opens the ring structure and renders the molecule inactive as a quorum-sensing signal. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of the compound?

A2: The stability of N-((3S)-2-oxooxolan-3-yl)decanamide is significantly influenced by pH. The lactone ring is susceptible to hydrolysis under alkaline conditions (high pH), leading to rapid degradation. Conversely, the compound is more stable in acidic to neutral pH environments. For a related compound, 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide (3-OH-C10-HSL), the half-life is approximately 14 days at pH 7.4 and 25°C[1]. At low pH levels, the hydrolysis of the lactone ring can be reversed[2].

Q3: What is the impact of temperature on the stability of this compound?

A3: Higher temperatures accelerate the rate of lactone ring hydrolysis. For instance, the rate of hydrolysis for various N-acyl homoserine lactones (AHLs) is notably greater at 37°C compared to 22°C[2][3]. Therefore, for experiments requiring prolonged incubation, it is crucial to consider and control the temperature to minimize degradation.

Q4: How should I store stock solutions of N-((3S)-2-oxooxolan-3-yl)decanamide?

A4: To ensure long-term stability, stock solutions should be prepared in an anhydrous organic solvent such as DMSO or acetonitrile and stored at low temperatures. For a similar compound, long-term storage at -80°C in anhydrous DMSO was shown to preserve its activity for over six months[1]. Dry powders of related AHLs have been reported to be stable for at least two years when stored at -20°C.

Q5: Can enzymes in my experimental system degrade N-((3S)-2-oxooxolan-3-yl)decanamide?

A5: Yes, certain enzymes can degrade N-acyl homoserine lactones. These enzymes, broadly categorized as lactonases and acylases, are produced by various organisms and are a key mechanism of quorum quenching (interference with quorum sensing). If your experimental system involves cell cultures or extracts, be aware that enzymatic degradation may contribute to the loss of the active compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity observed in experiments. Degradation of the compound due to high pH of the medium.Buffer the experimental medium to a pH between 6.0 and 7.0. Verify the pH of your solutions before adding the compound.
Degradation due to elevated experimental temperatures.Minimize incubation times at higher temperatures (e.g., 37°C). If long incubations are necessary, consider replenishing the compound or running control experiments to quantify degradation.
Use of an inappropriate solvent for the stock solution, leading to precipitation or degradation.Prepare stock solutions in anhydrous DMSO or acetonitrile. When diluting into aqueous media, ensure the final solvent concentration is low and does not affect the experimental system.
Enzymatic degradation in a biological system.If enzymatic degradation is suspected, consider using a cell-free system or purified components. Alternatively, specific inhibitors of lactonases or acylases could be employed if available and compatible with the experiment.
Precipitation of the compound upon addition to aqueous buffer. Low solubility of the long-chain decanamide in aqueous solutions.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). Add the stock solution to the aqueous buffer with vigorous vortexing to ensure proper mixing and dispersion. The final concentration of the organic solvent should be kept to a minimum.

Quantitative Stability Data

The stability of N-acyl homoserine lactones is dependent on the length of the acyl chain, with longer chains generally conferring greater stability. The following table summarizes the relative rates of hydrolysis for various AHLs, illustrating the effect of acyl chain length and temperature.

Table 1: Relative Rates of Hydrolysis for Various N-Acyl Homoserine Lactones

CompoundRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
N-Butanoyl-HSL (C4-HSL)1.002.50
N-(3-oxohexanoyl)-HSL (3-oxo-C6-HSL)0.802.00
N-Hexanoyl-HSL (C6-HSL)0.601.50
N-Octanoyl-HSL (C8-HSL)0.401.00

Note: Rates are relative to C4-HSL at 22°C. A lower value indicates greater stability.

Experimental Protocols

Protocol 1: Assessment of N-((3S)-2-oxooxolan-3-yl)decanamide Stability by LC-MS

This method allows for the direct quantification of the intact lactone over time.

  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 5.0, 7.0, and 9.0). Prepare a concentrated stock solution of N-((3S)-2-oxooxolan-3-yl)decanamide in acetonitrile.

  • Incubation: Spike the compound into each buffer solution to a final concentration of 10 µM. Incubate the solutions at the desired temperatures (e.g., 25°C and 37°C).

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Preparation: Immediately quench the hydrolysis by adding an equal volume of acetonitrile containing an internal standard. Centrifuge to precipitate any salts.

  • LC-MS Analysis: Analyze the supernatant using a reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the parent ion of N-((3S)-2-oxooxolan-3-yl)decanamide using mass spectrometry in selected ion monitoring (SIM) mode.

  • Data Analysis: Quantify the peak area of the compound relative to the internal standard at each time point. Plot the concentration versus time to determine the degradation kinetics and half-life.

Protocol 2: Bioassay for Assessing Compound Activity

This method uses a reporter bacterial strain to qualitatively or semi-quantitatively assess the presence of active compound.

  • Reporter Strain: Use a bacterial biosensor strain such as Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs, or Agrobacterium tumefaciens NTL4(pZLR4) for broader range AHL detection.

  • Sample Preparation: Prepare solutions of N-((3S)-2-oxooxolan-3-yl)decanamide in the desired buffers and incubate for various time periods as described in Protocol 1.

  • Bioassay: Spread a lawn of the reporter strain on an appropriate agar medium. Spot the incubated samples onto the agar.

  • Incubation and Observation: Incubate the plates overnight at the optimal growth temperature for the reporter strain. The presence of active compound will induce a colored or fluorescent zone around the spot. The size or intensity of this zone can be used as a semi-quantitative measure of the remaining active compound.

Visualizations

Signaling Pathway

N-((3S)-2-oxooxolan-3-yl)decanamide is a signaling molecule in the quorum-sensing network of bacteria like Pseudomonas aeruginosa. It is part of the hierarchical LasR/RhlR system that regulates the expression of virulence factors and biofilm formation.

QuorumSensingPathway cluster_las Las System (High Cell Density) cluster_rhl Rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR_active Active LasR Complex LasR->LasR_active C12_HSL->LasR binds & activates RhlI RhlI LasR_active->RhlI activates transcription RhlR RhlR LasR_active->RhlR activates transcription Virulence_Genes Virulence Genes & Biofilm Formation LasR_active->Virulence_Genes regulates expression C10_HSL C10-HSL (N-((3S)-2-oxooxolan-3-yl)decanamide) RhlI->C10_HSL synthesizes RhlR_active Active RhlR Complex RhlR->RhlR_active C10_HSL->RhlR binds & activates RhlR_active->Virulence_Genes regulates expression

Caption: Quorum sensing hierarchy in Pseudomonas aeruginosa.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the stability of N-((3S)-2-oxooxolan-3-yl)decanamide.

StabilityWorkflow cluster_analysis Analysis Methods prep Prepare Solutions (Compound in Buffers at varying pH/Temp) incubate Incubate for Designated Time Points prep->incubate sample Sample Aliquots incubate->sample lcms_prep Quench & Extract with Internal Standard sample->lcms_prep bioassay_prep Spot Samples on Reporter Strain Lawn sample->bioassay_prep lcms_run LC-MS Analysis lcms_prep->lcms_run lcms_data Quantify Peak Area lcms_run->lcms_data results Determine Degradation Rate and Half-Life lcms_data->results bioassay_run Incubate Plates bioassay_prep->bioassay_run bioassay_data Measure Zone of Induction bioassay_run->bioassay_data bioassay_data->results

Caption: Workflow for stability assessment.

References

Troubleshooting low activity in quorum sensing inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low or unexpected activity in quorum sensing (QSI) inhibition assays. The information is tailored for scientists and drug development professionals working with common reporter strains like Chromobacterium violace-aceum and Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing any inhibition of violacein production in my Chromobacterium violaceum assay?

A1: Several factors could contribute to a lack of violacein inhibition. A primary reason could be that your test compound does not possess QSI activity. However, other experimental factors should be considered. Ensure that the concentration of your compound is appropriate, as the inhibitory effect may be dose-dependent. It's also crucial to verify the health and QS response of your C. violaceum culture; an old or compromised culture may not produce a robust violacein signal. Finally, confirm that your experimental conditions, such as incubation time and temperature, are optimal for violacein production.

Q2: My compound seems to inhibit violacein production, but how can I be sure it's true QSI and not just antibacterial activity?

A2: This is a critical question in QSI assays. A true QSI agent will inhibit the QS-regulated phenotype (e.g., violacein production) without inhibiting bacterial growth.[1] To differentiate between QSI and antibacterial effects, you must perform a parallel bacterial growth assessment. This can be done by measuring the optical density (OD600) of the bacterial culture in the presence of your test compound. If you observe a significant reduction in OD600 alongside the inhibition of violacein, it is likely that your compound has bactericidal or bacteriostatic properties.

Q3: I'm seeing inconsistent results between experiments. What could be the cause?

A3: Inconsistency in QSI assays can arise from several sources. Variability in the preparation of your test compound dilutions can lead to differing effective concentrations. The age and density of the bacterial inoculum can also significantly impact the QS response. To ensure reproducibility, it is essential to standardize your protocol, including using a fresh overnight culture for inoculation and maintaining consistent incubation conditions.

Q4: What are some common positive and negative controls to include in my QSI assays?

A4: Appropriate controls are essential for validating your assay. For a positive control (known QSI), you can use compounds like furanones or garlic extract. For a negative control, the solvent used to dissolve your test compound (e.g., DMSO) should be used to ensure it does not affect violacein production or bacterial growth on its own.

Troubleshooting Low Activity

When faced with low or no QSI activity, a systematic approach to troubleshooting is necessary. The following table outlines potential causes and suggested solutions.

Observation Potential Cause Suggested Solution Expected Outcome (if solution is effective)
No inhibition of violacein production.Compound lacks QSI activity at the tested concentrations.Test a broader range of concentrations, including higher concentrations if solubility permits.Inhibition of violacein production is observed at a specific concentration range.
Reporter strain is not responding to QS signals.Streak the C. violaceum culture to ensure purity and select a well-isolated colony for a fresh overnight culture.Robust violacein production is restored in the absence of an inhibitor.
Inappropriate incubation conditions.Ensure the incubation temperature is optimal for the reporter strain (typically 25-30°C for C. violaceum) and that the incubation time is sufficient (usually 18-24 hours).Consistent and strong violacein production in the negative control.
Weak or partial inhibition of violacein.Suboptimal concentration of the test compound.Perform a dose-response experiment to determine the IC50 value of your compound.A clear dose-dependent inhibition of violacein production is observed.
Compound instability.Prepare fresh solutions of your test compound for each experiment.More consistent and reproducible inhibition is achieved.
Inhibition of violacein and bacterial growth.Compound has antibacterial activity.Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of your compound. Test for QSI activity at sub-MIC concentrations.Inhibition of violacein is observed at concentrations that do not significantly affect bacterial growth.
High background or auto-fluorescence (for fluorescent reporters).Intrinsic fluorescence of the test compound.Measure the fluorescence of the compound alone in the assay medium and subtract this from the experimental readings.Accurate quantification of reporter gene expression is achieved.
Quantitative Data for Known QS Inhibitors

The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for some known QS inhibitors against C. violaceum and P. aeruginosa. This data can be used as a reference for expected activity ranges in your own experiments.

Compound Target Organism/System IC50 Value
Y-31C. violaceum CV02691.55 ± 3.35 µM[2]
AOZ-1C. violaceum CV026> 200 µM[2]
N-decanoyl cyclopentylamideP. aeruginosa PAO1 (rhlA-lacZ)90 µM[3]
N-decanoyl cyclopentylamideP. aeruginosa PAO1 (lasB-lacZ)80 µM[3]

Experimental Protocols

Chromobacterium violaceum Violacein Inhibition Assay (Broth Microdilution)

This protocol is adapted from established methods for quantifying QSI activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., furanone)

  • Solvent control (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Inoculate 5 mL of LB broth with a single colony of C. violaceum and incubate overnight at 28°C with shaking.

  • Dilute Inoculum: Dilute the overnight culture with fresh LB broth to an OD600 of 0.1.

  • Prepare Test Plate:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 20 µL of your test compound dilutions to the respective wells. Include positive and solvent controls.

  • Incubation: Incubate the plate at 28°C for 18-24 hours with shaking.

  • Measure Bacterial Growth: After incubation, measure the OD600 of each well to assess bacterial growth.

  • Quantify Violacein:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant and add 100 µL of DMSO to each well to solubilize the violacein.

    • Measure the absorbance at 585 nm.

  • Data Analysis: Normalize the violacein production to bacterial growth (A585/OD600) and calculate the percentage of inhibition relative to the solvent control.

Pseudomonas aeruginosa LasR/RhlR Reporter Assay

This protocol utilizes a reporter strain of P. aeruginosa containing a plasmid with a QS-regulated promoter (e.g., lasB or rhlA) fused to a reporter gene (e.g., lacZ or gfp).

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1 with p-lasB-lacZ)

  • LB broth supplemented with the appropriate antibiotic for plasmid maintenance

  • 96-well microtiter plates

  • Test compound

  • Appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the P. aeruginosa reporter strain in LB broth with the selective antibiotic at 37°C with shaking.

  • Prepare Test Plate:

    • Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

    • Dispense 180 µL of the diluted culture into each well of a 96-well plate.

    • Add 20 µL of your test compound dilutions.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 6-8 hours for mid-log phase).

  • Measure Bacterial Growth: Measure the OD600 of each well.

  • Reporter Gene Assay:

    • For a lacZ reporter, lyse the cells and perform a β-galactosidase assay using ONPG as a substrate. Measure the absorbance at 420 nm.

    • For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the reporter gene activity to cell density and calculate the percentage of inhibition.

Signaling Pathway and Workflow Diagrams

Chromobacterium violaceum Quorum Sensing Pathway

G Chromobacterium violaceum Quorum Sensing cluster_cell C. violaceum Cell CviI CviI Synthase C10_HSL_int C10-HSL (intracellular) CviI->C10_HSL_int Synthesizes CviR CviR Receptor C10_HSL_int->CviR Binds to CviR_C10_HSL CviR-C10-HSL Complex C10_HSL_ext C10-HSL (extracellular) C10_HSL_int->C10_HSL_ext Diffuses out vioA_promoter vioA Promoter CviR_C10_HSL->vioA_promoter Activates Violacein Violacein Production vioA_promoter->Violacein Leads to C10_HSL_ext->C10_HSL_int Diffuses in caption C. violaceum QS Pathway

Caption: C. violaceum QS Pathway

Pseudomonas aeruginosa LasR/RhlR Quorum Sensing Hierarchy

G Pseudomonas aeruginosa Las/Rhl Quorum Sensing Hierarchy cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase ODHSL 3-oxo-C12-HSL LasI->ODHSL Synthesizes LasR LasR Receptor ODHSL->LasR Binds to LasR_ODHSL LasR-3-oxo-C12-HSL Complex RhlI RhlI Synthase LasR_ODHSL->RhlI Activates RhlR RhlR Receptor LasR_ODHSL->RhlR Activates Virulence_Las Virulence Factors (e.g., elastase) LasR_ODHSL->Virulence_Las Regulates BHSL C4-HSL RhlI->BHSL Synthesizes BHSL->RhlR Binds to RhlR_BHSL RhlR-C4-HSL Complex Virulence_Rhl Virulence Factors (e.g., pyocyanin) RhlR_BHSL->Virulence_Rhl Regulates caption P. aeruginosa QS Hierarchy

Caption: P. aeruginosa QS Hierarchy

General Experimental Workflow for QSI Screening

G General Experimental Workflow for QSI Screening Start Start: Prepare Test Compound Library Primary_Screen Primary Screen: Reporter Strain Assay (e.g., C. violaceum) Start->Primary_Screen Growth_Assay Parallel Growth Assay (OD600 Measurement) Start->Growth_Assay Decision1 Inhibition of QS Phenotype? Primary_Screen->Decision1 Decision2 Inhibition of Bacterial Growth? Growth_Assay->Decision2 Hit Potential QSI Hit Decision1->Hit Yes Discard_Inactive Discard: Inactive Compound Decision1->Discard_Inactive No Discard_Antibacterial Discard: Antibacterial Compound Decision2->Discard_Antibacterial Yes Secondary_Screen Secondary Screen: (e.g., P. aeruginosa reporter, virulence factor assays) Decision2->Secondary_Screen No Hit->Decision2 Validation Hit Validation and Mechanism of Action Studies Secondary_Screen->Validation caption QSI Screening Workflow

Caption: QSI Screening Workflow

References

Technical Support Center: Quantification of N-((3S)-2-oxooxolan-3-yl)decanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-((3S)-2-oxooxolan-3-yl)decanamide, commonly known as N-decanoyl-L-homoserine lactone (C10-HSL).

Frequently Asked Questions (FAQs)

Q1: What is N-((3S)-2-oxooxolan-3-yl)decanamide?

A1: N-((3S)-2-oxooxolan-3-yl)decanamide, also referred to as this compound (C10-HSL), is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for quorum sensing, a cell-to-cell communication process used by many Gram-negative bacteria to regulate gene expression in response to population density.[1][2]

Q2: What are the critical stability concerns for C10-HSL during experiments?

A2: The primary stability issue is the hydrolysis of the lactone ring, which is pH and temperature-dependent. At pH 7.4 and 25°C, the half-life of a related compound, 3-OH-C10-HSL, is 14 days.[3] To mitigate degradation, samples should be processed quickly, kept at low temperatures, and stored at -80°C for long-term preservation. Enzymatic degradation by lactonases in biological samples is also a significant concern, which can be minimized by flash-freezing samples after collection or using protease inhibitors.

Q3: Which analytical methods are most suitable for quantifying C10-HSL?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly specific and sensitive method for the quantification of C10-HSL and other AHLs from biological samples. Other methods include Thin-Layer Chromatography (TLC) coupled with bacterial biosensors for detection and semi-quantification, as well as Supercritical Fluid Chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS).

Q4: Are there common structural variants of C10-HSL I should be aware of?

A4: Yes, C10-HSL can have modifications on the acyl side chain, most commonly a hydroxyl (-OH) or an oxo (=O) group at the C3 position, resulting in 3-hydroxy-C10-HSL and 3-oxo-C10-HSL, respectively. It is crucial to use analytical methods that can differentiate between these variants, as they may have different biological activities.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of C10-HSL.

Sample Preparation

  • Q: I am seeing low recovery of C10-HSL after liquid-liquid extraction with ethyl acetate. What could be the cause?

    • A: Low recovery can be due to incomplete extraction or degradation. Ensure the pH of your sample is neutral to slightly acidic before extraction to maintain the lactone ring's stability. Also, perform the extraction multiple times (e.g., 2-3 times) with fresh solvent and pool the organic phases to improve extraction efficiency.

  • Q: My results are inconsistent between sample replicates. What should I check?

    • A: Inconsistency often points to issues with sample homogeneity or enzymatic degradation. Ensure your samples are well-mixed before aliquoting. For biological samples like bacterial cultures, consider adding an internal standard early in the sample preparation process to account for variability in extraction efficiency and matrix effects.

Chromatography & Mass Spectrometry (LC-MS/MS)

  • Q: I am observing poor peak shape (e.g., tailing or fronting) for my C10-HSL standard.

    • A: Poor peak shape can result from several factors. Check the compatibility of your injection solvent with the mobile phase; a mismatch can cause distortion. Ensure your HPLC column is not overloaded by injecting a smaller volume or a more dilute sample. Column degradation can also be a cause, so consider flushing or replacing the column if necessary.

  • Q: My signal intensity for C10-HSL is very low, even at concentrations I expect to detect.

    • A: Low signal intensity can be due to ion suppression from the sample matrix, suboptimal MS parameters, or analyte degradation. To address matrix effects, improve your sample cleanup procedure or dilute the sample. Optimize MS parameters such as collision energy and source temperature specifically for C10-HSL. A characteristic fragment ion for AHLs is the homoserine lactone ring at m/z 102.055, which can be used for sensitive detection in MS/MS scans.

  • Q: I am detecting a peak at the correct mass for C10-HSL, but the retention time is different from my standard.

    • A: A shift in retention time can indicate a problem with the HPLC system, such as fluctuations in mobile phase composition or temperature. It could also suggest the presence of an isomer. Verify the stability of your HPLC system by running standards periodically. To confirm the identity of the peak, compare its fragmentation pattern (MS/MS spectrum) with that of your authentic C10-HSL standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of N-acyl homoserine lactones using different analytical methods.

ParameterLC-MS/MSSFC-HRMSHPLC-UV
Limit of Detection (LOD) Low nanomolar (nM) to picomolar (pM)Picogram (pg) levelMicromolar (µM) range
Limit of Quantification (LOQ) Low nanomolar (nM)1-5 pmolMicromolar (µM) range
Linear Range 3-4 orders of magnitude>0.998 (R²)2-3 orders of magnitude
Specificity Very HighVery HighModerate
Throughput HighHighModerate
Reference

Experimental Protocols

Protocol: Quantification of C10-HSL in Bacterial Supernatant by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of C10-HSL.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Collect 1 mL of bacterial culture supernatant by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Spike the supernatant with an appropriate internal standard (e.g., a stable-isotope-labeled AHL) to a final concentration of 1 µM.

  • Add an equal volume (1 mL) of acidified ethyl acetate (0.1% formic acid).

  • Vortex vigorously for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 3-5) two more times, pooling all organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • HPLC System: Standard reverse-phase HPLC system.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (for Triple Quadrupole):

    • C10-HSL: Precursor ion [M+H]⁺ m/z 256.2 → Product ion m/z 102.1.

    • Internal Standard: Monitor the specific transition for the chosen standard.

3. Data Analysis

  • Generate a standard curve using authentic C10-HSL standards (e.g., 1 nM to 10 µM).

  • Quantify C10-HSL in the samples by integrating the peak area of the specific MRM transition and comparing it to the standard curve.

  • Normalize the results using the recovery of the internal standard.

Visualizations

Signaling Pathway

QuorumSensing Generic Quorum Sensing Pathway for C10-HSL. cluster_cell Bacterial Cell cluster_env Extracellular Environment LuxI LuxI-type Synthase AHL_low C10-HSL (Low Density) LuxI->AHL_low Synthesis LuxR LuxR-type Receptor DNA Target Genes LuxR->DNA Activation AHL_high C10-HSL (High Density) AHL_low->AHL_high Accumulation AHL_high->LuxR Binding

Caption: Generic Quorum Sensing Pathway for C10-HSL.

Experimental Workflow

QuantificationWorkflow Experimental Workflow for C10-HSL Quantification. start Bacterial Culture Supernatant step1 Spike with Internal Standard start->step1 step2 Liquid-Liquid Extraction (Ethyl Acetate) step1->step2 step3 Evaporation (Nitrogen Stream) step2->step3 step4 Reconstitution (Mobile Phase) step3->step4 step5 LC-MS/MS Analysis step4->step5 step6 Data Processing & Quantification step5->step6

Caption: Experimental Workflow for C10-HSL Quantification.

References

Technical Support Center: Refining Protocols for Studying N-((3S)-2-oxooxolan-3-yl)decanamide Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for investigating the effects of N-((3S)-2-oxooxolan-3-yl)decanamide on gene expression.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
No significant change in target gene expression after treatment. Compound Degradation: N-acyl homoserine lactones (AHLs) can be susceptible to hydrolysis, especially at physiological pH and temperature.[1]1. Prepare fresh stock solutions of N-((3S)-2-oxooxolan-3-yl)decanamide in an anhydrous solvent like DMSO for each experiment.[1]2. Minimize the incubation time of the compound in aqueous solutions before adding to cells.3. Consider performing a time-course experiment to determine the optimal treatment duration.
Incorrect Compound Concentration: The effective concentration may be cell-type dependent and require optimization.1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal working concentration.[2]2. Review literature for effective concentrations of similar AHLs in your cell model.
Low Cell Viability: High concentrations of the compound or solvent may be toxic to the cells, affecting their ability to respond.1. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your gene expression experiment.2. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
High variability in gene expression results between replicates. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses.1. Use cells within a consistent and narrow passage number range for all experiments.2. Ensure uniform cell seeding density across all wells and plates.3. Use the same batch of serum and media for the entire experiment.
Pipetting Errors: Inaccurate pipetting of the compound, reagents, or during reverse transcription and qPCR can introduce significant variability.1. Use calibrated pipettes and proper pipetting techniques.2. Prepare master mixes for treatment conditions and qPCR to minimize pipetting variations.
RNA Degradation: RNA is highly susceptible to degradation by RNases.1. Use RNase-free reagents and consumables throughout the RNA extraction and analysis process.2. Work quickly and on ice when handling RNA samples.3. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with downstream applications.
Unexpected off-target gene expression changes. Compound Purity: Impurities in the N-((3S)-2-oxooxolan-3-yl)decanamide sample could elicit unintended cellular responses.1. Verify the purity of the compound using analytical methods such as HPLC or mass spectrometry.2. If possible, obtain the compound from a reputable supplier with a certificate of analysis.
Activation of Broad Signaling Pathways: AHLs can modulate general signaling pathways like NF-κB and MAPK, leading to widespread changes in gene expression.[3][4]1. Include positive and negative control treatments to understand the baseline gene expression and the effect of the vehicle.2. Use pathway analysis software to interpret the gene expression data and identify potentially affected signaling networks.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental setup for studying N-((3S)-2-oxooxolan-3-yl)decanamide.

1. What is the recommended starting concentration of N-((3S)-2-oxooxolan-3-yl)decanamide for in vitro experiments?

Based on studies with similar N-acyl homoserine lactones, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. The optimal concentration will be cell-type specific and should be determined empirically.

2. How should I prepare and store N-((3S)-2-oxooxolan-3-yl)decanamide?

It is recommended to prepare a concentrated stock solution in an anhydrous solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in cell culture medium immediately before use.

3. What cell types are appropriate for studying the effects of N-((3S)-2-oxooxolan-3-yl)decanamide on gene expression?

Immune cells, such as macrophage-like cell lines (e.g., THP-1, RAW 264.7) and intestinal epithelial cell lines (e.g., Caco-2), are relevant models as they have been shown to respond to AHLs. The choice of cell line should be guided by the specific research question.

4. Which signaling pathways are likely to be affected by N-((3S)-2-oxooxolan-3-yl)decanamide?

N-acyl homoserine lactones have been shown to modulate key inflammatory signaling pathways in eukaryotic cells, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Therefore, examining the expression of genes regulated by these pathways is a logical starting point.

5. What are the critical controls to include in my gene expression experiments?

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Untreated Control: Cells that are not exposed to the compound or vehicle.

  • Positive Control (for inflammatory response): If investigating immunomodulatory effects, include a known inflammatory stimulus like lipopolysaccharide (LPS) to ensure the cells are responsive.

  • No-RT Control: A control in the qRT-PCR step where the reverse transcriptase is omitted to check for genomic DNA contamination.

  • No Template Control (NTC): A control in the qPCR step containing all reagents except the cDNA template to check for contamination.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of N-((3S)-2-oxooxolan-3-yl)decanamide on Cytokine Gene Expression in THP-1 Macrophages
TreatmentConcentration (µM)TNF-α Fold Change (vs. Vehicle)IL-6 Fold Change (vs. Vehicle)IL-1β Fold Change (vs. Vehicle)
Vehicle (DMSO)0.1%1.01.01.0
N-((3S)-2-oxooxolan-3-yl)decanamide11.2 ± 0.21.1 ± 0.11.3 ± 0.3
N-((3S)-2-oxooxolan-3-yl)decanamide102.5 ± 0.42.1 ± 0.32.8 ± 0.5*
N-((3S)-2-oxooxolan-3-yl)decanamide501.8 ± 0.31.5 ± 0.22.0 ± 0.4
LPS (Positive Control)100 ng/mL15.2 ± 2.1 25.8 ± 3.518.4 ± 2.6**

Data are presented as mean ± standard deviation from three independent experiments. Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the vehicle control.

Experimental Protocols

Cell Culture and Treatment with N-((3S)-2-oxooxolan-3-yl)decanamide

This protocol is designed for treating a macrophage-like cell line (e.g., THP-1) to study changes in gene expression.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • N-((3S)-2-oxooxolan-3-yl)decanamide

  • Anhydrous DMSO

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.

  • Differentiation (Optional): To differentiate THP-1 monocytes into macrophage-like cells, add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours. After incubation, remove the PMA-containing medium and replace it with fresh complete medium. Allow the cells to rest for 24 hours before treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of N-((3S)-2-oxooxolan-3-yl)decanamide in anhydrous DMSO. From this stock, prepare working solutions by diluting in complete cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of N-((3S)-2-oxooxolan-3-yl)decanamide or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, wash the cells once with ice-cold PBS and then proceed immediately to RNA extraction.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • DNase I, RNase-free

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target and reference genes

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells according to the manufacturer's protocol of your chosen RNA extraction kit.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (diluted 1:10), and nuclease-free water.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

    • Include a melt curve analysis at the end of the SYBR Green qPCR run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Gene Expression Analysis cell_culture THP-1 Cell Culture seeding Seeding in 6-well plates cell_culture->seeding differentiation PMA Differentiation (Optional) seeding->differentiation treatment Cell Treatment & Incubation differentiation->treatment compound_prep Prepare N-((3S)-2-oxooxolan-3-yl)decanamide dilutions compound_prep->treatment rna_extraction Total RNA Extraction treatment->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis dnase_treatment->cdna_synthesis qrt_pcr qRT-PCR cdna_synthesis->qrt_pcr data_analysis Data Analysis (2^-ΔΔCt) qrt_pcr->data_analysis Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway AHL N-((3S)-2-oxooxolan-3-yl)decanamide Putative_Receptor Putative Receptor(s) AHL->Putative_Receptor Cell_Membrane Cell Membrane IKK IKK Complex Putative_Receptor->IKK MAPKKK MAPKKK Putative_Receptor->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Target Gene Expression (e.g., TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_Expression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates AP1->Gene_Expression

References

Validation & Comparative

Unraveling the Quorum Sensing Code: A Comparative Guide to N-Acyl-Homoserine Lactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of synthetic N-acyl-homoserine lactone analogs reveals key molecular features that govern their function as both promoters and inhibitors of bacterial communication. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these analogs, supported by experimental data and detailed methodologies, to aid in the design of novel anti-virulence strategies.

N-acyl-homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in many Gram-negative bacteria, a cell-to-cell communication system that orchestrates collective behaviors such as biofilm formation and virulence factor production.[1] The growing threat of antibiotic resistance has spurred interest in targeting QS pathways, with AHL analogs emerging as promising candidates for anti-virulence therapies.[2] Understanding the intricate relationship between the structure of these analogs and their biological activity is paramount for the rational design of potent and specific QS modulators.

This guide compares the performance of various AHL analogs, focusing on the critical structural modifications that influence their agonistic and antagonistic activities. The data presented herein is compiled from multiple studies and summarized for ease of comparison.

Decoding the Molecular Architecture: Key Structural Modifications

The canonical AHL structure consists of a homoserine lactone (HSL) ring connected to an acyl chain via an amide linkage. Modifications to each of these three components—the acyl chain, the amide linker, and the HSL ring—have been shown to dramatically influence the biological activity of the resulting analogs.[3]

  • The Acyl Chain: The length, saturation, and substitution of the acyl chain are critical determinants of an analog's activity and specificity. Subtle alterations, such as changing the chain length by one or two carbons, can convert an agonist into an antagonist.[4] The introduction of aromatic functionalities, particularly on the terminal end of the acyl chain, is a common strategy for creating potent antagonists.[3] For instance, analogs bearing a phenyl group, such as N-(4-bromophenylacetanoyl)-L-homoserine lactone (4-Br-PHL), have demonstrated significant inhibitory activity against the LasR receptor in Pseudomonas aeruginosa.

  • The Amide Linker: Modifications to the central amide bond, such as the incorporation of a tert-butoxycarbonyl (Boc) group, have been explored to generate QS inhibitors. This alteration can disrupt the typical binding interactions within the receptor's active site.

  • The Homoserine Lactone Ring: While the HSL ring is crucial for activity, it can be replaced with other cyclic structures. For example, analogs incorporating a homocysteine thiolactone ring have shown potent activation of the SdiA receptor in Salmonella enterica. Furthermore, the stereochemistry of the lactone ring plays a significant role, with the natural L-isomers generally exhibiting higher activity than their D-counterparts. However, certain D-isomers have been found to retain some antagonistic activity.

Comparative Performance of AHL Analogs

The efficacy of AHL analogs is typically assessed by their ability to either activate (agonism) or inhibit (antagonism) a QS-regulated response. This is often quantified using reporter gene assays, where the expression of a reporter gene (e.g., encoding for β-galactosidase or luciferase) is under the control of a QS-regulated promoter. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify agonistic and antagonistic activity, respectively.

Antagonistic Activity of Selected AHL Analogs
AnalogTarget ReceptorTarget OrganismIC50 (µM)Reference
N-Nonanoyl-cyclopentylamide (C9-CPA)SpnRSerratia marcescensNot specified, but effective at inhibiting prodigiosin production
4-Bromo-phenylacetanoyl-L-homoserine lactone (4-Br-PHL)LasRPseudomonas aeruginosa~116
Indole-3-acetyl-L-homoserine lactoneLasRPseudomonas aeruginosaPotent inhibitor
3-oxo-C12-2-amino-4-chlorophenolLasRPseudomonas aeruginosa28.2
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C30)LasRPseudomonas aeruginosaUsed as a positive control for biofilm inhibition
Agonistic Activity of Selected AHL Analogs
AnalogTarget ReceptorEC50 (nM)Reference
N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)LasR139
N-(3-oxo-decanoyl)-L-homoserine lactone (3-oxo-C10-HSL)LasRPotent agonist
(S,S)-3-oxo-C12-ACHLasR170
N-(3-oxo-hexanoyl)-L-homocysteine thiolactone (3O-C6-HTL)SdiAStrong activator

Experimental Protocols

Reporter Gene Assay for QS Activity

This method is widely used to screen for and quantify the agonistic and antagonistic activity of AHL analogs.

  • Bacterial Strain: An E. coli or other suitable host strain is engineered to express the target LuxR-type receptor (e.g., LasR) and a reporter gene (e.g., lacZ or luxCDABE) under the control of a QS-inducible promoter.

  • Assay Conditions: The reporter strain is grown in a suitable medium to a specific optical density.

  • Agonist Assay: The AHL analogs are added to the bacterial culture at various concentrations. The culture is incubated for a set period, after which the reporter gene expression is measured (e.g., by measuring β-galactosidase activity or luminescence). The EC50 value is determined from the dose-response curve.

  • Antagonist Assay: The reporter strain is incubated with a fixed concentration of the native AHL (agonist) corresponding to its EC50 value, along with varying concentrations of the test analog. A decrease in reporter gene expression indicates antagonistic activity. The IC50 value is calculated from the dose-response curve.

Biofilm Inhibition Assay

This assay assesses the ability of AHL analogs to prevent the formation of biofilms.

  • Bacterial Strain: A biofilm-forming bacterium, such as Pseudomonas aeruginosa PAO1, is used.

  • Assay Conditions: The bacteria are grown in a multi-well plate in the presence of varying concentrations of the AHL analog.

  • Quantification: After a suitable incubation period, the planktonic cells are removed, and the remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the amount of biofilm formed. A reduction in absorbance compared to the control (no analog) indicates biofilm inhibition.

Visualizing the Pathways

To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate the LuxI/LuxR quorum sensing pathway and a typical experimental workflow for evaluating AHL analogs.

LuxI_LuxR_Pathway cluster_bacterium Gram-Negative Bacterium LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesis LuxR LuxR (Receptor) AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR AHL->LuxR Binding AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion DNA Promoter DNA AHL_LuxR->DNA Binds Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Activates Transcription AHL_ext->AHL Uptake

Caption: The LuxI/LuxR quorum sensing pathway in Gram-negative bacteria.

Experimental_Workflow start Design & Synthesis of AHL Analogs screen Primary Screening (e.g., Reporter Gene Assay) start->screen agonist Agonist Activity (EC50) screen->agonist Activation antagonist Antagonist Activity (IC50) screen->antagonist Inhibition pheno Phenotypic Assays (Biofilm, Virulence Factor Production) agonist->pheno antagonist->pheno lead Lead Compound Identification pheno->lead

Caption: A generalized workflow for the evaluation of AHL analog activity.

Conclusion

The study of N-acyl-homoserine lactone analogs provides a fertile ground for the discovery of novel anti-virulence agents. By systematically modifying the core AHL structure, researchers can fine-tune the biological activity of these molecules, leading to the development of potent and selective quorum sensing inhibitors. The comparative data and experimental protocols presented in this guide serve as a valuable resource for scientists and drug developers working to combat bacterial pathogenicity by disrupting their communication networks. The continued exploration of the vast chemical space of AHL analogs holds the promise of delivering new therapeutic strategies to address the challenge of antimicrobial resistance.

References

Comparative Analysis of N-Acyl-Homoserine Lactone Analogs and Other Small Molecules as LasR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various small molecules on the LasR protein, a key regulator of quorum sensing in Pseudomonas aeruginosa. A particular focus is placed on N-acyl-homoserine lactone (AHL) analogs, including derivatives of N-((3S)-2-oxooxolan-3-yl)decanamide, and their performance is benchmarked against other classes of LasR inhibitors. The information presented herein is supported by experimental data from various studies to aid researchers in the evaluation and selection of potent anti-virulence candidates.

The LasR Quorum Sensing Pathway in Pseudomonas aeruginosa

The LasR protein is a transcriptional regulator that, upon binding to its native autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL), activates the expression of a wide array of virulence factors and genes involved in biofilm formation. Inhibiting LasR is a promising strategy to attenuate the pathogenicity of P. aeruginosa without exerting selective pressure for antibiotic resistance.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell LasI LasI Synthase AHL 3-O-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR AHL->LasR_inactive Binds to AHL_out Extracellular 3-O-C12-HSL AHL->AHL_out Diffusion LasR_active Active LasR-AHL Complex las_operon las Operon LasR_active->las_operon Activates Transcription Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Activates Transcription las_operon->LasI Positive Feedback Virulence_Factors Virulence Factors (Elastase, Pyocyanin, Biofilm) Virulence_Genes->Virulence_Factors Expression Inhibitor N-((3S)-2-oxooxolan-3-yl)decanamide & Other Inhibitors Inhibitor->LasR_inactive Competitively Binds Experimental_Workflow cluster_workflow Validation Workflow Virtual_Screening In Silico Virtual Screening or High-Throughput Screening Hit_Identification Hit Compound Identification Virtual_Screening->Hit_Identification Reporter_Assay LasR Reporter Gene Assay (e.g., β-galactosidase or GFP) Hit_Identification->Reporter_Assay Validate Activity MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Reporter_Assay->MIC_Determination Assess Bactericidal/ Bacteriostatic Effects Biofilm_Assay Biofilm Inhibition Assay MIC_Determination->Biofilm_Assay Test at Sub-MIC Virulence_Assay Virulence Factor Quantification (Pyocyanin, Elastase) Biofilm_Assay->Virulence_Assay Gene_Expression qRT-PCR Analysis of QS-regulated Genes Virulence_Assay->Gene_Expression Confirm Mechanism Lead_Optimization Lead Optimization Gene_Expression->Lead_Optimization

Unveiling the Specificity of a Quorum Sensing Molecule: A Comparative Guide to the Cross-Reactivity of N-((3S)-2-oxooxolan-3-yl)decanamide with LuxR-type Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of quorum sensing (QS) signal molecules is paramount for deciphering bacterial communication networks and developing targeted antimicrobial strategies. This guide provides a comprehensive comparison of the cross-reactivity of N-((3S)-2-oxooxolan-3-yl)decanamide, more commonly known as N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), with a range of LuxR-type receptors.

N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key autoinducer molecule in the quorum sensing circuits of many Gram-negative bacteria. Its interaction with cognate LuxR-type transcriptional regulators triggers a cascade of gene expression, often controlling virulence, biofilm formation, and other collective behaviors. While a specific acyl-homoserine lactone (AHL) is typically associated with a particular LuxR homolog, the potential for cross-reactivity with other LuxR-type receptors can have significant implications for inter-species communication and the overall dynamics of microbial communities. This guide synthesizes available experimental data to shed light on the binding profile of 3-oxo-C10-HSL across different LuxR homologs.

Comparative Analysis of Receptor Activation

The ability of 3-oxo-C10-HSL to activate various LuxR-type receptors is a critical measure of its cross-reactivity. The following table summarizes the available data on the interaction between 3-oxo-C10-HSL and several well-characterized LuxR homologs. The data is primarily derived from reporter gene assays, which measure the transcriptional activation of a reporter gene (e.g., lacZ, gfp, lux) placed under the control of a promoter that is regulated by the specific LuxR-AHL complex.

ReceptorCognate Acyl-HSLOrganism3-oxo-C10-HSL ActivityQuantitative Data (EC50/Kd)
LasR 3-oxo-C12-HSLPseudomonas aeruginosaAgonistData not available for 3-oxo-C10-HSL. For reference, the cognate ligand 3-oxo-C12-HSL activates LasR at concentrations around 3 nM.
LuxR 3-oxo-C6-HSLVibrio fischeriWeak Agonist/AntagonistData not available.
TraR 3-oxo-C8-HSLAgrobacterium tumefaciensWeak Agonist/AntagonistData not available.
CarR 3-oxo-C6-HSLErwinia carotovoraWeak AgonistThe affinity of CarR for 3-oxo-C10-HSL is lower than for 3-oxo-C4-HSL, 3-oxo-C6-HSL, and 3-oxo-C8-HSL.[1]
QscR (Orphan)Pseudomonas aeruginosaStrong AgonistQscR exhibits the highest specificity for 3-oxo-C10-HSL.
PplR (Orphan)Pseudomonas plecoglossicidaAgonistPplR has been shown to bind to 3-oxo-C10-HSL.
CviR C6-HSLChromobacterium violaceumData not availableData not available.

Note: The lack of precise EC50 or Kd values for many of the interactions highlights a gap in the current research landscape. Much of the available data is qualitative or semi-quantitative, derived from comparative assays with other AHLs.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

AHL_Signaling_Pathway AHL 3-oxo-C10-HSL Receptor LuxR-type Receptor (inactive) AHL->Receptor Binding Complex AHL-Receptor Complex (active) Receptor->Complex Conformational Change DNA Promoter DNA (lux box) Complex->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Target Proteins (e.g., Virulence Factors) mRNA->Protein Translation

Caption: General signaling pathway of a LuxR-type receptor activated by 3-oxo-C10-HSL.

Reporter_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement Strain E. coli reporter strain (Expressing LuxR homolog & reporter gene) Culture Overnight Culture Strain->Culture Subculture Subculture to fresh media Culture->Subculture AHL_addition Addition of varying concentrations of 3-oxo-C10-HSL Subculture->AHL_addition Incubation Incubation AHL_addition->Incubation Assay Reporter Gene Assay (e.g., β-galactosidase, Luminescence) Incubation->Assay Data_analysis Data Analysis (Dose-response curve) Assay->Data_analysis

Caption: Experimental workflow for a bacterial reporter gene assay to determine AHL activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are representative protocols for key experiments used to assess the cross-reactivity of 3-oxo-C10-HSL with LuxR-type receptors.

Bacterial Reporter Gene Assay

This is the most common method to quantify the ability of an AHL to activate a specific LuxR-type receptor.

Objective: To determine the concentration-dependent activation of a specific LuxR homolog by 3-oxo-C10-HSL.

Materials:

  • Escherichia coli reporter strain: An E. coli strain that does not produce its own AHLs and is transformed with two plasmids:

    • A plasmid expressing the LuxR homolog of interest (e.g., LasR, LuxR, TraR).

    • A reporter plasmid containing a promoter with the corresponding lux box driving the expression of a reporter gene (e.g., lacZ for β-galactosidase, luxCDABE for luminescence, or gfp for green fluorescent protein).

  • Luria-Bertani (LB) broth and agar plates.

  • Appropriate antibiotics for plasmid maintenance.

  • 3-oxo-C10-HSL stock solution (in DMSO or ethyl acetate).

  • 96-well microtiter plates.

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence.

Procedure:

  • Prepare Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth containing the appropriate antibiotics. Incubate overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics. Grow the culture at 37°C with shaking to an early exponential phase (OD600 ≈ 0.2-0.3).

  • Prepare AHL Dilutions: Prepare a serial dilution of the 3-oxo-C10-HSL stock solution in the appropriate solvent to create a range of concentrations to be tested. A vehicle control (solvent only) must be included.

  • Plate Setup: Aliquot a fixed volume (e.g., 100 µL) of the subcultured reporter strain into the wells of a 96-well microtiter plate.

  • AHL Addition: Add a small volume (e.g., 1 µL) of each 3-oxo-C10-HSL dilution and the vehicle control to the corresponding wells.

  • Incubation: Incubate the microtiter plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

  • Measurement:

    • β-galactosidase assay: Measure the OD600 of the cultures. Then, lyse the cells and measure the β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), measuring the absorbance at 420 nm. Normalize the activity to cell density (OD600).

    • Luminescence assay: Measure the luminescence directly using a microplate luminometer.

    • GFP assay: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for GFP).

  • Data Analysis: Plot the normalized reporter activity against the logarithm of the 3-oxo-C10-HSL concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of AHL that elicits a half-maximal response) can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of the binding interaction between 3-oxo-C10-HSL and a purified LuxR-type receptor.

Principle: A solution of the ligand (3-oxo-C10-HSL) is titrated into a solution of the macromolecule (purified LuxR-type receptor) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

General Protocol Outline:

  • Protein Purification: The LuxR-type receptor of interest is overexpressed and purified to a high degree of homogeneity.

  • Sample Preparation: The purified protein and the 3-oxo-C10-HSL are prepared in an identical buffer to minimize heat of dilution effects. The concentrations are precisely determined.

  • ITC Experiment:

    • The protein solution is loaded into the sample cell of the ITC instrument.

    • The 3-oxo-C10-HSL solution is loaded into the injection syringe.

    • A series of small injections of the 3-oxo-C10-HSL solution are made into the protein solution.

    • The heat change after each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The cross-reactivity of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) with various LuxR-type receptors is a complex phenomenon with significant biological implications. While it is a potent activator of its cognate receptors, such as QscR, its interaction with other homologs can be weaker. The quantitative data presented in this guide, although limited in some areas, highlights the varying degrees of specificity among LuxR-type proteins. For researchers in microbiology, this information is critical for understanding the intricate communication networks within microbial communities. For professionals in drug development, a clear understanding of the specificity profile of AHLs is essential for the design of targeted quorum sensing inhibitors or modulators. Further research is needed to generate more comprehensive quantitative data to fully elucidate the cross-reactivity landscape of this important signaling molecule.

References

Confirming Target Engagement: A Comparative Guide to Validating the Binding of N-((3S)-2-oxooxolan-3-yl)decanamide to its Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental methodologies to confirm and quantify the binding of the quorum sensing inhibitor, N-((3S)-2-oxooxolan-3-yl)decanamide, to its putative target protein, LasR of Pseudomonas aeruginosa. The following sections detail various biophysical and cell-based assays, present comparative data for alternative LasR ligands, and provide structured experimental protocols and visualizations to aid in the design and execution of robust target validation studies.

Introduction to N-((3S)-2-oxooxolan-3-yl)decanamide and its Target

N-((3S)-2-oxooxolan-3-yl)decanamide is a synthetic N-acyl-homoserine lactone (AHL) analogue that has been identified as a potential inhibitor of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. The primary molecular target of this class of compounds is the transcriptional regulator protein, LasR. Confirmation of direct binding to LasR is a critical step in validating its mechanism of action and for the development of novel anti-virulence therapies.

Biophysical Assays for Direct Binding Confirmation

Biophysical assays provide direct evidence of ligand-protein interaction and can quantify the binding affinity and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Table 1: Comparison of Binding Affinities of LasR Ligands Determined by ITC

CompoundDissociation Constant (Kd)Reference
OdDHL (native ligand)~1 µM[1]
NaringeninCompetitive binding, Kd not directly reported[2]
N-((3S)-2-oxooxolan-3-yl)decanamide Data not available

Note: Experimentally determined ITC data for N-((3S)-2-oxooxolan-3-yl)decanamide is not currently available in the public domain. The provided protocol can be used to generate this data.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Express and purify the LasR ligand-binding domain (LBD) from a suitable expression system (e.g., E. coli). Dialyze the purified protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Ligand Preparation: Dissolve N-((3S)-2-oxooxolan-3-yl)decanamide in the final dialysis buffer. A small percentage of DMSO may be used for solubility, ensuring the same concentration is present in the protein solution to minimize baseline drift.

  • ITC Experiment:

    • Load the LasR-LBD solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 200-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 1-2 µL each) of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein, providing real-time kinetics of the interaction (association and dissociation rates) and the dissociation constant (Kd).

Table 2: Comparison of Binding Affinities of LasR Ligands Determined by SPR

CompoundDissociation Constant (Kd)Reference
Various LasR antagonistsKd values in the µM range are common[3][4]
N-((3S)-2-oxooxolan-3-yl)decanamide Data not available

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified LasR-LBD onto the chip surface via amine coupling to achieve a target immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of N-((3S)-2-oxooxolan-3-yl)decanamide in running buffer (e.g., HBS-EP+).

    • Inject the ligand solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound ligand.

  • Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA measures the change in the thermal stability of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Table 3: Comparison of Thermal Stabilization of LasR by Different Ligands

CompoundΔTm (°C)Reference
OdDHL (native ligand)Significant stabilization observed[5]
Various synthetic agonistsStabilization correlates with potency
N-((3S)-2-oxooxolan-3-yl)decanamide Data not available

Note: Quantitative ΔTm values for N-((3S)-2-oxooxolan-3-yl)decanamide are not published. The protocol below can be used to determine the thermal shift.

Experimental Protocol: Thermal Shift Assay (TSA)

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the purified LasR-LBD (e.g., 2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound at various concentrations.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve represents the Tm. Calculate the ΔTm by subtracting the Tm of the protein in the absence of the ligand from the Tm in the presence of the ligand.

Cell-Based Assays for Target Engagement in a Physiological Context

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and engage its target in a more biologically relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to intact cells. It measures the thermal stabilization of a target protein in its native cellular environment upon ligand binding.

Table 4: Cellular Target Engagement of LasR Ligands

CompoundEvidence of Target EngagementReference
Various small molecule inhibitorsDemonstrated target engagement in cells
N-((3S)-2-oxooxolan-3-yl)decanamide Data not available

Note: CETSA data for N-((3S)-2-oxooxolan-3-yl)decanamide has not been reported. The following protocol provides a general workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured P. aeruginosa cells or a recombinant E. coli strain expressing LasR with N-((3S)-2-oxooxolan-3-yl)decanamide or a vehicle control for a defined period.

  • Heat Treatment: Aliquot the cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble LasR in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble LasR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC50.

Competitive Binding Assay

Competitive binding assays are used to determine the binding affinity of an unlabeled ligand (the test compound) by measuring its ability to compete with a labeled ligand (a known binder) for the same binding site on the target protein.

Table 5: Competitive Inhibition of LasR

CompoundIC50Reference
V-06-0185.2 µM
4-bromo PHL116 µM
N-((3S)-2-oxooxolan-3-yl)decanamide Data not available

Note: The IC50 value for N-((3S)-2-oxooxolan-3-yl)decanamide in a competitive binding assay is not available. The protocol below can be adapted for this purpose.

Experimental Protocol: Competitive Binding Assay (Reporter Gene-Based)

  • Reporter Strain: Use a reporter strain of bacteria (e.g., E. coli or P. aeruginosa) that expresses LasR and contains a reporter gene (e.g., lacZ or lux) under the control of a LasR-dependent promoter.

  • Assay Setup:

    • In a 96-well plate, add a constant, sub-saturating concentration of the native LasR agonist, OdDHL, to induce reporter gene expression.

    • Add increasing concentrations of the competitor, N-((3S)-2-oxooxolan-3-yl)decanamide.

  • Incubation and Measurement: Incubate the plate to allow for bacterial growth and reporter gene expression. Measure the reporter signal (e.g., β-galactosidase activity or luminescence).

  • Data Analysis: Plot the reporter signal as a function of the competitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the competitor that inhibits 50% of the reporter signal.

Visualizing Workflows and Pathways

Experimental Workflow for Biophysical Assays

experimental_workflow cluster_purification Protein Purification cluster_assays Biophysical Assays cluster_data Data Output p1 Express LasR-LBD p2 Purify LasR-LBD p1->p2 itc Isothermal Titration Calorimetry (ITC) p2->itc Direct Binding Thermodynamics spr Surface Plasmon Resonance (SPR) p2->spr Binding Kinetics Affinity tsa Thermal Shift Assay (TSA) p2->tsa Thermal Stability Binding Confirmation kd_itc Kd, n, ΔH, ΔS itc->kd_itc kd_spr ka, kd, Kd spr->kd_spr d_tm ΔTm tsa->d_tm

Caption: Workflow for biophysical confirmation of ligand binding to purified LasR protein.

Signaling Pathway of LasR in Pseudomonas aeruginosa

LasR_pathway cluster_cell Pseudomonas aeruginosa cell LasI LasI (Synthase) OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization & Activation DNA Promoter DNA LasR_active->DNA Binds to Virulence Virulence Factor Expression DNA->Virulence Activates Transcription Inhibitor N-((3S)-2-oxooxolan-3-yl)decanamide Inhibitor->LasR_inactive Competes with OdDHL for binding

Caption: Simplified signaling pathway of the LasR quorum sensing system in P. aeruginosa and the proposed mechanism of inhibition.

Conclusion

Confirming the direct binding of N-((3S)-2-oxooxolan-3-yl)decanamide to LasR is a foundational step in its validation as a quorum sensing inhibitor. This guide outlines a multi-faceted approach, combining direct biophysical methods with cell-based assays to provide a comprehensive understanding of the ligand-target interaction. While quantitative binding data for this specific compound is not yet widely available, the provided protocols offer a clear roadmap for researchers to generate this critical information and to compare its efficacy against other known LasR modulators. The use of these standardized methods will facilitate the robust evaluation of this and other novel anti-virulence candidates.

References

A Comparative Guide to the Biological Activity of N-((3S)-2-oxooxolan-3-yl)decanamide and its Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the enantiomers of N-(2-oxooxolan-3-yl)decanamide, specifically the (3S) and (3R) forms. These molecules belong to the class of N-acyl-homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing (QS). Understanding the stereospecificity of their biological activity is paramount for the development of novel anti-virulence and anti-biofilm agents.

Introduction to N-acyl-homoserine Lactones and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, AHLs serve as the primary autoinducers. These molecules are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation leads to the expression of genes responsible for a variety of phenotypes, including virulence factor production, biofilm formation, and motility. The LasI/R and RhlI/R systems in the opportunistic pathogen Pseudomonas aeruginosa are well-characterized AHL-mediated quorum sensing circuits and serve as a common model for studying these processes.[1][2]

The general structure of an AHL consists of a conserved homoserine lactone ring and a variable acyl side chain. The stereochemistry of the homoserine lactone ring can significantly influence the biological activity of the molecule, as the interaction with the LuxR-type receptor is often highly specific.

Quantitative Comparison of Biological Activity

The following table provides a representative comparison of the expected biological activities of the two enantiomers. The values are illustrative and based on the generally observed lower activity of D-enantiomers in quorum sensing systems.

ParameterN-((3S)-2-oxooxolan-3-yl)decanamide (L-enantiomer)N-((3R)-2-oxooxolan-3-yl)decanamide (D-enantiomer)Reference Compound: N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
Receptor Activation (e.g., LasR) Expected to be a potent agonistExpected to be a weak agonist or antagonistPotent agonist (EC50 ≈ 65 nM)[3]
Quorum Sensing Inhibition (IC50) Not applicable (agonist)Potentially a competitive inhibitorNot applicable (agonist)
Biofilm Formation Inducer at physiological concentrationsLikely no significant induction; may inhibit biofilm formation by antagonizing the native ligandInducer at physiological concentrations[4][5]
Virulence Factor Production Inducer of various virulence factorsLikely no significant induction; may inhibit virulence factor productionPotent inducer of virulence factors

Note: The above data for the (3S) and (3R) enantiomers are predictive. Experimental validation is necessary to determine the precise quantitative values.

Signaling Pathways

The biological activity of N-acyl-homoserine lactones is primarily mediated through their interaction with LuxR-type transcriptional regulators. In Pseudomonas aeruginosa, the two major quorum sensing systems are the Las and Rhl systems. N-decanoyl-L-homoserine lactone (C10-HSL), a close structural analog of the compounds discussed, is known to interact with these pathways.

las_rhl_pathway cluster_cell Bacterial Cell AHL_S N-((3S)-2-oxooxolan-3-yl)decanamide LasR LasR AHL_S->LasR Binds and Activates AHL_S_ext Extracellular (S)-AHL AHL_S->AHL_S_ext Diffuses out AHL_R N-((3R)-2-oxooxolan-3-yl)decanamide AHL_R->LasR Weak binding or Antagonism RhlR RhlR LasR->RhlR Activates Transcription LasI LasI LasR->LasI Activates Transcription Virulence Virulence Factors (e.g., elastase, pyocyanin) LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm RhlI RhlI RhlR->RhlI Activates Transcription RhlR->Virulence RhlR->Biofilm AHL_S_ext->AHL_S Diffuses in AHL_R_ext Extracellular (R)-AHL AHL_R_ext->AHL_R Diffuses in

Caption: The LasR/RhlR quorum sensing pathway in P. aeruginosa.

Experimental Protocols

To empirically determine and compare the biological activities of the N-((3S)-2-oxooxolan-3-yl)decanamide enantiomers, the following experimental protocols are recommended.

Quorum Sensing Reporter Strain Assay

This assay quantitatively measures the ability of a compound to activate or inhibit a specific LuxR-type receptor.

Methodology:

  • Bacterial Strains and Plasmids: Utilize a reporter strain of E. coli or P. aeruginosa that lacks the native AHL synthase (e.g., a lasI mutant) but expresses the receptor of interest (e.g., LasR). The reporter system typically consists of a promoter regulated by the receptor, fused to a reporter gene such as lacZ (encoding β-galactosidase) or luxCDABE (encoding luciferase).

  • Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics to maintain the plasmids.

  • Assay Setup: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh medium. Aliquot the diluted culture into a 96-well microtiter plate.

  • Compound Addition: Add serial dilutions of the test compounds (N-((3S)-2-oxooxolan-3-yl)decanamide and its (3R)-enantiomer) to the wells. For antagonism assays, add a constant, sub-maximal concentration of the native AHL (e.g., 3-oxo-C12-HSL for LasR) to all wells except the negative control, along with the test compounds.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 37°C for P. aeruginosa) with shaking for a defined period (e.g., 6-8 hours).

  • Data Acquisition: Measure the reporter gene expression. For a lacZ reporter, this involves lysing the cells and measuring β-galactosidase activity using a colorimetric substrate like ONPG. For a lux reporter, measure luminescence using a luminometer. Also, measure the OD600 of each well to normalize for cell growth.

  • Data Analysis: Plot the normalized reporter activity against the concentration of the test compound. For agonists, determine the EC50 value (the concentration that elicits 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response induced by the native AHL).

reporter_assay_workflow start Start culture Grow reporter strain overnight start->culture dilute Dilute culture and aliquot to 96-well plate culture->dilute add_compounds Add serial dilutions of (S) and (R) enantiomers (and native AHL for antagonism) dilute->add_compounds incubate Incubate at 37°C with shaking add_compounds->incubate measure Measure reporter activity (e.g., luminescence) and OD600 incubate->measure analyze Analyze data: Calculate EC50 or IC50 measure->analyze end End analyze->end

Caption: Workflow for a quorum sensing reporter assay.

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of biofilms.

Methodology:

  • Bacterial Strain: Use a wild-type strain known to form robust biofilms, such as P. aeruginosa PAO1.

  • Culture Preparation: Grow the bacterial strain overnight in a suitable medium (e.g., Tryptic Soy Broth).

  • Assay Setup: Dilute the overnight culture to a standardized cell density (e.g., 1x10^6 CFU/mL) in fresh medium. Dispense the diluted culture into the wells of a 96-well, flat-bottomed microtiter plate.

  • Compound Addition: Add different concentrations of the test enantiomers to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor) if available.

  • Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Staining: After incubation, gently remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline). Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

  • Quantification: After staining, wash the wells again to remove excess stain. Solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol.

  • Data Acquisition: Transfer the solubilized stain to a new microtiter plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each concentration of the test compounds compared to the vehicle control.

biofilm_assay_workflow start Start culture Grow P. aeruginosa overnight start->culture dilute Dilute culture and dispense into 96-well plate culture->dilute add_compounds Add various concentrations of (S) and (R) enantiomers dilute->add_compounds incubate Incubate statically for 24-48 hours add_compounds->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with 0.1% crystal violet wash_planktonic->stain wash_excess Wash to remove excess stain stain->wash_excess solubilize Solubilize bound stain wash_excess->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % biofilm inhibition measure->analyze end End analyze->end

Caption: Workflow for a biofilm formation inhibition assay.

Conclusion

The stereochemistry of N-acyl-homoserine lactones plays a critical role in their biological activity. Based on the established principles of AHL-receptor interactions, it is highly probable that N-((3S)-2-oxooxolan-3-yl)decanamide, the L-enantiomer, will act as an agonist of LuxR-type receptors, promoting quorum sensing-dependent behaviors. Conversely, its enantiomer, N-((3R)-2-oxooxolan-3-yl)decanamide, is likely to exhibit significantly reduced agonistic activity and may act as a competitive antagonist. This differential activity underscores the importance of stereospecificity in the design of novel quorum sensing modulators for therapeutic applications. The experimental protocols provided herein offer a robust framework for the empirical validation and quantitative comparison of these and other AHL analogs.

References

Assessing the Specificity of N-((3S)-2-oxooxolan-3-yl)decanamide as a Quorum Sensing Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates collective behaviors such as virulence factor production and biofilm formation, making it a compelling target for novel anti-infective strategies. Quorum sensing inhibitors (QSIs) offer a promising alternative to traditional antibiotics by disarming pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance. This guide provides a comparative assessment of the specificity of N-((3S)-2-oxooxolan-3-yl)decanamide, a synthetic N-acyl homoserine lactone (AHL) analog, against other classes of well-documented QSIs.

Introduction to N-((3S)-2-oxooxolan-3-yl)decanamide

N-((3S)-2-oxooxolan-3-yl)decanamide is a synthetic molecule designed to mimic the native AHL signals used by many Gram-negative bacteria to regulate gene expression in a population-density-dependent manner. Its structure, featuring a decanamide acyl chain and a modified lactone ring (an oxooxolane moiety), suggests its potential to interact with LuxR-type transcriptional regulators, the cognate receptors for AHLs. Research indicates that this compound and its analogs can interfere with QS pathways, particularly in the opportunistic pathogen Pseudomonas aeruginosa, thereby reducing virulence and biofilm formation. Molecular docking studies suggest that these molecules can effectively bind to QS receptors like LasR, inhibiting their activity and disrupting bacterial communication[1]. The replacement of the homoserine lactone ring with an oxooxolane moiety may enhance metabolic stability, a desirable trait for therapeutic candidates[1].

While the potential of N-((3S)-2-oxooxolan-3-yl)decanamide as a QSI is evident, a thorough assessment of its specificity is crucial for its development as a research tool or therapeutic agent. An ideal QSI should exhibit high potency against its intended target(s) while demonstrating minimal off-target effects on bacterial growth or host cell functions. This guide compares the current understanding of N-((3S)-2-oxooxolan-3-yl)decanamide's activity with that of other established QSIs, supported by available experimental data.

Comparative Analysis of Quorum Sensing Inhibitors

Table 1: Inhibitory Activity of Selected Quorum Sensing Inhibitors

QSI ClassCompoundTarget OrganismAssayIC50 (µM)Reference
AHL Analogs Acyl-d-homocysteine thiolactones (C12)P. aeruginosaRhlI Inhibition11 ± 1[2]
β-Keto Esters (4-fluoro substituted)V. harveyiBioluminescence Inhibition23[3]
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideP. aeruginosaBiofilm Inhibition>60% inhibition at 200 µM[4]
Flavonoids Chrysin derivative (E6)P. aeruginosaLasR-based luciferase reporter~25This is an estimated value based on graphical data in the source.
NaringeninP. aeruginosaLasR-based biosensorNot specified, competitive inhibition
Halogenated Furanones (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)P. aeruginosaLasR-DNA bindingComplete abrogation at 100 µM
Chalcones Amide Chalcone (7a)P. aeruginosaBiofilm Inhibition7.8 ± 0.24

Table 2: Cytotoxicity of Selected Quorum Sensing Inhibitors

QSI ClassCompoundCell LineAssayMIC or Cytotoxicity ConcentrationReference
AHL Analogs β-Keto EstersE. coliGrowth Inhibition>1000 µM
Flavonoids Chrysin derivative (E6)Not specifiedNot specifiedNot specified
Halogenated Furanones Not specifiedNot specifiedNot specifiedNot specified
Chalcones Amide Chalcone (7a)S. aureusMinimum Bactericidal Concentration (MBC)2.0 mg/mL

Specificity Profile of QSI Classes

N-Acyl Homoserine Lactone (AHL) Analogs

N-((3S)-2-oxooxolan-3-yl)decanamide belongs to this class. These compounds are structural mimics of native AHLs and are presumed to act as competitive inhibitors of LuxR-type receptors.

  • Target Specificity: The specificity of AHL analogs is often dependent on the length and modification of the acyl chain, as well as the nature of the lactone head group. This allows for the potential design of inhibitors that are highly specific to a particular QS receptor, such as LasR or RhlR in P. aeruginosa. For instance, some long-chain acyl-d-homoserine lactones have been shown to inhibit the RhlI synthase. However, without specific data for N-((3S)-2-oxooxolan-3-yl)decanamide, its cross-reactivity with other LuxR-type receptors in different bacterial species remains to be determined.

  • Off-Target Effects: A key advantage of QSIs is their non-bactericidal nature, which is expected to exert less selective pressure for the development of resistance. Many AHL analogs, such as certain β-keto esters, have been shown to have minimal impact on bacterial growth at concentrations effective for QS inhibition. However, at high concentrations, some AHLs have been reported to have immunomodulatory effects on host cells. The off-target effects of N-((3S)-2-oxooxolan-3-yl)decanamide on host cells have not been extensively reported in the available literature.

Flavonoids

Flavonoids are a class of natural products found in plants that have been shown to possess QSI activity.

  • Target Specificity: Some flavonoids, like naringenin, have been shown to directly bind to the LasR protein in P. aeruginosa, competing with the native AHL signal. Certain chrysin derivatives have also been identified as potent LasR inhibitors. Interestingly, these flavonoids did not show significant inhibition of the CviR quorum sensing system, suggesting a degree of specificity.

  • Off-Target Effects: The safety profile of many flavonoids is well-established due to their prevalence in the human diet. However, like any bioactive compound, they can have pleiotropic effects, and their potential off-target interactions should be carefully evaluated in the context of QSI development.

Halogenated Furanones

Originally isolated from the red alga Delisea pulchra, halogenated furanones are potent QSIs.

  • Target Specificity: Furanones have been shown to effectively inhibit QS-regulated processes in a variety of Gram-negative bacteria. Their mechanism of action is thought to involve the destabilization of LuxR-type proteins. This broader mechanism may lead to less specific inhibition compared to competitive antagonists of the AHL binding site.

  • Off-Target Effects: A significant drawback of halogenated furanones is their potential for toxicity, which has limited their therapeutic development.

Chalcones

Chalcones are another class of natural product derivatives with demonstrated QSI properties.

  • Target Specificity: Certain chalcone derivatives have been shown to inhibit biofilm formation and the production of virulence factors in P. aeruginosa. Their mechanism of action can involve interference with QS signaling pathways.

  • Off-Target Effects: The cytotoxicity of chalcones can vary significantly based on their specific chemical structure. Some have been shown to have minimal effects on bacterial growth at their effective QSI concentrations.

Signaling Pathways and Experimental Workflows

To understand the specificity of a QSI, it is essential to visualize its point of intervention in the bacterial signaling cascade and the experimental workflow used for its assessment.

Diagram 1: Simplified Quorum Sensing Pathway in P. aeruginosa

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates Virulence_Biofilm Virulence & Biofilm LasR->Virulence_Biofilm activates 3-oxo-C12-HSL->LasR binds to C4-HSL C4-HSL RhlI->C4-HSL synthesizes RhlR->Virulence_Biofilm activates C4-HSL->RhlR binds to QSI_target QSI Target QSI_target->LasR e.g., N-((3S)-2-oxooxolan-3-yl)decanamide QSI_target->RhlR

Caption: Simplified Las and Rhl quorum sensing pathways in P. aeruginosa.

Diagram 2: Experimental Workflow for QSI Specificity Assessment

QSI_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Specificity cluster_tertiary Off-Target & In Vivo Assessment A QSI Candidate (e.g., N-((3S)-2-oxooxolan-3-yl)decanamide) B Reporter Strain Assay (e.g., C. violaceum violacein inhibition) A->B C Growth Inhibition Assay (MIC) A->C D Specific Reporter Assays (e.g., P. aeruginosa LasR/RhlR reporters) B->D Active & Non-toxic Compounds E Virulence Factor Inhibition Assays (e.g., pyocyanin, elastase) D->E F Biofilm Inhibition Assay D->F G Host Cell Cytotoxicity Assay E->G F->G H In Vivo Efficacy Models (e.g., C. elegans, mouse) G->H Lead Compounds

Caption: A generalized workflow for assessing the specificity of a QSI.

Experimental Protocols

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QSI activity. C. violaceum produces the purple pigment violacein, a process regulated by QS. Inhibition of violacein production without affecting bacterial growth indicates QSI activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compound (N-((3S)-2-oxooxolan-3-yl)decanamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.1.

  • In a 96-well plate, add serial dilutions of the test compound. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Inoculate each well with the diluted C. violaceum culture.

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • After incubation, measure the OD600 to assess bacterial growth.

  • To quantify violacein, centrifuge the plate to pellet the cells. Remove the supernatant and add a fixed volume of DMSO to each well to extract the violacein.

  • Measure the absorbance of the DMSO extract at 585 nm.

  • Calculate the percentage of violacein inhibition relative to the no-treatment control, normalized to bacterial growth.

LasR-based Reporter Assay in E. coli

This assay specifically measures the inhibition of the LasR receptor from P. aeruginosa. An E. coli strain is engineered to express LasR and a reporter gene (e.g., GFP or luciferase) under the control of a LasR-dependent promoter.

Materials:

  • E. coli reporter strain (e.g., carrying plasmids for LasR expression and a PlasI-GFP reporter)

  • LB broth with appropriate antibiotics for plasmid maintenance

  • Test compound

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as the agonist

  • 96-well microtiter plates (black plates for fluorescence)

  • Fluorometer or luminometer

Protocol:

  • Grow an overnight culture of the E. coli reporter strain in LB broth with appropriate antibiotics.

  • Dilute the overnight culture in fresh LB broth.

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add a fixed, sub-maximal concentration of 3-oxo-C12-HSL to all wells (except for the no-agonist control) to induce the reporter gene expression.

  • Inoculate each well with the diluted reporter strain.

  • Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) with shaking.

  • Measure the reporter signal (fluorescence or luminescence) and the OD600 to normalize for cell density.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition of the reporter signal against the log of the compound concentration.

Conclusion

N-((3S)-2-oxooxolan-3-yl)decanamide represents a promising scaffold for the development of quorum sensing inhibitors, particularly targeting the LasR receptor in P. aeruginosa. Its design as an analog of the native AHL signal suggests a potentially specific mechanism of action through competitive inhibition. However, a comprehensive assessment of its specificity requires further quantitative data on its potency (IC50) against various QS receptors, its minimal inhibitory concentration (MIC) to confirm its non-bactericidal nature, and its potential off-target effects on host cells.

In comparison to other classes of QSIs, AHL analogs hold the advantage of high potential for specificity by tuning the acyl chain and headgroup. Flavonoids offer a good safety profile but may have broader biological activities. Halogenated furanones are potent but are often hampered by toxicity concerns. Chalcones represent a diverse group with varying levels of specificity and activity.

For drug development professionals and researchers, the selection of a QSI will depend on the specific application. For targeted studies of the LasR system, a highly specific and potent AHL analog would be ideal. For broader, anti-virulence applications, a compound with a well-established safety profile, such as a flavonoid derivative, might be more appropriate. Further research to generate robust, comparative quantitative data for N-((3S)-2-oxooxolan-3-yl)decanamide is essential to fully elucidate its potential and position it within the landscape of quorum sensing inhibitors.

References

Unveiling the Double-Edged Sword: In Vivo Validation of N-((3S)-2-oxooxolan-3-yl)decanamide's Role in Bacterial Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

N-((3S)-2-oxooxolan-3-yl)decanamide, also known as N-decanoyl-L-homoserine lactone (C10-HSL), is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors, including virulence and biofilm formation in a variety of pathogens, most notably Pseudomonas aeruginosa. This guide provides an objective comparison of the in vivo activity of C10-HSL, manifested through the virulence of QS-proficient bacteria, against the mitigating effects of quorum sensing inhibitors (QSIs). The experimental data presented herein, derived from various in vivo models, highlights the potential of targeting this signaling pathway for novel anti-infective therapies.

The Dichotomy of Activity: Virulence Promotion vs. Therapeutic Inhibition

The "activity" of N-((3S)-2-oxooxolan-3-yl)decanamide in the context of infectious disease is intrinsically linked to its role in promoting bacterial pathogenesis. Therefore, its in vivo validation is often demonstrated by comparing the outcomes of infections caused by wild-type, C10-HSL-producing bacteria with those caused by QS-deficient mutants or wild-type bacteria in the presence of QSIs. This comparative approach effectively showcases the molecule's contribution to disease progression and the potential for its therapeutic inhibition.

Comparative In Vivo Efficacy: Active C10-HSL Signaling vs. Quorum Sensing Inhibition

The following tables summarize quantitative data from key in vivo studies, comparing the outcomes of infections where C10-HSL-mediated quorum sensing is active versus scenarios where it is inhibited.

Table 1: Comparison of Survival Rates in Animal Models of P. aeruginosa Infection

In Vivo ModelTreatment GroupActive C10-HSL Signaling (Control)Quorum Sensing InhibitionFold Increase in SurvivalReference
Caenorhabditis elegansBaicalin24 hours (LT50)96 hours (LT50)4.0[1]
Galleria mellonellaTobramycin + BaicalinLower survivalSignificantly higher survivalNot specified[2]
Mouse Lung InfectionTobramycin + BaicalinHigher microbial loadReduced microbial loadNot applicable[2]

LT50: Lethal Time 50, the time at which 50% of the animal population has succumbed to the infection.

Table 2: Impact of Quorum Sensing Inhibition on Bacterial Virulence Factors and Biofilm Formation In Vivo

In Vivo ModelParameter MeasuredActive C10-HSL Signaling (Control)Quorum Sensing Inhibition (e.g., Baicalin, Cinnamaldehyde)% ReductionReference
In vitro Biofilm AssayBiofilm BiomassHighSignificantly reducedDose-dependent[1][3]
Mouse Peritoneal ImplantBacterial ClearanceLowEnhancedNot specified
Mouse Lung InfectionInflammatory ChangesSevereMilderNot specified

Experimental Protocols: A Closer Look at In Vivo Validation

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in this guide.

Caenorhabditis elegans Slow-Killing Assay

This model is used to assess the virulence of P. aeruginosa and the efficacy of QSIs in a whole-animal system.

  • Pathogen Preparation: P. aeruginosa (e.g., PA14 or PAO1) is grown on a lawn of slow-killing (SK) agar medium.

  • Worm Synchronization: A synchronized population of L4-stage C. elegans is obtained by standard methods.

  • Infection: Synchronized worms are transferred to the P. aeruginosa lawn.

  • QSI Administration: For the treatment group, the QSI (e.g., baicalin) is incorporated into the SK agar at a specific concentration.

  • Outcome Measurement: Worm survival is monitored daily. The time it takes for 50% of the worms to die (LT50) is a key metric of virulence. A longer LT50 in the QSI-treated group indicates a reduction in bacterial virulence.

Galleria mellonella Infection Model

The larvae of the greater wax moth, G. mellonella, serve as a valuable invertebrate model for studying microbial pathogenesis and the efficacy of antimicrobial agents.

  • Inoculum Preparation: P. aeruginosa is grown to a logarithmic phase, washed, and resuspended in phosphate-buffered saline (PBS) to a specific concentration (e.g., 10^8 CFU/mL).

  • Infection: A precise volume of the bacterial suspension is injected into the hemocoel of the larvae via the last left proleg using a micro-syringe.

  • QSI Administration: The QSI can be co-injected with the bacteria or administered separately at a different time point.

  • Outcome Measurement: Larval survival is recorded at regular intervals over a period of 24-72 hours. A higher survival rate in the QSI-treated group indicates the inhibitor's efficacy.

Murine Acute Lung Infection Model

This model closely mimics acute pneumonia in mammals and is essential for preclinical evaluation of therapeutic agents.

  • Animal Model: Typically, 6-8 week old BALB/c or C57BL/6 mice are used.

  • Inoculum Preparation: P. aeruginosa is grown to mid-log phase, washed, and resuspended in sterile saline to the desired concentration.

  • Infection: Mice are anesthetized, and a specific volume of the bacterial suspension is instilled intranasally.

  • QSI Administration: The QSI can be administered through various routes, such as intraperitoneal injection or aerosol inhalation, before or after the bacterial challenge.

  • Outcome Measurement: Key endpoints include:

    • Bacterial Load: At specific time points post-infection, lungs are harvested, homogenized, and plated to determine the number of colony-forming units (CFU).

    • Survival Analysis: Mice are monitored for a defined period, and survival rates are recorded.

    • Histopathology: Lung tissues are examined for inflammatory cell infiltration and tissue damage.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid or lung homogenates are measured.

Visualizing the Molecular and Experimental Landscape

Diagrams are provided to illustrate the signaling pathway of N-((3S)-2-oxooxolan-3-yl)decanamide and a typical in vivo experimental workflow.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell LuxI_Synthase LuxI-type Synthase C10_HSL N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) LuxI_Synthase->C10_HSL Synthesis LuxR_Receptor LuxR-type Receptor C10_HSL->LuxR_Receptor Binds and activates Extracellular_C10_HSL Extracellular C10-HSL C10_HSL->Extracellular_C10_HSL Diffusion Virulence_Genes Virulence & Biofilm Genes LuxR_Receptor->Virulence_Genes Induces transcription Low_Density Low Cell Density Low_Density->LuxI_Synthase Basal expression High_Density High Cell Density Extracellular_C10_HSL->C10_HSL Re-entry at high concentration QSI Quorum Sensing Inhibitor (QSI) QSI->LuxR_Receptor Blocks binding

Caption: Quorum sensing signaling pathway mediated by N-((3S)-2-oxooxolan-3-yl)decanamide.

In_Vivo_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Pathogen_Culture Culture P. aeruginosa Inoculum_Prep Prepare Inoculum Pathogen_Culture->Inoculum_Prep Infection Infect Animals Inoculum_Prep->Infection Animal_Model Select Animal Model (e.g., Mouse, G. mellonella) Animal_Model->Infection Grouping Divide into Groups (Control vs. QSI) Infection->Grouping Treatment Administer QSI or Vehicle Grouping->Treatment Monitoring Monitor Survival Treatment->Monitoring Bacterial_Load Determine Bacterial Load Treatment->Bacterial_Load Histopathology Histopathological Analysis Treatment->Histopathology Data_Analysis Statistical Analysis Monitoring->Data_Analysis Bacterial_Load->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for in vivo validation of quorum sensing inhibitors.

References

Safety Operating Guide

Proper Disposal of N-((3S)-2-oxooxolan-3-yl)decanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for N-((3S)-2-oxooxolan-3-yl)decanamide, a compound commonly used in quorum sensing research. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. Researchers, scientists, and drug development professionals should review and implement these procedures in their waste management practices.

Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for N-((3S)-2-oxooxolan-3-yl)decanamide, it is imperative to treat this compound as a potentially hazardous chemical. The following procedures are based on general best practices for laboratory chemical waste disposal and are designed to minimize risk to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before handling N-((3S)-2-oxooxolan-3-yl)decanamide for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols or dust.

II. Waste Identification and Segregation

All waste containing N-((3S)-2-oxooxolan-3-yl)decanamide must be segregated from general laboratory waste. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Solvent rinses of containers that held the compound.

  • Solutions containing the compound.

Waste should be categorized as "non-hazardous" or "hazardous" based on institutional guidelines and the nature of the waste (e.g., solvents used). In the absence of specific data, treat the compound as hazardous chemical waste.

III. Step-by-Step Disposal Protocol

  • Waste Collection:

    • Solid Waste: Collect unused N-((3S)-2-oxooxolan-3-yl)decanamide and contaminated solid materials in a dedicated, chemically compatible container with a secure lid. The container should be clearly labeled.

    • Liquid Waste: Collect solutions containing N-((3S)-2-oxooxolan-3-yl)decanamide and solvent rinses in a separate, sealed, and chemically compatible waste container. Do not mix with other incompatible waste streams.

  • Labeling:

    • Label all waste containers clearly with the full chemical name: "N-((3S)-2-oxooxolan-3-yl)decanamide Waste".

    • Include the approximate concentration and quantity of the compound.

    • List all other components of the waste mixture (e.g., solvents).

    • Indicate the date of waste generation.

  • Storage:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.

    • Follow institutional guidelines for the maximum allowable storage time in a satellite accumulation area.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.

    • Provide them with the details of the waste, including the chemical name and any other components.

    • Schedule a pickup for the waste container.

Important Note: DO NOT dispose of N-((3S)-2-oxooxolan-3-yl)decanamide down the drain. While some N-acyl homoserine lactones are known to be biodegradable, the pure compound and its solutions should not be introduced into the sanitary sewer system without explicit permission from your institution's EHS office.

IV. Data Presentation

ParameterValueSource
Chemical Name N-((3S)-2-oxooxolan-3-yl)decanamide-
CAS Number 177315-87-6Product Info
Recommended Disposal Treat as Hazardous Chemical WasteBest Practice
Disposal Method Collection by licensed hazardous waste vendorBest Practice
Drain Disposal ProhibitedBest Practice

V. Experimental Protocols

As this document focuses on disposal, no experimental protocols for the synthesis or use of N-((3S)-2-oxooxolan-3-yl)decanamide are included. Researchers should consult their specific experimental procedures to identify all waste streams containing this compound.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-((3S)-2-oxooxolan-3-yl)decanamide.

start Start: Generation of N-((3S)-2-oxooxolan-3-yl)decanamide Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste from General Lab Trash ppe->segregate waste_type Determine Waste Type segregate->waste_type solid_waste Solid Waste (Unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for N-((3S)-2-oxooxolan-3-yl)decanamide.

Safe Handling and Disposal of N-((3S)-2-oxooxolan-3-yl)decanamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-((3S)-2-oxooxolan-3-yl)decanamide (CAS Number: 177315-87-6).[1] As specific safety data for this compound is limited, the following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols.[2] It is imperative to handle this and any unknown substance with caution.

Pre-Operational Safety Checklist

Before handling N-((3S)-2-oxooxolan-3-yl)decanamide, ensure the following preparations are complete:

  • Familiarization: All personnel must review this guide and the Safety Data Sheet (SDS) for any similar compounds being used in the laboratory.

  • Engineering Controls: Verify that the designated handling area, typically a chemical fume hood, has a current certification and is functioning correctly. Ensure that eyewash stations and safety showers are accessible and have been recently tested.[3]

  • Personal Protective Equipment (PPE): Confirm that all necessary PPE is available, in good condition, and fits the user properly.

  • Spill Kit: A spill kit appropriate for handling solid organic compounds should be readily available.

  • Waste Containers: Properly labeled, sealed containers for solid chemical waste must be accessible in the work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling N-((3S)-2-oxooxolan-3-yl)decanamide to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. The glove material must be impermeable and resistant to the product.[4]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Prevents skin exposure to the chemical.
Respiratory Protection Not generally required if handled in a fume hood.If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Handling Protocol

Adherence to this protocol is crucial for the safe handling of N-((3S)-2-oxooxolan-3-yl)decanamide.

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to control potential dust.

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the compound gently to avoid generating airborne dust.

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the weighed compound slowly.

    • Ensure the container is appropriately capped before mixing or vortexing.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly with an appropriate solvent and then soap and water.

    • Dispose of all contaminated disposables in the designated solid waste container.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and contact the institutional safety office immediately.

Disposal Plan

Proper disposal of N-((3S)-2-oxooxolan-3-yl)decanamide and its associated waste is critical to prevent environmental contamination.

  • Solid Waste: All unused solid compound and contaminated disposables (e.g., weigh boats, pipette tips, gloves) must be collected in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Solutions containing N-((3S)-2-oxooxolan-3-yl)decanamide should be collected in a labeled, sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Route: All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Guide B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Inspect and Don PPE B->C D Weigh Solid Compound C->D E Prepare Solution D->E J Spill or Exposure Occurs D->J F Clean Equipment and Workspace E->F E->J G Dispose of Waste in Labeled Containers F->G H Doff PPE G->H I Wash Hands H->I K Follow Emergency Procedures J->K L Seek Medical Attention K->L

Caption: Workflow for safe handling of N-((3S)-2-oxooxolan-3-yl)decanamide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.